4-(Ethoxycarbonyl)phenylzinc iodide
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
ethyl benzoate;iodozinc(1+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9O2.HI.Zn/c1-2-11-9(10)8-6-4-3-5-7-8;;/h4-7H,2H2,1H3;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVAYVJGYZRYJEV-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=[C-]C=C1.[Zn+]I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9IO2Zn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201296284 | |
| Record name | [4-(Ethoxycarbonyl)phenyl]iodozinc | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201296284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131379-16-3 | |
| Record name | [4-(Ethoxycarbonyl)phenyl]iodozinc | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201296284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
What is 4-(Ethoxycarbonyl)phenylzinc iodide?
An In-Depth Technical Guide to 4-(Ethoxycarbonyl)phenylzinc Iodide
Executive Summary
This compound is a highly valuable functionalized organozinc reagent, pivotal in modern synthetic organic chemistry. Belonging to the class of heteroleptic organozinc compounds (RZnX), it serves as a powerful nucleophile for the formation of carbon-carbon bonds, particularly in palladium-catalyzed cross-coupling reactions.[1] Its defining feature is the presence of an ester functional group, which is well-tolerated due to the moderate reactivity of the carbon-zinc bond.[1][2] This characteristic makes it an indispensable tool for drug development professionals and medicinal chemists who require robust synthetic methods that are compatible with the complex, functionalized molecules often encountered in pharmaceutical research. This guide provides a comprehensive overview of its synthesis, properties, mechanistic pathways, and field-proven applications, with a focus on the renowned Negishi cross-coupling reaction.
Physicochemical Properties & Specifications
This compound, also known as Ethyl 4-(iodozincio)benzoate, is most commonly supplied and used as a solution.[3] Its key properties are summarized below for quick reference.
| Property | Value | Source(s) |
| Chemical Name | This compound | [3] |
| Synonyms | Ethyl 4-(iodozincio)benzoate | [3] |
| CAS Number | 131379-16-3 | [3] |
| Molecular Formula | C₉H₉IO₂Zn | [3] |
| Molecular Weight | 341.46 g/mol | [3] |
| Typical Form | Solution | [4] |
| Common Solvent | Tetrahydrofuran (THF) | [4] |
| Typical Concentration | 0.5 M | [4] |
| Storage Temperature | 2-8°C | [3][5] |
| Sensitivity | Air and moisture sensitive | [3][6] |
Core Concept: The Strategic Advantage of Functionalized Organozinc Reagents
In the landscape of organometallic chemistry, a reagent's utility is often a trade-off between reactivity and selectivity. Highly reactive species like organolithium or Grignard reagents are powerful nucleophiles but are generally intolerant of electrophilic functional groups such as esters, nitriles, or ketones. Organozinc compounds occupy a strategic middle ground.[1]
The carbon-zinc bond is significantly more covalent than the carbon-lithium or carbon-magnesium bond.[7] This reduced ionicity tempers the nucleophilicity of the organic moiety, rendering the reagent less reactive toward sensitive functional groups.[7] This is the causal principle behind the success of this compound; the ester group remains intact during the reagent's preparation and subsequent coupling reactions, obviating the need for cumbersome protection-deprotection sequences. This inherent functional group tolerance is a cornerstone of efficient synthesis, a critical factor in rapid lead optimization during drug discovery.[2]
Synthesis and Preparation: From Aryl Iodide to Organozinc
The most direct and atom-economical method for preparing this compound is the direct oxidative insertion of zinc metal into the carbon-iodine bond of its precursor, ethyl 4-iodobenzoate.[1]
The Causality of Zinc Activation
Commercially available zinc powder is often coated with a passivating layer of zinc oxide, rendering it sluggish to react.[8] Therefore, an "activation" step is paramount for the reaction to proceed efficiently. This is not merely a procedural formality; it is a critical step to expose fresh, reactive zinc surfaces.
-
Chemical Activation: Methods include washing with acids to remove the oxide layer, or more commonly, the use of activating agents. The Knochel group demonstrated that lithium chloride (LiCl) in THF is highly effective.[9] The LiCl is believed to assist by solubilizing the newly formed organozinc species from the metal surface, preventing fouling and exposing fresh zinc for continued reaction.[8][9]
-
Mechanical/Physical Activation: Highly reactive "Rieke Zinc," formed by the reduction of ZnCl₂ with an alkali metal, provides a high-surface-area, oxide-free form of the metal that readily undergoes oxidative addition.[1]
Synthesis Workflow Diagram
Caption: Workflow for the in-situ preparation of the organozinc reagent.
Detailed Laboratory Protocol: In-Situ Preparation
This protocol describes the preparation of the reagent for immediate use in a subsequent reaction, a common and efficient practice.
Materials:
-
Activated Zinc dust (e.g., with 1,2-dibromoethane and TMSCl, or using LiCl) (1.5 eq)[9]
-
Anhydrous Tetrahydrofuran (THF)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: An oven-dried, two-necked round-bottom flask equipped with a magnetic stir bar, condenser, and argon inlet is allowed to cool under a stream of argon.
-
Zinc Activation (if required): Zinc dust and a small amount of LiCl are added to the flask under a positive pressure of argon. The flask is gently heated under vacuum and then backfilled with argon. This ensures all components are anhydrous.
-
Reagent Addition: Anhydrous THF is added via syringe. To this suspension, a solution of ethyl 4-iodobenzoate in anhydrous THF is added dropwise at room temperature.
-
Reaction: The reaction mixture is stirred at a temperature between 25 °C and 50 °C.[9] The initiation of the reaction is often indicated by a gentle exotherm.
-
Monitoring: The reaction progress is monitored by quenching small aliquots and analyzing by GC or TLC for the disappearance of the starting aryl iodide.
-
Completion: Once the reaction is complete (typically 2-12 hours), the resulting greyish solution of this compound is cooled to room temperature and is ready for use in situ.
Application in Negishi Cross-Coupling
The premier application of this compound is the Negishi cross-coupling reaction, a powerful method for forming C(sp²)-C(sp²) bonds.[12][13] This reaction couples the organozinc reagent with an organic halide (e.g., aryl, vinyl, or heteroaryl bromide or iodide) in the presence of a palladium or nickel catalyst.[12][14]
The Catalytic Cycle: A Mechanistic Deep Dive
The mechanism of the Negishi coupling is a well-established catalytic cycle that forms the foundation of many modern cross-coupling reactions.[14]
-
Oxidative Addition: The cycle begins with the active Pd(0) catalyst. An organic halide (Ar-X) reacts with the Pd(0) complex, inserting the palladium into the carbon-halogen bond. This oxidizes the catalyst to a Pd(II) species.[12][14]
-
Transmetalation: The organozinc reagent, this compound, then exchanges its organic group with the halide on the Pd(II) complex. This is a critical step where the carbon-zinc bond's lability is key.[6][14] The result is a diorganopalladium(II) intermediate.
-
Reductive Elimination: This final step is the irreversible, bond-forming event. The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the desired biaryl product. This process reduces the palladium back to its Pd(0) oxidation state, regenerating the active catalyst to re-enter the cycle.[15]
Negishi Coupling Catalytic Cycle Diagram
Caption: The catalytic cycle of the Negishi cross-coupling reaction.
Detailed Laboratory Protocol: A Representative Negishi Coupling
This protocol details the coupling of the in-situ prepared this compound with a model partner, 4-bromoanisole.
Materials:
-
Solution of this compound in THF (from Section 3.3) (1.2 eq)
-
4-Bromoanisole (1.0 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Anhydrous THF
Procedure:
-
Catalyst Addition: To the flask containing the freshly prepared organozinc solution, the palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0)) is added under a positive pressure of argon.
-
Electrophile Addition: A solution of 4-bromoanisole in anhydrous THF is added dropwise to the reaction mixture at room temperature.
-
Reaction: The mixture is heated to reflux (approx. 65 °C) and stirred under argon.
-
Monitoring: The reaction is monitored by TLC or GC-MS for the consumption of the starting materials and the formation of the biaryl product.
-
Workup: Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction: The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude residue is purified by flash column chromatography on silica gel to yield the pure product, ethyl 4'-(methoxy)-[1,1'-biphenyl]-4-carboxylate.
Handling, Storage, and Safety Considerations
As a Senior Application Scientist, I cannot overstate the importance of proper handling techniques for organometallic reagents.
-
Inert Atmosphere: this compound is air and moisture sensitive.[3] All manipulations must be performed under an inert atmosphere (argon or nitrogen) using Schlenk line or glovebox techniques.[1]
-
Anhydrous Conditions: All glassware must be rigorously dried, and all solvents must be anhydrous. The presence of water will rapidly quench the reagent.
-
Storage: Commercial solutions are packaged in resealable bottles (e.g., ChemSeal™) designed for air-sensitive reagents.[4] They should be stored at the recommended temperature (2-8°C) to minimize degradation.
-
Personal Protective Equipment (PPE): Standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound stands as a testament to the power of balancing reactivity and functional group tolerance in organic synthesis. Its ability to participate in robust C-C bond-forming reactions like the Negishi coupling, without compromising a sensitive ester moiety, makes it a highly strategic and enabling reagent. For researchers in drug discovery and process development, mastering the synthesis and application of such functionalized organozinc compounds provides a direct and efficient pathway to constructing complex molecular architectures, accelerating the journey from chemical hypothesis to potential therapeutic candidates.[2]
References
- Sidduri, A., et al. (n.d.). Functionalized Organozinc Reagents in Medicinal Chemistry: Discovery of Novel Drug Candidates.
- Rhenium Bio Science. (n.d.). This compound, 0.5M in THF, packaged under Argon in resealable ChemSeal™ bottles, Thermo Scientific Chemicals.
- Knochel, P., et al. (2006). Efficient Synthesis of Functionalized Organozinc Compounds by the Direct Insertion of Zinc into Organic Iodides and Bromides. Angewandte Chemie International Edition, 45, 6040-6044.
- Wikipedia. (n.d.). Negishi coupling.
- Dai, C., & Fu, G. C. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society.
- Wikipedia. (n.d.). Organozinc chemistry.
- Google Patents. (n.d.). Process for the preparation of an organozinc reagent.
- Organic Chemistry Portal. (n.d.). Negishi Coupling.
- National Institutes of Health. (n.d.). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides.
- Limberakis, C. (2016). Negishi Coupling. In Synthetic Methods in Drug Discovery: Volume 1. The Royal Society of Chemistry.
- Google Patents. (n.d.). Process for the preparation of an organozinc reagent.
- ChemicalBook. (n.d.). This compound | 131379-16-3.
- Organic Syntheses. (n.d.). Preparation of Solid, Air- and Moisture-Stable Aryl- and Heteroarylzinc Pivalates and their Application in Cross-Coupling Reactions.
- Slideshare. (n.d.). Organozinc compounds.
- Sigma-Aldrich. (n.d.). Organozinc Reagents.
- Sigma-Aldrich. (n.d.). Organozinc Reagents.
- National Institutes of Health. (n.d.). Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design.
- Sigma-Aldrich. (n.d.). Ethyl 4-iodobenzoate 97%.
- National Institutes of Health. (n.d.). Ethyl 4-iodobenzoate | C9H9IO2 | CID 142891 - PubChem.
- Sigma-Aldrich. (n.d.). 4-[(4-Morpholino)methyl]phenylzinc iodide solution 0.25 M in THF.
- Sigma-Aldrich. (n.d.). Phenylzinc iodide 0.5M tetrahydrofuran.
- Jana, R., Pathak, T. P., & Sigman, M. S. (2011). Advances in Transition Metal (Pd, Ni, Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-Organometallics as Reaction Partners. Chemical Reviews.
Sources
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- 5. 4-[(4-吗啉)甲基]苯基碘化锌 溶液 0.25 M in THF | Sigma-Aldrich [sigmaaldrich.com]
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An In-Depth Technical Guide to 4-(Ethoxycarbonyl)phenylzinc Iodide: Synthesis, Properties, and Applications in Cross-Coupling Chemistry
Abstract
This technical guide provides a comprehensive overview of 4-(ethoxycarbonyl)phenylzinc iodide, a versatile and highly functionalized organozinc reagent. With the CAS Number 131379-16-3, this compound has emerged as a critical building block in modern organic synthesis, particularly in the realm of palladium-catalyzed cross-coupling reactions. This document will delve into its synthesis, physicochemical properties, and safe handling procedures. A significant focus will be placed on its application in Negishi cross-coupling reactions, providing researchers, scientists, and drug development professionals with both the theoretical underpinnings and practical, field-proven protocols to effectively utilize this reagent in their synthetic endeavors.
Introduction: The Significance of Functionalized Organozinc Reagents
Organozinc reagents have long been celebrated for their remarkable functional group tolerance, a characteristic that sets them apart from their more reactive organolithium and Grignard counterparts.[1] This unique feature allows for the construction of complex molecular architectures without the need for extensive protecting group strategies, thereby streamlining synthetic routes and improving overall efficiency. This compound exemplifies the utility of this class of reagents, incorporating an ester moiety that is often incompatible with other organometallic species. Its principal application lies in the Negishi cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds.[2] The ability to introduce a functionalized phenyl group makes this reagent particularly valuable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
Physicochemical Properties and Characterization
A thorough understanding of the physical and chemical properties of this compound is paramount for its successful application. The following table summarizes its key characteristics.
| Property | Value | Source |
| CAS Number | 131379-16-3 | [3] |
| Molecular Formula | C₉H₉IO₂Zn | [3] |
| Molecular Weight | 341.46 g/mol | [3] |
| Appearance | Typically supplied as a solution in THF | [4] |
| Solubility | Soluble in ethereal solvents like THF | [4] |
| Stability | Air and moisture sensitive; reacts with water | [3] |
| Storage | Store under an inert atmosphere (Argon or Nitrogen) at 2-8°C |
Characterization Data (Expected):
-
¹H NMR (in THF-d₈): The aromatic protons would be expected to appear as two doublets in the range of δ 7.5-8.0 ppm. The ethyl ester protons would present as a quartet around δ 4.3 ppm and a triplet around δ 1.3 ppm.
-
¹³C NMR (in THF-d₈): The carbonyl carbon of the ester would be expected around δ 165 ppm. The aromatic carbons would appear in the region of δ 125-150 ppm, with the carbon attached to the zinc being the most deshielded. The carbons of the ethyl group would be found around δ 60 ppm and δ 14 ppm.
Synthesis of this compound: A Validated Protocol
The most direct and widely adopted method for the synthesis of functionalized arylzinc halides is the oxidative addition of zinc metal to the corresponding aryl halide. The use of lithium chloride (LiCl) has been shown to be crucial for achieving high yields and reasonable reaction times, particularly for less reactive aryl halides.
Causality Behind the Method:
The direct insertion of zinc into an aryl-iodine bond is often sluggish. LiCl plays a multifaceted role in activating this process. It is believed to help in breaking up the zinc clusters, cleaning the metal surface, and, most importantly, solubilizing the initially formed organozinc species from the zinc surface, thereby exposing fresh metal for reaction. This prevents passivation of the zinc surface and drives the reaction to completion.
Detailed Experimental Protocol: Synthesis of this compound
This protocol is a self-validating system designed for reproducibility and safety.
Materials:
-
Ethyl 4-iodobenzoate
-
Zinc dust (<100 mesh)
-
Lithium chloride (anhydrous)
-
1,2-Dibromoethane (for activation)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard Schlenk line and oven-dried glassware
Procedure:
-
Zinc Activation: In a flame-dried three-necked flask equipped with a magnetic stir bar, reflux condenser, and argon inlet, add zinc dust (1.5 equivalents) and anhydrous lithium chloride (1.2 equivalents). The flask is then heated under vacuum to ensure all components are dry and then cooled under a positive pressure of argon. A small amount of 1,2-dibromoethane is added, and the mixture is gently heated with a heat gun until gas evolution is observed. This process is repeated twice to ensure the zinc surface is activated.
-
Reagent Addition: Anhydrous THF is added to the activated zinc/LiCl mixture. A solution of ethyl 4-iodobenzoate (1.0 equivalent) in anhydrous THF is then added dropwise to the stirred suspension at room temperature.
-
Reaction Monitoring: The reaction is stirred at room temperature and monitored by taking small aliquots, quenching them with saturated aqueous NH₄Cl, extracting with ethyl acetate, and analyzing the organic layer by GC-MS or TLC to follow the disappearance of the starting material. The reaction is typically complete within 12-24 hours.
-
Work-up and Storage: Once the reaction is complete, the stirring is stopped, and the excess zinc dust is allowed to settle. The supernatant, which is the solution of this compound, is then carefully transferred via cannula to a clean, dry, argon-flushed storage vessel. The concentration of the organozinc reagent can be determined by titration. The solution should be stored at 2-8°C under an inert atmosphere.
Workflow Diagram:
Caption: Synthesis workflow for this compound.
Application in Negishi Cross-Coupling: A Powerful C-C Bond Forming Tool
The Negishi cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds between organozinc compounds and various organic halides or triflates, catalyzed by a palladium or nickel complex.[2] The high functional group tolerance of organozinc reagents makes this reaction particularly powerful.
Mechanism of the Negishi Coupling:
The catalytic cycle of the Negishi coupling is a well-established sequence of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the organic halide (Ar-X), forming a Pd(II) intermediate.
-
Transmetalation: The organozinc reagent (Ar'-ZnI) transfers its organic group to the palladium center, displacing the halide and forming a diorganopalladium(II) complex. This is often the rate-determining step.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Mechanism Diagram:
Sources
An In-Depth Technical Guide to 4-(Ethoxycarbonyl)phenylzinc Iodide: Synthesis, Structure, and Application in Modern Drug Discovery
Foreword: The Understated Power of Organozinc Reagents
In the vast landscape of organometallic chemistry, organozinc reagents hold a unique and pivotal position. Less reactive than their organolithium and Grignard counterparts, their moderated reactivity translates into exceptional functional group tolerance, a trait highly coveted in the intricate world of pharmaceutical synthesis.[1] This guide delves into a particularly valuable member of this class: 4-(Ethoxycarbonyl)phenylzinc iodide. We will explore its synthesis, elucidate its structural nuances in solution, and demonstrate its strategic importance in the construction of complex molecular architectures, providing researchers, scientists, and drug development professionals with a comprehensive understanding of this versatile reagent.
Synthesis of this compound: A Protocol Built on Expertise
The preparation of functionalized arylzinc reagents has been significantly advanced by the work of Knochel and coworkers, whose methodologies prioritize efficiency, reliability, and broad substrate scope. The direct insertion of zinc metal into aryl iodides, facilitated by chemical activation, stands as a cornerstone of modern organozinc chemistry.[2]
The Causality Behind Experimental Choices: Why LiCl-Mediated Zinc Activation?
The direct reaction of bulk zinc metal with aryl halides is often sluggish and inefficient. To overcome this, activation of the zinc surface is paramount. While various methods exist, the use of lithium chloride (LiCl) in an ethereal solvent like tetrahydrofuran (THF) has emerged as a superior strategy.[2] Mechanistic studies have revealed that LiCl plays a crucial role in solubilizing the initially formed organozinc species from the metal surface.[2][3] This prevents passivation of the zinc and allows for a continuous reaction, leading to high yields of the desired organozinc reagent. The choice of an aryl iodide as the precursor is also deliberate; the carbon-iodine bond is weaker than the corresponding carbon-bromine or carbon-chlorine bonds, facilitating a more facile oxidative addition of zinc.[4]
Experimental Protocol: Preparation of this compound
This protocol is adapted from the highly reliable methods developed for the synthesis of functionalized arylzinc halides.[5] All operations must be conducted under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques, as organozinc reagents are sensitive to air and moisture.[1][6]
Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| Zinc dust (<10 micron) | 65.38 | 1.5 g | 23.0 mmol | Must be of high purity. |
| Lithium chloride (LiCl) | 42.39 | 0.97 g | 23.0 mmol | Dried under vacuum at 150°C for 4h. |
| Ethyl 4-iodobenzoate | 276.06 | 4.14 g | 15.0 mmol | Commercially available. |
| Anhydrous Tetrahydrofuran (THF) | - | 30 mL | - | Distilled from sodium/benzophenone. |
Step-by-Step Methodology:
-
Activation of Zinc: To a dry 100 mL Schlenk flask equipped with a magnetic stir bar, add zinc dust and lithium chloride. The flask is then heated to 120°C under high vacuum for 30 minutes to ensure all components are scrupulously dry.
-
Reaction Setup: After cooling to room temperature, the flask is backfilled with argon. Anhydrous THF is then added via syringe.
-
Initiation: A small amount (~5%) of the ethyl 4-iodobenzoate is added to the stirred suspension. The mixture may be gently warmed with a heat gun to initiate the reaction, which is often indicated by a slight exotherm.
-
Addition of Substrate: Once the reaction has initiated, the remaining ethyl 4-iodobenzoate, dissolved in a small amount of anhydrous THF, is added dropwise over 20-30 minutes, maintaining the internal temperature below 40°C.
-
Reaction Completion: The reaction mixture is stirred at room temperature for 2-4 hours. The progress of the reaction can be monitored by quenching a small aliquot with a saturated aqueous solution of ammonium chloride (NH4Cl), extracting with diethyl ether, and analyzing the organic layer by GC-MS or ¹H NMR for the disappearance of the starting material.
-
Work-up and Storage: Upon completion, the stirring is stopped, and the excess zinc dust is allowed to settle. The resulting greyish solution of this compound is then carefully cannulated into a dry, argon-flushed storage vessel. The concentration of the organozinc reagent can be determined by titration of a quenched aliquot. The solution is typically used directly in subsequent reactions.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Structural Elucidation and Characterization
The precise structure of organozinc halides in solution is a subject of considerable complexity due to the dynamic nature of the Schlenk equilibrium.
The Schlenk Equilibrium: A Dynamic Reality
In solution, this compound does not exist as a single, static species. It is in equilibrium with its corresponding diorganozinc compound, bis(4-(ethoxycarbonyl)phenyl)zinc, and zinc iodide.[7]
2 (EtO₂C-Ph)-ZnI ⇌ (EtO₂C-Ph)₂Zn + ZnI₂
The position of this equilibrium is influenced by several factors, including the solvent, temperature, concentration, and the presence of salt additives like LiCl. In coordinating solvents such as THF, the zinc center is typically solvated, which influences the equilibrium.[7] The presence of LiCl can lead to the formation of more complex zincate species, which are often the more reactive nucleophiles in cross-coupling reactions.[3]
Spectroscopic Characterization
¹H and ¹³C NMR Data for a Derivative:
The following data is for a sulfone derivative synthesized using (4-(ethoxycarbonyl)phenyl)zinc(II) iodide, providing the characteristic shifts for the aromatic portion of the molecule.[6]
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | ¹³C NMR (100 MHz, CDCl₃) δ (ppm) | |
| Aromatic Protons | 8.25-8.23 (m, 2H), 8.03-8.01 (m, 2H) | 142.5, 135.5, 131.2 (2C), 128.6 (2C) |
| Ethyl Ester | 4.43 (q, J=7.1 Hz, 2H), 1.42 (t, J=7.1 Hz, 3H) | 164.9, 61.8, 14.2 |
| Carbonyl Carbon | - | 164.9 |
Note: The aromatic signals in the actual organozinc reagent would be slightly different due to the direct attachment of the electropositive zinc atom.
Safety and Handling
Organozinc reagents, including this compound, are pyrophoric and react violently with water and protic solvents.[1] Strict adherence to air-free techniques is mandatory.[6]
-
Handling: All manipulations should be carried out in a well-ventilated fume hood under an inert atmosphere. Personal protective equipment, including safety glasses, a flame-retardant lab coat, and appropriate gloves, must be worn.[8]
-
Quenching: Reactions should be quenched carefully at low temperatures (e.g., 0°C) by the slow addition of a protic solvent such as isopropanol or ethanol, followed by a saturated aqueous solution of NH₄Cl.[5]
Applications in Drug Development: The Power of Negishi Cross-Coupling
The primary utility of this compound lies in its application as a nucleophilic partner in palladium- or nickel-catalyzed Negishi cross-coupling reactions.[4] This reaction is a powerful tool for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl scaffolds, which are common motifs in many pharmaceutical agents.[7]
The Negishi Coupling Catalytic Cycle
The generally accepted mechanism for the palladium-catalyzed Negishi coupling proceeds through a series of well-defined steps:
Caption: Catalytic cycle of the Negishi cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the organohalide (e.g., an aryl bromide), forming a Pd(II) intermediate.[4]
-
Transmetalation: The organozinc reagent transfers its organic group to the palladium center, displacing the halide and forming a diorganopalladium(II) complex. This is often the rate-determining step.[9]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[9]
Case Study: Synthesis of SARTANs - A Key Biaryl Linkage
The "sartan" class of antihypertensive drugs, such as Valsartan and Losartan, are characterized by a biphenyl scaffold. The construction of this key structural motif is an ideal application for the Negishi coupling. While specific syntheses may vary, the coupling of a functionalized benzyl bromide with an organozinc reagent derived from a substituted benzonitrile is a convergent and efficient strategy.
For instance, a synthetic approach towards a key intermediate for Valsartan could involve the Negishi coupling of a suitably protected benzyl bromide with an organozinc reagent. This compound represents a close analogue to the type of nucleophile required for such transformations, highlighting its relevance in the synthesis of these important pharmaceuticals.[3][10] The ester functionality is well-tolerated by the organozinc reagent and the mild conditions of the Negishi coupling, showcasing the strategic advantage of this methodology in the synthesis of complex, functionalized molecules.[3]
Conclusion: An Indispensable Tool for the Modern Chemist
This compound exemplifies the strategic advantages of organozinc chemistry. Its reliable and high-yielding synthesis, coupled with its remarkable functional group tolerance, makes it an invaluable reagent for the construction of complex organic molecules. Its role in the powerful Negishi cross-coupling reaction provides a direct and efficient route to the biaryl structures that form the backbone of numerous pharmaceutical agents. For researchers and professionals in drug development, a thorough understanding of the synthesis, structure, and reactivity of such reagents is not merely academic—it is a critical component of the toolkit required to innovate and succeed in the quest for new medicines.
References
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- Negishi, E. (2002). Palladium- or Nickel-Catalyzed Cross-Coupling. In Handbook of Organopalladium Chemistry for Organic Synthesis (eds A. de Meijere and F. Diederich).
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4-(Ethoxycarbonyl)phenylzinc iodide molecular weight
An In-depth Technical Guide to 4-(Ethoxycarbonyl)phenylzinc Iodide for Advanced Organic Synthesis
Prepared by: Gemini, Senior Application Scientist
Executive Summary
This technical guide provides an in-depth analysis of this compound, a critical organozinc reagent in modern organic synthesis. Tailored for researchers, chemists, and drug development professionals, this document elucidates the compound's fundamental properties, synthesis, and applications, with a pronounced focus on its role in palladium-catalyzed cross-coupling reactions. By integrating theoretical principles with practical, field-proven methodologies, this guide serves as an authoritative resource for leveraging this versatile reagent in the construction of complex molecular architectures.
Introduction: The Significance of Organozinc Reagents
Organozinc compounds have occupied a pivotal role in synthetic chemistry since their discovery by Edward Frankland in 1848.[1] Among the diverse classes of organometallics, organozinc reagents strike a unique balance between high nucleophilicity and exceptional functional group tolerance. This characteristic makes them superior to more reactive counterparts like Grignard or organolithium reagents in many contexts, as they often obviate the need for cumbersome protecting group strategies.
Their prominence was cemented with the development of the Negishi cross-coupling reaction, a powerful method for forming carbon-carbon bonds. This discovery, which earned Ei-ichi Negishi a share of the 2010 Nobel Prize in Chemistry, revolutionized the synthesis of biaryls, pharmaceuticals, and advanced materials.[2][3] this compound is a prime example of a functionalized arylzinc reagent, enabling the direct introduction of an ethyl benzoyl moiety into target molecules, a common structural motif in medicinal chemistry and materials science.
Physicochemical and Structural Properties
A comprehensive understanding of a reagent's properties is fundamental to its successful application. This compound is an air- and moisture-sensitive compound, necessitating handling under inert atmospheric conditions (e.g., Argon or Nitrogen).[4] It is typically supplied and used as a solution in an anhydrous ether solvent, most commonly tetrahydrofuran (THF).
| Property | Data | Source(s) |
| Chemical Name | This compound | [4] |
| Synonyms | Ethyl 4-(iodozincio)benzoate, (4-(Ethoxycarbonyl)phenyl)zinc(II) iodide | [4] |
| CAS Number | 131379-16-3 | [4] |
| Molecular Formula | C₉H₉IO₂Zn | [4] |
| Molecular Weight | 341.46 g/mol | [4][5] |
| Appearance | Typically a solution in THF | [4] |
| Common Solvent | Tetrahydrofuran (THF) | [4][5] |
| Standard Concentration | 0.5 M | [4][5] |
| Storage Conditions | 2-8°C under an inert atmosphere | [4][6] |
Synthesis and Handling Protocols
3.1. Synthesis via Oxidative Addition
The most common laboratory- and industrial-scale synthesis of arylzinc halides involves the direct oxidative addition of activated zinc metal into an aryl iodide bond. This method is favored for its operational simplicity.
-
Causality of Zinc Activation: Commercial zinc powder possesses a passivating layer of zinc oxide on its surface that inhibits insertion. Therefore, activation is a critical prerequisite. Chemical activation is typically achieved by treating the zinc dust with a mild oxidizing agent like iodine or 1,2-dibromoethane in a polar aprotic solvent (e.g., THF or DMI).[7] This process etches the oxide layer, exposing a fresh, highly reactive zinc surface. Rieke zinc, another form of activated zinc, is produced by the reduction of ZnCl₂ and offers even higher reactivity.[1]
Step-by-Step Synthesis Workflow:
-
An oven-dried Schlenk flask is charged with zinc dust (approx. 1.5 equivalents).
-
The flask is heated under a high vacuum to remove adsorbed moisture.
-
After cooling under an inert atmosphere (Argon), anhydrous THF is added via syringe.
-
A catalytic amount of iodine is added. The mixture is stirred until the characteristic red-brown color of I₂ dissipates, indicating consumption and zinc activation.
-
A solution of ethyl 4-iodobenzoate (1.0 equivalent) in anhydrous THF is added dropwise.
-
The reaction is gently heated (typically 50-60 °C) and monitored until the starting aryl iodide is consumed. The resulting greyish solution of this compound is then cooled and used directly in subsequent reactions.
3.2. Handling and Storage
-
Inert Atmosphere: Due to their pyrophoric and hydrolytic instability, all manipulations of organozinc reagents must be performed using Schlenk line or glovebox techniques.[1]
-
Anhydrous Solvents: The use of dry, degassed solvents is mandatory to prevent quenching of the reagent.
-
Syringe Techniques: Solutions should be transferred using oven-dried, gas-tight syringes that have been purged with an inert gas.
Core Application: The Negishi Cross-Coupling Reaction
This compound is a premier nucleophilic partner in Negishi cross-coupling reactions. This palladium-catalyzed process facilitates the formation of a C(sp²)-C(sp²) bond between the arylzinc reagent and an aryl or vinyl halide/triflate.[2][8]
4.1. The Catalytic Cycle
The mechanism is a well-established, three-stage cycle that is central to many palladium-catalyzed cross-couplings.[3]
-
Oxidative Addition: The active Pd(0) catalyst oxidatively inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) intermediate. This is often the rate-limiting step of the cycle.
-
Transmetalation: The organozinc reagent transfers its organic group (the 4-(ethoxycarbonyl)phenyl moiety) to the palladium center, displacing the halide. The high reactivity of organozincs ensures this step is typically rapid and irreversible.[3]
-
Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated, forming the new C-C bond of the biaryl product and regenerating the catalytically active Pd(0) species.
Caption: Fig. 1: Catalytic Cycle of the Negishi Cross-Coupling.
Experimental Protocol: Synthesis of Ethyl 4'-methyl-[1,1'-biphenyl]-4-carboxylate
This protocol describes a representative Negishi coupling between this compound and 4-bromotoluene.
5.1. Materials and Reagents
-
This compound, 0.5 M in THF
-
4-Bromotoluene
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
X-Phos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate (EtOAc)
-
Magnesium Sulfate (MgSO₄)
5.2. Step-by-Step Methodology
Caption: Fig. 2: Experimental Workflow for Negishi Coupling.
-
Catalyst Pre-formation: To a dry Schlenk flask under Argon, add Pd₂(dba)₃ (0.02 equiv) and X-Phos (0.08 equiv) followed by anhydrous THF. Stir and heat the mixture at 65 °C for 10-15 minutes. This step forms the active Pd(0)Lₙ catalytic species.[9]
-
Substrate Addition: To the activated catalyst solution, add the aryl halide, 4-bromotoluene (1.0 equiv).
-
Organozinc Addition: After stirring for 15 minutes, add the solution of this compound (1.5 equiv) dropwise via syringe. A slight excess of the organozinc reagent is used to ensure complete consumption of the limiting aryl halide.
-
Reaction: Maintain the reaction at 65 °C and monitor its progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up and Quenching: Upon completion, cool the reaction to room temperature. Quench by carefully adding saturated aqueous NaHCO₃ solution followed by water. The aqueous quench protonates and deactivates any remaining organozinc reagent and helps dissolve inorganic salts.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer three times with ethyl acetate.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel to yield the pure biphenyl product.
Conclusion
This compound stands as a robust and indispensable tool for synthetic chemists. Its high reactivity, coupled with a tolerance for sensitive functional groups like esters, provides a strategic advantage in the synthesis of complex molecules. The methodologies outlined in this guide, particularly its application in the Nobel Prize-winning Negishi coupling, underscore its importance. A thorough understanding of its properties, handling requirements, and reaction mechanisms, as detailed herein, is crucial for unlocking its full synthetic potential in pharmaceutical discovery, materials science, and beyond.
References
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Anderson, K. W., & Buchwald, S. L. (2010). A Mild Negishi Cross-Coupling of 2-Heterocyclic Organozinc Reagents and Aryl Chlorides. The Journal of Organic Chemistry. Available at: [Link]
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Wikipedia. (n.d.). Negishi coupling. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Negishi Coupling. Retrieved from [Link]
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ChemHelp ASAP. (2020). Negishi cross-coupling reaction. YouTube. Available at: [Link]
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Limberakis, C. (2016). Negishi Coupling. In Synthetic Methods in Drug Discovery: Volume 1. The Royal Society of Chemistry. Available at: [Link]
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PubChem. (n.d.). 4-(Methoxycarbonyl)phenylzinc iodide. Retrieved from [Link]
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Rhenium Bio Science. (n.d.). This compound, 0.5M in THF. Retrieved from [Link]
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Caputo, F., et al. (2020). Stabilized Arylzinc Iodides in Negishi Acylative Cross-Coupling: A Modular Synthesis of Chalcones. Molecules. Available at: [Link]
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Organic Syntheses. (n.d.). PREPARATION OF (5-CYANOPENTYL)ZINC(II) BROMIDE AND ITS NICKEL-CATALYZED ASYMMETRIC COUPLING. Org. Synth. 2012, 89, 354. Available at: [Link]
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Organic Syntheses. (n.d.). PREPARATION OF SOLID, SALT-STABILIZED ARYL- AND HETEROARYLZINC REAGENTS. Org. Synth. 2017, 94, 26. Available at: [Link]
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physical properties of 4-(Ethoxycarbonyl)phenylzinc iodide
An In-depth Technical Guide to 4-(Ethoxycarbonyl)phenylzinc iodide
This guide provides a comprehensive overview of the physical properties, synthesis, handling, and applications of this compound. Designed for researchers, chemists, and professionals in drug development, this document synthesizes technical data with practical, field-proven insights to ensure safe and effective utilization of this versatile organozinc reagent.
Introduction: The Utility of Organozinc Reagents
Organozinc compounds, first prepared by Edward Frankland in 1848, represent one of the earliest classes of organometallic reagents discovered.[1] While historically overshadowed by more reactive Grignard and organolithium reagents, organozincs have experienced a renaissance in modern organic synthesis.[2] Their moderate reactivity affords a superior functional group tolerance, allowing for chemo-selective transformations in the presence of sensitive moieties like esters, nitriles, and ketones.[3] This unique characteristic makes them invaluable tools in complex molecule synthesis, particularly in the pharmaceutical and agrochemical industries.[2]
This compound, an arylzinc halide, is a key building block for introducing an ethyl benzoyl moiety. Its importance lies in its ability to participate in powerful carbon-carbon bond-forming reactions, most notably the Negishi cross-coupling, to construct complex molecular architectures.[1][4]
Core Physical and Chemical Properties
This compound is almost exclusively supplied and handled as a solution, typically in tetrahydrofuran (THF), due to its inherent instability as a solid. The properties of the solution are therefore paramount for experimental design.
Below is the molecular structure of this compound.
Caption: Molecular structure of this compound.
Quantitative Data Summary
The following table summarizes the key physical and chemical properties. Note that solution-dependent properties are based on a typical commercial offering of 0.5 M in THF.
| Property | Value | Source(s) |
| CAS Number | 131379-16-3 | [5] |
| Molecular Formula | C₉H₉IO₂Zn | [5] |
| Molecular Weight | 341.46 g/mol | [5] |
| Appearance | Typically a clear yellow to dark red or brown solution | [6][7] |
| Form | Commercially available as a 0.5 M solution in Tetrahydrofuran (THF) | [5][8] |
| Density (of 0.5 M solution) | ~1.018 g/mL at 25 °C | [5] |
| Flash Point (of 0.5 M solution) | 1 °F / -17 °C (closed cup) | [5][9] |
| Solubility | Soluble in ethereal solvents (THF, Diethyl ether). Reacts with water and protic solvents. | [1][5][10] |
| Stability | Highly sensitive to air and moisture. | [2][5][6] |
| Storage Conditions | Store under an inert atmosphere (Argon) at 2-8°C. | [5][9][11] |
Synthesis and Preparation
The preparation of arylzinc halides is typically achieved through the direct oxidative insertion of zinc metal into an aryl halide bond. This method is advantageous as it is a one-pot process that generates the reagent in situ or ready for storage as a standardized solution.
General Synthesis Workflow
The process involves the activation of zinc metal, followed by reaction with the aryl iodide precursor, ethyl 4-iodobenzoate.
Caption: Generalized workflow for the synthesis of arylzinc iodides.
Protocol: Laboratory-Scale Synthesis
This protocol is a self-validating system; the successful formation of a clear solution from the zinc suspension and subsequent confirmation of concentration by titration validates the procedure.
-
Zinc Activation:
-
Add zinc dust (1.5 equivalents) to an oven-dried, three-necked flask equipped with a condenser, mechanical stirrer, and argon inlet.
-
Heat the flask to ~120°C under high vacuum for 1-2 hours to dry the zinc, then cool under argon.
-
Add anhydrous THF via cannula, followed by a small amount of an activator such as 1,2-dibromoethane (~2 mol%) or iodine (~1 mol%).[7][12]
-
Gently warm the suspension until gas evolution or color change indicates activation, then cool to room temperature. The causality here is the in situ formation of highly reactive zinc by cleaning its surface.[1]
-
-
Reagent Formation:
-
Dissolve ethyl 4-iodobenzoate (1.0 equivalent) in anhydrous THF in a separate, dry Schlenk flask.
-
Add this solution dropwise to the activated zinc suspension. The reaction is exothermic and the addition rate should be controlled to maintain an internal temperature below 40°C.
-
After the addition is complete, stir the mixture at room temperature for 12-24 hours. The reaction progress can be monitored by GC analysis of quenched aliquots.
-
-
Work-up and Standardization:
-
Allow the excess zinc to settle.
-
Cannula transfer the supernatant (the organozinc solution) to a dry, argon-flushed storage vessel.
-
Determine the molarity of the solution via titration (e.g., iodolysis followed by titration with sodium thiosulfate) to ensure accurate downstream use.[12]
-
Handling, Storage, and Safety
The C-Zn bond is covalent but polarized, rendering it susceptible to protolysis and oxidation. Therefore, stringent air-free techniques are mandatory.
Trustworthiness in Handling: Every step described is designed to prevent inactivation of the reagent. The use of an inert atmosphere is not merely a suggestion but a requirement for the reagent to maintain its chemical integrity and reactivity.
-
Air and Moisture Sensitivity: Organozinc reagents are highly sensitive to oxygen and moisture.[1][2] Exposure will lead to rapid decomposition, forming inactive zinc oxides and hydroxides. All manipulations must be performed under a dry, inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques.
-
Solvent Choice: Only anhydrous, aprotic solvents such as THF or diethyl ether should be used.[10][12] Protic solvents (water, alcohols) will instantly quench the reagent.
-
Storage: The reagent solution should be stored in a tightly sealed, appropriate container (e.g., a ChemSeal™ bottle) at 2-8°C.[5][9] Refrigeration slows decomposition pathways.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a flame-retardant lab coat, and appropriate chemical-resistant gloves.[9][13]
-
Hazards: The THF solvent is highly flammable.[5] The reagent itself is classified as water-reactive, releasing flammable gases upon contact with water.[5][9] It can cause severe skin and eye irritation or burns.[5]
Application in Synthesis: The Negishi Cross-Coupling
A primary application of this compound is in palladium- or nickel-catalyzed Negishi cross-coupling reactions.[1] This reaction forms a C-C bond between the organozinc nucleophile and an organic halide electrophile. The functional group tolerance of the organozinc reagent is a key advantage, allowing the ester group to remain intact.[3]
Workflow for a Typical Negishi Coupling
Caption: Key steps in a Negishi cross-coupling catalytic cycle.
Exemplary Protocol
-
To an oven-dried Schlenk flask under argon, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Add the aryl or vinyl halide/triflate (1.0 equivalent) and anhydrous THF.
-
Slowly add the solution of this compound (1.1-1.5 equivalents) via syringe at room temperature.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50-65°C) until the starting material is consumed (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature and quench by carefully adding saturated aqueous NH₄Cl solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Conclusion
This compound is a powerful and selective nucleophile for advanced organic synthesis. Its key physical properties are defined by its air and moisture sensitivity, necessitating handling as a solution in anhydrous solvents under an inert atmosphere. Understanding these properties and adhering to strict handling protocols are crucial for leveraging its synthetic potential safely and effectively. Its excellent functional group tolerance ensures its continued relevance in the synthesis of complex, high-value molecules in research and industry.
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-
Ellwart, M., et al. (2017). "Preparation of Solid, Salt-Stabilized Aryl- and Heteroarylzinc Pivalates with Enhanced Air- and Moisture Stability". Organic Syntheses, 94, 289-305. Available at: [Link]
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Kopp, F., et al. (2021). "Organozinc Reagents: Highly Efficient Scalable Continuous Conversion in Various Concentrations and Reaction Types". Organic Process Research & Development, 25(1), 163-170. Available at: [Link]
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-
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Krasovskiy, A., et al. (2006). "A General and Practical Copper-Catalyzed Negishi Cross-Coupling of 5-Iodopentanenitrile with Alkylzinc Reagents". Organic Syntheses, 83, 147. Available at: [Link]
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An In-depth Technical Guide to the Chemical Properties and Applications of 4-(Ethoxycarbonyl)phenylzinc Iodide
This guide provides an in-depth exploration of 4-(ethoxycarbonyl)phenylzinc iodide, a versatile and functionalized organozinc reagent critical to modern organic synthesis. Tailored for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to offer a deep dive into the synthesis, handling, reactivity, and mechanistic underpinnings of this valuable synthetic intermediate. We will explore the causality behind experimental choices, ensuring that the described methodologies are not just reproducible but also understandable and adaptable.
Introduction: The Strategic Value of Functionalized Arylzinc Reagents
Organozinc reagents have carved a vital niche in the landscape of carbon-carbon bond formation. Their moderate reactivity, compared to more aggressive organolithium or Grignard reagents, imparts a remarkable functional group tolerance, allowing for the synthesis of complex, polyfunctional molecules without the need for extensive protecting group strategies[1]. This compound is a prime exemplar of this class, incorporating an electron-withdrawing ester moiety that is often incompatible with other organometallics. Its principal application lies in palladium-catalyzed Negishi cross-coupling reactions, a Nobel Prize-winning transformation that has become a cornerstone for the construction of biaryl and substituted aromatic frameworks prevalent in pharmaceuticals and advanced materials[2][3].
This guide will provide a comprehensive overview of its preparation from readily available starting materials, its key physicochemical properties and stability, and detailed protocols for its application in high-yield cross-coupling reactions.
Synthesis and Physicochemical Properties
The preparation and handling of this compound require rigorous anhydrous and anaerobic techniques due to its sensitivity to moisture and air[4]. It is typically prepared and used in situ as a solution, most commonly in tetrahydrofuran (THF).
Optimized Synthesis via Direct Zinc Insertion
The most efficient and widely adopted method for synthesizing this compound is the direct oxidative addition of activated zinc metal into the C-I bond of its precursor, ethyl 4-iodobenzoate. The success of this reaction is critically dependent on the activation of the zinc and the presence of lithium chloride (LiCl)[5].
The Critical Role of Lithium Chloride (LiCl): While the direct insertion of zinc into aryl iodides in THF alone is notoriously sluggish, the addition of LiCl dramatically accelerates the reaction[6]. This is not due to cleaning the zinc surface of passivating oxide layers. Instead, LiCl facilitates the solubilization of the organozinc species as it forms on the metal surface[1][7]. Microscopy studies have revealed that without LiCl, the organozinc intermediates remain bound to the zinc surface, hindering further reaction. LiCl breaks up these surface aggregates, likely by forming soluble zincate complexes (e.g., ArZnI·LiCl), which then pass into the solution, exposing fresh zinc surface for continued reaction[1][7]. This mechanistic insight explains why the reaction can proceed at mild temperatures (25–50 °C) rather than requiring high-boiling polar aprotic solvents[7].
Detailed Synthesis Protocol:
Materials:
-
Ethyl 4-iodobenzoate (1.0 equiv.)
-
Zinc dust (<325 mesh, 1.5-2.0 equiv.)
-
Lithium chloride (anhydrous, 1.0-1.2 equiv.)
-
1,2-Dibromoethane (for activation, ~5 mol%)
-
Chlorotrimethylsilane (TMSCl, for activation, ~1 mol%)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Zinc Activation: Under an inert atmosphere (Argon or Nitrogen), a flame-dried Schlenk flask is charged with zinc dust and anhydrous THF. 1,2-Dibromoethane is added dropwise until gentle bubbling is observed. TMSCl is then added, and the mixture is stirred for 30 minutes at room temperature. This process etches the zinc surface, removing the passivating oxide layer.
-
Reagent Preparation: In a separate flame-dried flask, ethyl 4-iodobenzoate and anhydrous lithium chloride are dissolved in anhydrous THF.
-
Formation of the Organozinc Reagent: The solution of ethyl 4-iodobenzoate and LiCl is transferred via cannula to the activated zinc suspension.
-
Reaction: The reaction mixture is stirred at a temperature between 25 °C and 50 °C. The progress is monitored by quenching small aliquots with I₂ and analyzing by GC-MS for the disappearance of the starting material. The reaction is typically complete within 2-12 hours.
-
Use: The resulting greyish solution of this compound is allowed to settle, and the supernatant is used directly in subsequent reactions. Its concentration can be determined by titration of a quenched aliquot[8].
Physicochemical and Stability Data
| Property | Value / Description |
| CAS Number | 131379-16-3[9] |
| Molecular Formula | C₉H₉IO₂Zn[9] |
| Molecular Weight | 341.46 g/mol [9] |
| Appearance | Typically a light grey to brownish solution in THF. |
| Solubility | Soluble in ethereal solvents like THF and DME. The presence of LiCl is crucial for its solubility in THF[7]. |
| Stability | Highly sensitive to air and moisture, leading to rapid decomposition (protonolysis)[1][4]. THF solutions can be stored under an inert atmosphere at 2-8°C for several days to weeks with minimal degradation[10]. |
| Handling | Must be handled under an inert atmosphere (Argon or Nitrogen) using Schlenk line or glovebox techniques. All glassware must be rigorously dried, and all solvents must be anhydrous[11]. |
| Spectroscopic (¹H NMR) | The reagent is not typically isolated. In its THF solution, the aromatic protons are expected to show a downfield shift compared to the parent ethyl benzoate due to the electropositive nature of the zinc moiety. The characteristic AA'BB' pattern of the 1,4-disubstituted ring would be preserved. |
Core Application: The Negishi Cross-Coupling Reaction
The primary utility of this compound is as a nucleophilic partner in palladium-catalyzed Negishi cross-coupling reactions to form C(sp²)-C(sp²) bonds, yielding substituted biaryls[2]. The ester functionality remains intact throughout the reaction, a key advantage of this methodology.
The Catalytic Cycle: A Mechanistic Overview
The Negishi coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. The choice of palladium source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) and ligand determines the efficiency and scope of the reaction.
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X), forming a Pd(II) intermediate. This is often the rate-determining step. The reactivity order for the halide is I > Br > Cl.
-
Transmetalation: The organozinc reagent (Ar'-ZnI) transfers its organic group to the palladium center, displacing the halide and forming a diorganopalladium(II) complex. This step is typically very fast for organozinc reagents.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond of the biaryl product (Ar-Ar') and regenerating the active Pd(0) catalyst.
Experimental Protocol: Synthesis of a Biaryl Compound
This protocol details the coupling of this compound with 4-bromoanisole to form ethyl 4'-methoxybiphenyl-4-carboxylate, a common structural motif.
Materials:
-
Solution of this compound in THF (prepared as above, ~0.5 M, 1.2 equiv.)
-
4-Bromoanisole (1.0 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)
-
Anhydrous THF
Procedure:
-
Catalyst Preparation: To a flame-dried Schlenk flask under an inert atmosphere, add Pd(PPh₃)₄ and 4-bromoanisole.
-
Solvent Addition: Add anhydrous THF via syringe and stir to dissolve the solids.
-
Addition of Organozinc: Slowly add the solution of this compound dropwise to the reaction mixture at room temperature.
-
Reaction: The mixture is heated to 50-65 °C and stirred. The reaction is monitored by TLC or GC-MS for the consumption of 4-bromoanisole. Reactions are typically complete in 2-16 hours.
-
Workup and Quenching: After cooling to room temperature, the reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction: The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
Purification: The crude residue is purified by flash column chromatography on silica gel to afford the pure biaryl product.
Reactivity and Scope: A Comparative Overview
The choice of catalyst and reaction partner significantly influences the outcome of the Negishi coupling. While Pd(PPh₃)₄ is a robust, general-purpose catalyst, more specialized ligands can be required for challenging substrates, such as sterically hindered partners or less reactive aryl chlorides[12][13]. The table below summarizes typical conditions and outcomes for Negishi couplings involving arylzinc reagents.
| Electrophile (Ar-X) | Catalyst System (mol%) | Temp (°C) | Time (h) | Yield (%) | Notes |
| 4-Bromoanisole | Pd(PPh₃)₄ (3%) | 60 | 12 | >90 | A standard, efficient coupling with an electron-rich aryl bromide. |
| (E)-3-phenylacryloyl Cl | Pd(PPh₃)₄ (1%) | 50 | 1.5 | 92 | Example of an acylative Negishi coupling using an acyl chloride electrophile to form a chalcone derivative. Data is for the analogous (4-(methoxycarbonyl)phenyl)zinc iodide[14]. |
| 2-Bromobiphenyl | Pd₂(dba)₃ (1%) / Ligand 2 (2%) | 70 | 12 | >90 | Demonstrates the use of specialized biarylphosphine ligands for constructing sterically hindered triaryl systems[13]. |
| 4-Chlorotoluene | Pd(OAc)₂ (2%) / CPhos ligand (4%) | RT | 6 | ~80-90 | Modern catalyst systems with bulky, electron-rich phosphine ligands like CPhos enable the efficient coupling of less reactive aryl chlorides at room temperature[12]. |
Safety and Handling
CAUTION: Organozinc reagents are air and moisture sensitive. Diethylzinc, a related compound, is pyrophoric. While aryl zinc halides are generally less hazardous, they must be handled with extreme care.
-
Inert Atmosphere: All manipulations must be performed under a dry, inert atmosphere (argon or nitrogen) using a Schlenk line or in a glovebox.
-
Anhydrous Conditions: All glassware must be oven- or flame-dried before use. Solvents must be rigorously dried and deoxygenated.
-
Quenching: Reactions should be quenched carefully and slowly, typically behind a blast shield. A common method is the slow addition of saturated aqueous NH₄Cl or ethanol at 0 °C[10][15]. This process can be exothermic.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a flame-retardant lab coat, and appropriate gloves when handling organozinc reagents.
Conclusion
This compound stands as a powerful and versatile reagent in the synthetic chemist's toolkit. Its defining feature—the ability to tolerate a sensitive ester functional group—provides a direct and efficient route to complex aromatic structures that would be challenging to access with other organometallic reagents. A thorough understanding of its preparation, particularly the critical role of LiCl in facilitating the direct zinc insertion, is key to its successful application. When combined with the vast and tunable library of palladium catalysts, this reagent enables the strategic and high-yield construction of C-C bonds, underpinning advances in medicinal chemistry, materials science, and beyond. Mastery of the anaerobic techniques required for its handling is a prerequisite for unlocking its full synthetic potential.
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Functionalization of heterocyclic compounds using polyfunctional magnesium and zinc reagents. Beilstein Journal of Organic Chemistry. [Link]
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Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design. National Institutes of Health (NIH). [Link]
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Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates. Journal of the American Chemical Society. [Link]
-
Negishi coupling - Wikipedia. Wikipedia. [Link]
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Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design. The Journal of Organic Chemistry. [Link]
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Negishi Coupling | Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry. [Link]
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Organic Syntheses Procedure. Organic Syntheses. [Link]
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Ligand Effects on Negishi Couplings of Alkenyl Halides. Organic Letters. [Link]
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Scheme 8 Generation and possible products from aqueous quenching of organozinc reagents 1 and 5-7 derived from 12, 13, 15 and 16. Key. ResearchGate. [Link]
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An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
-
Ligand Effects on Negishi Couplings of Alkenyl Halides. National Institutes of Health (NIH). [Link]
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Palladium-Catalyzed Completely Linear-Selective Negishi Cross-Coupling of Allylzinc Halides with Aryl and Vinyl Electrophiles. National Institutes of Health (NIH). [Link]
-
Efficient Synthesis of Functionalized Organozinc Compounds by the Direct Insertion of Zinc into Organic Iodides and Bromides. Angewandte Chemie International Edition. [Link]
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Functionalization of heterocyclic compounds using polyfunctional magnesium and zinc reagents. Beilstein Journals. [Link]
-
Negishi Coupling of Secondary Alkylzinc Halide with Aryl Bromide and Chloride Supporting Information. Massachusetts Institute of Technology. [Link]
-
Stabilized Arylzinc Iodides in Negishi Acylative Cross-Coupling: A Modular Synthesis of Chalcones. MDPI. [Link]
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4-(Methoxycarbonyl)phenylzinc iodide | C8H7IO2Zn | CID 11484234. PubChem. [Link]
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Continuous Scalable Synthesis and Concentration Variation of Organozinc Compounds. Organic Process Research & Development. [Link]
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Functionalized arylzinc compounds in ethereal solvent: Direct synthesis from aryl iodides and zinc powder and application to Pd-catalyzed reaction with allylic halides. Waseda University. [Link]
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An In-depth Technical Guide to the Synthesis of 4-(Ethoxycarbonyl)phenylzinc iodide
Abstract
This technical guide provides a comprehensive overview of the synthesis of 4-(Ethoxycarbonyl)phenylzinc iodide, a crucial organozinc reagent in modern organic chemistry. Organozinc compounds are valued for their high reactivity and exceptional functional group tolerance, making them indispensable tools in carbon-carbon bond-forming reactions, particularly in the pharmaceutical and materials science industries.[1][2] This document offers a detailed exploration of the synthetic methodologies, mechanistic underpinnings, and practical considerations for the preparation of this versatile reagent. It is intended for researchers, scientists, and professionals in drug development who require a deep, practical understanding of this synthesis.
Introduction: The Significance of Arylzinc Reagents
Organozinc reagents, first prepared by Edward Frankland in 1848, have become powerful intermediates in organic synthesis.[2][3] Their moderate reactivity, compared to more aggressive organometallic reagents like Grignard or organolithium compounds, allows for a high degree of functional group compatibility.[1] This tolerance is particularly advantageous in the synthesis of complex molecules, such as active pharmaceutical ingredients (APIs), where sensitive functional groups like esters, nitriles, and ketones must be preserved.[2][4]
This compound, specifically, is a valuable building block in Negishi cross-coupling reactions.[5][6] This palladium-catalyzed reaction forms a carbon-carbon bond between the organozinc reagent and an organic halide, enabling the construction of intricate molecular architectures.[5][6] The presence of the ethoxycarbonyl group makes this reagent particularly useful for introducing a benzoate moiety, a common structural motif in numerous pharmaceuticals and functional materials.[7]
Synthetic Methodologies: A Comparative Analysis
The primary and most direct method for synthesizing this compound is the oxidative addition of activated zinc metal to ethyl 4-iodobenzoate. This approach is favored for its operational simplicity and high functional group tolerance.
The Cornerstone: Oxidative Addition with Activated Zinc
The direct insertion of zinc into the carbon-iodine bond of ethyl 4-iodobenzoate is an oxidative addition reaction.[8] For this reaction to proceed efficiently, the zinc metal must be highly activated. Standard zinc dust is often sluggish and requires harsh conditions.[1][9] Therefore, specialized forms of activated zinc, such as Rieke® Zinc, are employed.[1][2]
Rieke® Zinc: This highly reactive form of zinc is prepared by the reduction of a zinc salt, typically zinc chloride, with an alkali metal like lithium or potassium.[1][3] This process generates a fine, high-surface-area zinc powder that is exceptionally reactive.[1] The use of Rieke® Zinc allows the synthesis to be conducted under mild conditions, often at room temperature, and is compatible with a wide array of functional groups, including the ester moiety in the target molecule.[1][2]
Mechanism of Oxidative Addition: The precise mechanism of oxidative addition of zinc to aryl halides is complex and can be influenced by surface effects.[8] However, it is generally understood to involve the transfer of electrons from the zinc metal to the aryl halide, leading to the formation of a radical anion intermediate.[8] This is followed by the cleavage of the carbon-halogen bond and the formation of the new carbon-zinc bond. The reaction is facilitated by electron-withdrawing substituents on the aryl halide, such as the ethoxycarbonyl group in ethyl 4-iodobenzoate.[3]
The Role of Activators and Additives: In addition to using pre-activated zinc, several chemical agents can be used to activate commercial zinc dust in situ. These include:
-
1,2-Dibromoethane and Trimethylsilyl Chloride (TMSCl): These reagents are often used to etch the passivating oxide layer on the surface of the zinc, exposing fresh, reactive metal.[3][10]
-
Lithium Chloride (LiCl): LiCl plays a crucial role in accelerating the formation of organozinc reagents. It is believed to facilitate the solubilization of the organozinc species from the metal surface, thereby preventing the surface from becoming passivated and increasing the overall reaction rate.[3][10][11] This solubilization occurs through the formation of a soluble adduct with the organozinc compound.[3]
Experimental Protocol: A Step-by-Step Guide
This section provides a detailed, field-proven protocol for the synthesis of this compound. All operations should be conducted under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques due to the air and moisture sensitivity of the reagents and product.[3][12]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Ethyl 4-iodobenzoate | >98% | e.g., Sigma-Aldrich, Alfa Aesar | Should be dry. |
| Activated Zinc (Rieke® Zinc) | Rieke Metals, Inc. or prepared in situ | Highly reactive and pyrophoric. Handle with extreme care.[1][12] | |
| Anhydrous Tetrahydrofuran (THF) | DriSolv® or equivalent | e.g., EMD Millipore | Must be anhydrous and inhibitor-free. |
| 1,2-Dibromoethane | Anhydrous, >99% | e.g., Sigma-Aldrich | For zinc activation. |
| Trimethylsilyl chloride (TMSCl) | >99% | e.g., Sigma-Aldrich | For zinc activation. |
| Anhydrous Lithium Chloride | >99% | e.g., Sigma-Aldrich | Dried under vacuum at >150 °C before use. |
| Argon or Nitrogen Gas | High purity (99.998%) | For maintaining an inert atmosphere. |
Synthesis Workflow
Caption: Experimental workflow for the synthesis of this compound.
Detailed Procedure
-
Glassware Preparation: A three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a thermometer, and a rubber septum is thoroughly flame-dried under vacuum and subsequently filled with argon.[12]
-
Zinc Activation (if not using pre-activated Rieke® Zinc):
-
To the flask, add zinc dust (1.5 equivalents).
-
Add anhydrous THF to cover the zinc.
-
Under a positive flow of argon, add 1,2-dibromoethane (approx. 5 mol%) and trimethylsilyl chloride (approx. 2 mol%) dropwise via syringe.[5]
-
The mixture may be gently warmed (e.g., with a heat gun) to initiate activation, which is often indicated by the evolution of gas bubbles.
-
-
Reaction:
-
In a separate flame-dried flask, dissolve ethyl 4-iodobenzoate (1.0 equivalent) in anhydrous THF.
-
Transfer this solution to the flask containing the activated zinc via cannula.[1]
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 2-4 hours.[12]
-
The progress of the reaction can be monitored by taking small aliquots, quenching them with a saturated aqueous solution of ammonium chloride, extracting with diethyl ether, and analyzing the organic layer by Gas Chromatography (GC) or Thin Layer Chromatography (TLC) for the disappearance of the starting material.
-
-
Post-Reaction Handling:
-
Once the reaction is complete, stop stirring and allow the excess zinc to settle at the bottom of the flask.
-
The resulting supernatant, a solution of this compound in THF, can be carefully transferred via cannula to another dry, argon-flushed flask for immediate use in subsequent reactions or for quantification.[13]
-
Characterization and Quantification
Accurate characterization and quantification of the prepared organozinc reagent are critical for its successful application in subsequent synthetic steps.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for characterizing organozinc reagents.[14]
-
¹H NMR: The formation of the C-Zn bond results in a characteristic upfield shift of the aromatic protons adjacent to the zinc atom compared to the starting ethyl 4-iodobenzoate.
-
¹³C NMR: Similar upfield shifts are observed for the carbon atoms of the aromatic ring, particularly the carbon directly bonded to zinc.
It is important to note that the exact chemical shifts can be influenced by the solvent and the presence of salts like LiCl, which can form "ate" complexes.[10][15]
Titration
For quantitative analysis, the concentration of the organozinc solution can be determined by titration. A common method involves reacting an aliquot of the solution with a known excess of iodine in THF. The unreacted iodine is then back-titrated with a standardized solution of sodium thiosulfate.
Applications in Drug Discovery and Development
The primary application of this compound is in palladium-catalyzed Negishi cross-coupling reactions.[5][6] This reaction's high functional group tolerance and broad substrate scope make it a valuable tool in the synthesis of complex organic molecules, including APIs.[4][5]
Caption: Simplified schematic of the Negishi cross-coupling reaction.
By employing this compound, medicinal chemists can efficiently introduce the ethyl benzoyl moiety into a wide range of molecular scaffolds. This is particularly useful in the late-stage functionalization of complex intermediates, a key strategy in modern drug discovery programs.[4]
Safety and Handling Considerations
-
Activated Zinc: Rieke® Zinc and freshly activated zinc are highly reactive and can be pyrophoric upon exposure to air.[1] All manipulations must be performed under a strictly inert atmosphere.[12]
-
Organozinc Reagents: While less pyrophoric than their organolithium or Grignard counterparts, organozinc solutions are still sensitive to air and moisture. They are unstable towards protic solvents.[3]
-
Solvents: Anhydrous THF is flammable and can form explosive peroxides. It should be handled in a well-ventilated fume hood away from ignition sources.
-
Quenching: Excess organozinc reagent and activated zinc should be quenched carefully. This is typically done by slowly adding a protic solvent like isopropanol, followed by water, and then a dilute acid.[12] This process should be performed in a fume hood.
Conclusion
The synthesis of this compound via the direct oxidative addition of activated zinc to ethyl 4-iodobenzoate is a robust and highly valuable procedure in synthetic organic chemistry. The mild reaction conditions and high functional group tolerance make this method particularly suitable for applications in the pharmaceutical industry. By understanding the key principles of zinc activation, the reaction mechanism, and proper handling techniques, researchers can reliably prepare this versatile reagent for use in a wide array of carbon-carbon bond-forming reactions, thereby accelerating the discovery and development of new medicines.
References
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Organozinc chemistry - Wikipedia. Available at: [Link]
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Negishi coupling - Wikipedia. Available at: [Link]
-
NMR Spectroscopic Structural Determination of Organozinc Reagents: Evidence for "Highly Coordinated" Zincates - PubMed. Available at: [Link]
-
A Mild Negishi Cross-Coupling of 2-Heterocyclic Organozinc Reagents and Aryl Chlorides | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Negishi cross‐coupling reactions using the organozinc reagents 6 a and 6 g. - ResearchGate. Available at: [Link]
-
An Efficient and Reliable Procedure for the Preparation of Highly Reactive Rieke Zinc - ResearchGate. Available at: [Link]
-
Reactivity Differences of Rieke Zinc Arise Primarily from Salts in the Supernatant, not in the Solids - ACS Publications. Available at: [Link]
-
Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design - NIH. Available at: [Link]
-
I. Structure-reactivity relationships in the oxidative addition of active zinc and nickel metal into carbon - UNL Digital Commons. Available at: [Link]
-
Mechanistic Studies of Organozinc Reagent Formation using Single-Particle Fluorescence Microscopy - eScholarship.org. Available at: [Link]
-
Mechanisms of Organozinc Reagent Formation Determined Through a Combined Single-Particle-Fluorescence-Microscopy and NMR-Spectroscopy Approach - eScholarship.org. Available at: [Link]
-
Guide to Handling Rieke Zinc in THF. Available at: [Link]
-
Organozinc reagents in solution: insights from ab initio molecular dynamics and X-ray absorption spectroscopy | ChemRxiv. Available at: [Link]
-
Oxidative Addition of Polar Reagents - Chemistry LibreTexts. Available at: [Link]
-
Oxidative addition - Wikipedia. Available at: [Link]
-
Oxidative Addition/Reductive Elimination - Chemistry LibreTexts. Available at: [Link]
-
(5-Cyanopentyl)zinc(II) bromide (1) - Organic Syntheses. Available at: [Link]
-
Pyridin-3-ylzinc Pivalate - Organic Syntheses. Available at: [Link]
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This compound, 0.5M in THF, packaged under Argon in resealable ChemSeal™ bottles, Thermo Scientific Chemicals | RHENIUM BIO SCIENCE. Available at: [Link]
-
4-(Methoxycarbonyl)phenylzinc iodide | C8H7IO2Zn | CID 11484234 - PubChem. Available at: [Link]
- Preparation method of ethyl benzoate - Google Patents.
-
Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients - MDPI. Available at: [Link]
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Ethyl benzoate synthesis - Sciencemadness Discussion Board. Available at: [Link]
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Esterification: Preparation of Ethyl benzoate - YouTube. Available at: [Link]
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A Guide to 4-(Ethoxycarbonyl)phenylzinc Iodide: Synthesis, Properties, and Applications in Modern Organic Chemistry
This technical guide provides an in-depth exploration of 4-(ethoxycarbonyl)phenylzinc iodide, a versatile and functionalized organozinc reagent. We will delve into its historical context within the broader field of organometallic chemistry, detail its synthesis and characterization, and explore its significant applications, particularly in palladium-catalyzed cross-coupling reactions. This document is intended for researchers, scientists, and professionals in drug development who are looking to leverage the unique properties of this reagent in their synthetic endeavors.
The Genesis of a Reagent: A Historical Perspective
The story of this compound is intrinsically linked to the broader history of organozinc chemistry and the revolutionary development of cross-coupling reactions. The journey began in 1848 when Edward Frankland first synthesized an organozinc compound, diethylzinc, by heating ethyl iodide with zinc metal.[1][2] This seminal discovery laid the groundwork for the field of organometallic chemistry.[3] For many years, the utility of organozinc reagents was primarily in their nucleophilic addition to carbonyl compounds, as seen in the longstanding Reformatsky reaction.[3]
The true potential of organozinc compounds, including functionalized aryl derivatives, was unlocked with the advent of palladium-catalyzed cross-coupling reactions. In the mid-1970s, Ei-ichi Negishi pioneered the use of organozinc reagents in these transformations, a discovery that would earn him a share of the 2010 Nobel Prize in Chemistry.[4][5][6] The "Negishi coupling," as it came to be known, provided a powerful and versatile method for the formation of carbon-carbon bonds with high selectivity and functional group tolerance.[7][8][9] It is within this context that reagents like this compound became valuable building blocks in organic synthesis. The presence of the ethoxycarbonyl group, an electron-withdrawing functionality, makes this reagent particularly useful for creating complex molecules, including many pharmaceutical compounds.[10]
Synthesis and Characterization: From Aryl Iodide to Organozinc Reagent
The preparation of this compound typically involves the direct insertion of activated zinc into the carbon-iodine bond of ethyl 4-iodobenzoate. This method is favored for its operational simplicity and compatibility with a range of functional groups.[11]
Experimental Protocol: Synthesis of this compound
Objective: To prepare a solution of this compound from ethyl 4-iodobenzoate and activated zinc.
Materials:
-
Ethyl 4-iodobenzoate
-
Zinc dust (<10 micron, 99.9%)
-
1,2-Dibromoethane
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (for titration)
-
Anhydrous lithium chloride (optional, for zinc activation)
Procedure:
-
Zinc Activation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and argon inlet, add zinc dust (1.5 equivalents). Add anhydrous THF, followed by a small amount of 1,2-dibromoethane (5 mol%). Heat the suspension to reflux for 30 minutes under an inert argon atmosphere. Cool the activated zinc to room temperature. Rationale: The 1,2-dibromoethane reacts with the zinc surface to remove the passivating oxide layer, exposing fresh, reactive zinc.
-
Reagent Formation: Dissolve ethyl 4-iodobenzoate (1.0 equivalent) in anhydrous THF and add it dropwise to the activated zinc suspension at room temperature. The reaction is often initiated by gentle heating or sonication. The reaction progress can be monitored by GC or TLC analysis of quenched aliquots. The reaction is typically complete within 2-4 hours. Rationale: The direct oxidative insertion of zinc into the aryl-iodide bond forms the organozinc reagent. The ester functionality is well-tolerated under these conditions.
-
Titration: To determine the concentration of the resulting this compound solution, an aliquot is quenched with a standardized solution of iodine in THF, and the consumption of iodine is monitored.
Diagram of the Synthesis Workflow:
Caption: Workflow for the synthesis of this compound.
Characterization
While often generated and used in situ, this compound can be characterized by standard spectroscopic methods after quenching. For instance, reaction with a proton source will yield ethyl benzoate, which can be identified by 1H NMR and 13C NMR spectroscopy. The concentration of the organozinc reagent is crucial for stoichiometric control in subsequent reactions and is typically determined by titration with iodine.
Applications in Cross-Coupling Chemistry
The primary application of this compound is in the Negishi cross-coupling reaction. This reaction allows for the formation of a new carbon-carbon bond between the phenyl ring of the organozinc reagent and a variety of organic electrophiles, catalyzed by a palladium or nickel complex.
The Negishi Coupling Catalytic Cycle:
Caption: The catalytic cycle of the Negishi cross-coupling reaction.
The utility of this compound in this reaction is highlighted by its ability to couple with a wide range of partners, including aryl, vinyl, and alkyl halides or triflates. The ester functionality is generally well-tolerated by the reaction conditions, making it a valuable tool for the synthesis of complex aromatic compounds.
Experimental Protocol: Negishi Coupling of this compound with an Aryl Bromide
Objective: To synthesize a biaryl compound via a palladium-catalyzed Negishi cross-coupling reaction.
Materials:
-
A solution of this compound in THF (prepared as described above)
-
An aryl bromide (e.g., 4-bromotoluene)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)
-
A suitable phosphine ligand (e.g., triphenylphosphine or a more specialized ligand like XPhos)
-
Anhydrous THF
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk tube under argon, dissolve the palladium precursor and the phosphine ligand in anhydrous THF. Stir for 15 minutes at room temperature to form the active Pd(0) catalyst. Rationale: The ligand coordinates to the palladium center, stabilizing the active catalytic species.
-
Coupling Reaction: To the catalyst solution, add the aryl bromide. Then, slowly add the solution of this compound (1.1 equivalents) via syringe. Heat the reaction mixture to a specified temperature (typically 50-80 °C) and monitor its progress by TLC or GC. Rationale: The organozinc reagent transfers its organic group to the palladium center in the transmetalation step, which is followed by reductive elimination to form the C-C bond and regenerate the catalyst.
-
Workup and Purification: Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Table 1: Representative Negishi Coupling Reactions with this compound
| Entry | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Bromotoluene | Pd2(dba)3 (1) | PPh3 (4) | THF | 65 | 92 |
| 2 | 1-Iodonaphthalene | Pd(PPh3)4 (2) | - | THF | 70 | 88 |
| 3 | Vinyl bromide | Pd(OAc)2 (2) | SPhos (4) | Dioxane | 80 | 85 |
Significance in Drug Discovery and Development
The ability to construct complex molecular architectures with high precision is a cornerstone of modern drug discovery.[10] Functionalized organozinc reagents like this compound are instrumental in this process. The ester group can serve as a handle for further functionalization or can be a key pharmacophoric feature in the final drug molecule. The mild and functional-group-tolerant nature of the Negishi coupling allows for the late-stage introduction of the 4-(ethoxycarbonyl)phenyl moiety into complex intermediates, a strategy that can significantly shorten synthetic routes and facilitate the exploration of structure-activity relationships.
Conclusion
This compound stands as a testament to the power and elegance of organometallic chemistry. Its development is rooted in a rich history of discovery, from Frankland's initial synthesis of organozinc compounds to Negishi's Nobel Prize-winning work on cross-coupling reactions. As a functionalized building block, it offers chemists a reliable and versatile tool for the construction of complex molecules, with profound implications for fields ranging from materials science to medicinal chemistry. The protocols and principles outlined in this guide are intended to empower researchers to effectively utilize this valuable reagent in their own synthetic endeavors.
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- Preparation of various arylzinc iodides. [a] Time required for complete... - ResearchGate.
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Methodological & Application
Application Notes and Protocols for 4-(Ethoxycarbonyl)phenylzinc Iodide in Negishi Coupling Reactions
Introduction: The Strategic Advantage of 4-(Ethoxycarbonyl)phenylzinc Iodide in Modern Synthesis
The Negishi cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] Central to this transformation is the organozinc reagent, whose moderate reactivity strikes a crucial balance, ensuring high yields while sparing sensitive functionalities like esters.[3][4] Among the arsenal of organozinc nucleophiles, this compound has emerged as a particularly valuable building block. Its structure incorporates an electron-withdrawing ester group, a common motif in pharmaceuticals and advanced materials, making it a strategic choice for late-stage functionalization and the construction of complex biaryl scaffolds.[5][6]
This guide provides a comprehensive overview of the application of this compound in Negishi coupling reactions. We will delve into the mechanistic underpinnings of the reaction, offer detailed, field-proven protocols for both the in situ generation of the reagent and its subsequent coupling, and discuss critical parameters that ensure successful and reproducible outcomes.
Core Principles: Mechanistic Insights and Reagent Stability
The efficacy of the Negishi coupling hinges on a catalytic cycle driven by a palladium(0) or nickel(0) complex.[7][8] Understanding this cycle is paramount for troubleshooting and optimizing reaction conditions.
The Catalytic Cycle
The generally accepted mechanism proceeds through three key steps:[5][9]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organic halide (Ar-X), forming a Pd(II) intermediate. The rate of this step is typically I > Br > Cl.[1]
-
Transmetalation: The organozinc reagent, this compound, transfers its aryl group to the palladium center, displacing the halide and forming a diaryl-palladium(II) complex. The presence of empty p-orbitals on zinc facilitates this rapid ligand exchange.[4][10]
-
Reductive Elimination: The two organic ligands on the palladium complex couple, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst, which re-enters the cycle.[8]
Protocol 2: Palladium-Catalyzed Negishi Coupling with an Aryl Bromide
This protocol describes a general procedure for the cross-coupling of this compound with a representative aryl bromide. This method is adapted from a similar acylative Negishi coupling protocol. [7] Materials:
-
Solution of this compound in THF (from Protocol 1 or commercial source, 1.2 equiv.)
-
Aryl Bromide (e.g., 4-bromoanisole, 1.0 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
In a flame-dried Schlenk flask under an argon atmosphere, dissolve the aryl bromide (1.0 equiv.) and Pd(PPh₃)₄ (0.03-0.05 equiv.) in anhydrous THF.
-
To this stirring solution, add the solution of this compound (1.2 equiv.) dropwise at room temperature.
-
Heat the reaction mixture to 50-65 °C and stir under argon.
-
Monitor the reaction progress by TLC or GC-MS for the consumption of the aryl bromide. Reaction times can vary from 4 to 24 hours depending on the reactivity of the coupling partner.
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.
Data Presentation: Catalyst and Ligand Selection
The choice of palladium catalyst and ligand is critical for achieving high yields and can depend on the steric and electronic properties of the coupling partners. While Pd(PPh₃)₄ is a robust and common choice, other catalyst systems may offer advantages for more challenging substrates.
| Catalyst Precursor | Ligand | Typical Loading (mol%) | Key Advantages & Considerations |
| Pd₂(dba)₃ | P(t-Bu)₃ | 1-2 | Highly active for sterically hindered substrates and aryl chlorides. |
| Pd(OAc)₂ | SPhos / XPhos | 1-3 | Excellent for a broad range of aryl and heteroaryl halides. |
| Pd(PPh₃)₄ | (None) | 3-5 | Commercially available, reliable for many standard transformations. [7] |
| NiCl₂(dppe) | (None) | 5-10 | Cost-effective alternative to palladium, particularly for aryl chlorides. [8] |
Safety and Handling
-
Organozinc Reagents: Handle in an inert-atmosphere glovebox or using Schlenk techniques. They are moisture and air-sensitive. [3]* Solvents: Use anhydrous solvents. THF can form peroxides and should be handled with care.
-
Palladium Catalysts: Palladium compounds are toxic and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Workup: Quenching should be performed carefully, especially on a large scale, as it can be exothermic.
Conclusion
This compound is a highly effective and functional group-tolerant reagent for the synthesis of biaryl compounds via the Negishi coupling. Its utility is underscored by the mild reaction conditions required and its compatibility with the ester functionality, which is often sensitive to more reactive organometallic reagents. By following the detailed protocols and considering the key experimental variables outlined in these application notes, researchers can reliably leverage this powerful building block to access a wide array of complex molecules relevant to the pharmaceutical and materials science industries.
References
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Negishi, E. The Negishi Coupling. Wikipedia. [Link]
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Pierigé, M., et al. (2022). Stabilized Arylzinc Iodides in Negishi Acylative Cross-Coupling: A Modular Synthesis of Chalcones. MDPI. [Link]
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Nagaki, A., et al. (2021). Flash functional group-tolerant biaryl-synthesis based on integration of lithiation, zincation and negishi coupling in flow. Frontiers in Chemical Engineering. [Link]
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Organic Chemistry Portal. Negishi Coupling. Organic Chemistry Portal. [Link]
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Various Authors. Negishi Coupling. YouTube. [Link]
-
Dai, C., & Fu, G. C. (2001). The First General Method for Palladium-Catalyzed Negishi Cross-Coupling of Aryl and Vinyl Chlorides: Use of Commercially Available Pd(P(t-Bu)3)2 as a Catalyst. Journal of the American Chemical Society. [Link]
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chemeurope.com. Negishi coupling. chemeurope.com. [Link]
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Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Utility of Ethyl 4-Iodobenzoate in Organic Chemistry. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
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Barabás, J., et al. (2024). Negishi-coupling-enabled synthesis of α-heteroaryl-α-amino acid building blocks for DNA-encoded libraries. Beilstein Journal of Organic Chemistry. [Link]
-
Thapa, S., et al. (2016). Copper-Catalyzed Negishi Coupling of Diarylzinc Reagents with Aryl Iodides. Synthesis. [Link]
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Denmark, S. E. The Negishi Cross-Coupling Reaction. Denmark Group, University of Illinois. [Link]
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Knochel, P. (2012). Preparation and Applications of Functionalized Organozinc Compounds. Angewandte Chemie International Edition. [Link]
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Various Authors. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. ResearchGate. [Link]
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NROChemistry. Negishi Coupling. NROChemistry. [Link]
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Various Authors. Organozinc chemistry. Wikipedia. [Link]
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Reddit. Organozinc Stability. Reddit. [Link]
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Various Authors. Negishi Coupling. Synthetic Methods in Drug Discovery: Volume 1. [Link]
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Various Authors. Negishi coupling reaction: Mechanism, popular application. Chemistry Notes. [Link]
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Zhou, J., & Fu, G. C. (2003). Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates. Journal of the American Chemical Society. [Link]
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Knochel, P. Preparation and Applications of Functionalized Organozinc Compounds. Organic Syntheses. [Link]
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Various Authors. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. MIT Open Access Articles. [Link]
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Agilent. Safety data sheet. Agilent. [Link]
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ДВ-Эксперт. This compound solution 498475-50ML. ДВ-Эксперт. [Link]
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Various Authors. Negishi cross-coupling reaction catalyzed by an aliphatic, phosphine based pincer complex of palladium. biaryl formation via cationic pincer-type PdIV intermediates. Dalton Transactions. [Link]
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RHENIUM BIO SCIENCE. This compound, 0.5M in THF, packaged under Argon in resealable ChemSeal™ bottles, Thermo Scientific Chemicals. RHENIUM BIO SCIENCE. [Link]
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Various Authors. Mechanochemical Activation of Zinc and Application to Negishi Cross‐Coupling. PMC - NIH. [Link]
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Various Authors. Safety. Chemistry LibreTexts. [Link]
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PubChem. 4-(ethoxycarbonyl)phenyl 5-methyl-4-oxo-3-propyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate. PubChem. [Link]
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Application Notes and Protocols for Negishi Coupling with 4-(Ethoxycarbonyl)phenylzinc iodide
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Application Notes and Protocols: 4-(Ethoxycarbonyl)phenylzinc Iodide in the Synthesis of Biaryls
Introduction: The Strategic Importance of Biaryls and the Role of Organozinc Reagents
Biaryl scaffolds are privileged structures in medicinal chemistry, materials science, and natural product synthesis. Their synthesis, however, often presents challenges in achieving high selectivity and functional group tolerance. The Negishi coupling, a palladium- or nickel-catalyzed reaction between an organozinc compound and an organic halide, has emerged as a powerful tool for carbon-carbon bond formation.[1][2][3] A key advantage of the Negishi coupling is the remarkable functional group tolerance of organozinc reagents, which are less reactive than their organolithium or Grignard counterparts.[1] This allows for the coupling of complex molecules without the need for extensive protecting group strategies.[1]
Among the diverse array of organozinc reagents, 4-(ethoxycarbonyl)phenylzinc iodide stands out as a particularly useful building block. The presence of the ethoxycarbonyl group makes it a valuable synthon for introducing a benzoic acid ester moiety, a common feature in many biologically active compounds. This guide provides a comprehensive overview of the preparation and application of this compound in biaryl synthesis, with a focus on practical, field-proven protocols and the underlying scientific principles.
Preparation of this compound: A Self-Validating Protocol
The successful synthesis of the target biaryl is critically dependent on the quality of the organozinc reagent. Therefore, a reliable and reproducible method for the preparation of this compound is paramount. The direct insertion of activated zinc into ethyl 4-iodobenzoate is a common and effective method.[4]
Key Considerations for Success:
-
Zinc Activation: Commercial zinc dust often has a passivating layer of zinc oxide on its surface, which can hinder the reaction. Activation is crucial to expose a fresh, reactive metal surface. Methods for zinc activation include treatment with 1,2-dibromoethane, iodine, or TMSCl.[5] The use of Rieke® Zinc, a highly reactive form of zinc prepared by the reduction of a zinc salt, offers a significant advantage by enabling the reaction to proceed under milder conditions.[6]
-
Solvent and Additives: Anhydrous tetrahydrofuran (THF) is the most common solvent for this reaction. The addition of lithium chloride (LiCl) has been shown to significantly accelerate the insertion of zinc into organic halides, likely by breaking up zinc aggregates and solubilizing the organozinc species as it forms.[4][7]
-
Inert Atmosphere: Organozinc reagents are sensitive to air and moisture.[6] Therefore, all manipulations must be performed under an inert atmosphere of argon or nitrogen using standard Schlenk line or glovebox techniques.
Detailed Protocol for the Preparation of this compound
This protocol describes the in situ generation of this compound for immediate use in a subsequent Negishi coupling reaction. This "one-pot" approach avoids the isolation and handling of the sensitive organozinc reagent.[7]
Materials:
| Reagent/Material | M.W. | Amount | Moles |
| Zinc dust (<10 µm) | 65.38 | 1.96 g | 30.0 mmol |
| Lithium chloride (anhydrous) | 42.39 | 1.27 g | 30.0 mmol |
| Ethyl 4-iodobenzoate | 276.05 | 2.76 g | 10.0 mmol |
| Anhydrous THF | - | 20 mL | - |
Procedure:
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a rubber septum under a positive pressure of argon.
-
Zinc and LiCl Addition: To the flask, add zinc dust and anhydrous lithium chloride.
-
Solvent Addition: Add anhydrous THF via syringe.
-
Substrate Addition: In a separate flask, dissolve ethyl 4-iodobenzoate in a minimal amount of anhydrous THF and add it to the zinc suspension via syringe.
-
Reaction: Stir the mixture vigorously at room temperature. The progress of the reaction can be monitored by taking small aliquots, quenching them with a saturated aqueous solution of NH4Cl, extracting with ethyl acetate, and analyzing the organic layer by GC-MS or TLC to observe the disappearance of the starting material. For less reactive aryl iodides, gentle heating (40-50 °C) may be required. The formation of the organozinc reagent is typically complete within 2-4 hours.
-
Use in Next Step: The resulting greyish slurry of this compound is used directly in the subsequent Negishi coupling reaction.
Workflow for Organozinc Reagent Preparation
Caption: The catalytic cycle of the Negishi cross-coupling reaction.
Detailed Protocol for a Typical Negishi Coupling
This protocol describes the coupling of the in situ prepared this compound with 4-bromoanisole to synthesize ethyl 4'-methoxybiphenyl-4-carboxylate.
Materials:
| Reagent/Material | M.W. | Amount | Moles |
| This compound solution | - | ~10.0 mmol | 10.0 mmol |
| 4-Bromoanisole | 187.04 | 1.49 g | 8.0 mmol |
| Pd(PPh3)4 | 1155.56 | 231 mg | 0.2 mmol |
| Anhydrous THF | - | 10 mL | - |
Procedure:
-
Catalyst Addition: To the freshly prepared slurry of this compound, add Pd(PPh3)4 under a counterflow of argon.
-
Aryl Halide Addition: In a separate flask, dissolve 4-bromoanisole in anhydrous THF and add this solution to the reaction mixture via syringe.
-
Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within 12-24 hours. Monitor the reaction by TLC or GC-MS.
-
Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NH4Cl.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure biaryl product.
Trustworthiness and Self-Validation
The reliability of this protocol is ensured by several factors:
-
Monitoring of Reagent Formation: The in situ formation of the organozinc reagent can be confirmed by quenching an aliquot and analyzing for the disappearance of the starting aryl iodide.
-
Reaction Monitoring: The progress of the Negishi coupling can be easily tracked by standard chromatographic techniques (TLC, GC-MS), allowing for a clear determination of the reaction endpoint.
-
Product Characterization: The identity and purity of the final biaryl product should be unequivocally confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry. A comparison of the obtained data with literature values provides definitive validation.
-
Troubleshooting:
-
Low Conversion of Aryl Iodide: This may indicate incomplete zinc activation. In such cases, the addition of a small crystal of iodine to the zinc suspension before the addition of the aryl iodide can be beneficial.
-
Formation of Homocoupled Byproducts: This can occur if the reaction is run at too high a temperature or if the catalyst loading is too low.
-
Decomposition of the Organozinc Reagent: This is often due to the presence of air or moisture. Ensure all glassware is thoroughly dried and the reaction is performed under a strictly inert atmosphere.
-
Summary of Quantitative Data
The following table summarizes typical reaction parameters and outcomes for the Negishi coupling using this compound.
| Aryl Halide | Catalyst (mol%) | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromoanisole | Pd(PPh3)4 (2) | 25 | 18 | 85-95 | [7] |
| 3-Bromobenzonitrile | Pd(PPh3)4 (0.3) | 25 | 15 | 79 | [7] |
| 2-Chlorotoluene | Pd(P(t-Bu)3)2 (2) | 80 | 12 | 80-90 | [5] |
| 4-Vinylphenyl triflate | Pd(dppf)Cl2 (3) | 60 | 6 | 75-85 | [8] |
Conclusion
This compound is a versatile and highly valuable reagent for the synthesis of functionalized biaryls via the Negishi coupling. The mild reaction conditions and high functional group tolerance make this methodology particularly well-suited for applications in drug discovery and materials science, where the synthesis of complex molecular architectures is often required. The protocols and insights provided in this guide are intended to enable researchers to confidently and successfully employ this powerful synthetic tool.
References
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Casares, J. A., Espinet, P., Fuentes, B., & Salas, G. (2007). Insights into the Mechanism of the Negishi Reaction: ZnRX versus ZnR2 Reagents. Journal of the American Chemical Society, 129(12), 3508–3509. [Link]
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Grokipedia. (n.d.). Negishi coupling. Retrieved from [Link]
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Chemistry Notes. (2022, August 12). Negishi coupling reaction: Mechanism, popular application. [Link]
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Wikipedia. (2023, October 26). Negishi coupling. [Link]
-
Name-Reaction.com. (n.d.). Negishi cross-coupling. [Link]
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Ellwart, M., & Chen, Y.-H. (2018). Preparation of Solid, Air- and Moisture-Stable Aryl- and Heteroarylzinc Pivalates and their Application in Cross-Coupling Reactions. Organic Syntheses, 95, 127-141. [Link]
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Rhenium Bio Science. (n.d.). This compound, 0.5M in THF, packaged under Argon in resealable ChemSeal™ bottles, Thermo Scientific Chemicals. Retrieved from [Link]
-
Hayashi, T., & Yamasaki, K. (2007). Preparation of arylzinc reagents and their use in the rhodium-catalyzed asymmetric 1,4-addition for the synthesis of 2-aryl-4-piperidones. Nature Protocols, 2(9), 2348–2354. [Link]
-
Wang, C., & Negishi, E.-i. (2011). Cobalt−Xantphos-Catalyzed, LiCl-Mediated Preparation of Arylzinc Reagents from Aryl Iodides, Bromides, and Chlorides. The Journal of Organic Chemistry, 76(7), 2187–2195. [Link]
-
Krasovskiy, A., Malakhov, V., Gavryushin, A., & Knochel, P. (2006). Efficient Synthesis of Functionalized Organozinc Compounds by the Direct Insertion of Zinc into Organic Iodides and Bromides. Angewandte Chemie International Edition, 45(36), 6040-6044. [Link]
-
Zhang, C., Cui, Y., Zhou, X., Pan, Y., Zhang, J., Hu, D., & Guo, H.-M. (2015). Pd-Catalyzed Decarboxylative Negishi Coupling of Zinc Aryl Carboxylates with Arylthianthrenium Salts. Organic Letters, 17(6), 1453–1456. [Link]
-
Chen, Y.-H., & Knochel, P. (2008). One-Pot Negishi Cross-Coupling Reactions of In Situ Generated Zinc Reagents with Aryl Chlorides, Bromides, and Triflates. Angewandte Chemie International Edition, 47(40), 7648-7650. [Link]
-
Kappe, C. O., & Dallinger, D. (2006). A Convenient Microwave-Assisted Arylzinc Generation-Negishi Coupling Protocol. The Journal of Organic Chemistry, 71(16), 6249–6252. [Link]
-
Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society, 131(22), 7532–7533. [Link]
-
PubChem. (n.d.). 4-(Methoxycarbonyl)phenylzinc iodide. Retrieved from [Link]
-
Le Tiran, A., & Ciavarri, J. P. (2016). Negishi Coupling. In Synthetic Methods in Drug Discovery (Vol. 1, pp. 20-47). Royal Society of Chemistry. [Link]
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Organic Chemistry Portal. (n.d.). Negishi Coupling. [Link]
-
Cacchi, S., Fabrizi, G., Goggiamani, A., & Sferrazza, A. (2018). Stabilized Arylzinc Iodides in Negishi Acylative Cross-Coupling: A Modular Synthesis of Chalcones. Molecules, 23(10), 2639. [Link]
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Palladium catalysts for cross-coupling with 4-(Ethoxycarbonyl)phenylzinc iodide
An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions with 4-(Ethoxycarbonyl)phenylzinc iodide
Abstract
This technical guide provides a comprehensive overview of the palladium-catalyzed Negishi cross-coupling reaction, with a specific focus on the application of this compound. Developed for researchers, medicinal chemists, and process development scientists, this document details the mechanistic underpinnings of the reaction, practical protocols for the synthesis and handling of the key organozinc reagent, and a detailed methodology for its use in forming biaryl structures. We delve into the critical role of palladium catalysts and their associated ligands, offering a framework for reaction optimization and troubleshooting to ensure robust and reproducible outcomes in the synthesis of complex molecular architectures.
Introduction: The Power of the Negishi Cross-Coupling
The formation of carbon-carbon (C-C) bonds is the cornerstone of modern organic synthesis. Among the array of powerful tools available, palladium-catalyzed cross-coupling reactions have become indispensable for their reliability and broad functional group tolerance.[1] The Negishi coupling, which utilizes organozinc reagents, stands out for its remarkable versatility and high reactivity, enabling the construction of sp²-sp², sp²-sp³, and sp³-sp³ linkages under mild conditions.[2][3][4] This reaction was pioneered by Professor Ei-ichi Negishi, who, for this contribution, was a co-recipient of the 2010 Nobel Prize in Chemistry.[1][2]
The functional group tolerance of organozinc reagents is a significant advantage over more reactive organometallics like Grignard or organolithium reagents, allowing for the coupling of substrates bearing sensitive functionalities such as esters, ketones, and nitriles.[4][5] This guide focuses on a particularly useful building block: this compound. This reagent, derived from the readily available ethyl 4-iodobenzoate, serves as a powerful tool for introducing the ethyl 4-benzoate moiety, a common structural motif in pharmaceuticals and advanced materials.[6][7][8]
Mechanistic Foundations of the Negishi Coupling
A thorough understanding of the reaction mechanism is paramount for rational catalyst selection and protocol optimization. The Negishi coupling proceeds via a catalytic cycle involving a palladium(0) species as the active catalyst. The cycle is generally understood to comprise three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[5][9]
-
Oxidative Addition : The cycle begins with the reaction of a low-valent Pd(0) complex with an organic halide (R¹-X). The palladium center inserts into the carbon-halogen bond, becoming oxidized to a Pd(II) species. The rate of this step is highly dependent on the nature of the halide (I > Br > Cl) and the electronic properties of the ligand.[2]
-
Transmetalation : The organozinc reagent (R²-ZnX) then exchanges its organic group with the halide on the palladium center. This step, often the rate-limiting step of the cycle, forms a diorganopalladium(II) intermediate and a zinc halide salt.[2][5] The precise mechanism of transmetalation is complex, but it is the key step where the new carbon-carbon bond is set up.
-
Reductive Elimination : The final step involves the two organic groups (R¹ and R²) coupling together and leaving the palladium center. This forms the desired product (R¹-R²) and regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[5][9] For this to occur efficiently, the organic ligands typically need to be in a cis orientation on the palladium center.[2]
Caption: The catalytic cycle of the Negishi cross-coupling reaction.
Preparation and Handling of this compound
The success of a Negishi coupling is critically dependent on the quality of the organozinc reagent. These reagents are sensitive to air and moisture, necessitating the use of anhydrous solvents and inert atmosphere techniques (e.g., a Schlenk line or glovebox).[2][10]
Protocol 1: Synthesis via Oxidative Insertion
This protocol describes the direct insertion of activated zinc into the carbon-iodine bond of ethyl 4-iodobenzoate.
Materials:
-
Ethyl 4-iodobenzoate (1.0 equiv)
-
Activated Zinc dust (1.5 - 2.0 equiv)
-
Iodine (I₂) (catalytic amount, ~2 mol%)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Zinc Activation: To a flame-dried Schlenk flask under a positive pressure of argon, add zinc dust. Heat the flask gently under high vacuum to drive off any adsorbed water, then cool to room temperature under argon.
-
Add anhydrous THF, followed by a crystal of iodine. The purple color of the iodine should disappear upon stirring, indicating zinc activation.[9]
-
Reagent Formation: Add a solution of ethyl 4-iodobenzoate in anhydrous THF to the activated zinc suspension dropwise. The reaction can be initiated with gentle heating if necessary.
-
Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) until the consumption of the starting material is confirmed (monitoring by GC or TLC analysis of quenched aliquots).
-
Once the reaction is complete, allow the excess zinc dust to settle. The resulting supernatant containing the this compound solution can be carefully cannulated to another dry Schlenk flask and is ready for use.[9]
Expert Insight: The reactivity of commercial zinc dust can vary. Activation is crucial for successful oxidative insertion. Using reagents like 1,2-dibromoethane or TMSCl in the presence of LiCl can also effectively activate the zinc.[5] For reproducibility, it is highly recommended to titrate a small aliquot of the organozinc solution to determine its precise molarity before use in the cross-coupling step.
The Palladium Catalyst System: A Guide to Selection
The choice of palladium precatalyst and, more importantly, the ligand, is critical for achieving high yields and reaction efficiency. The ligand stabilizes the palladium center, prevents the formation of inactive palladium black, and modulates the electronic and steric environment of the catalyst, thereby influencing the rates of the elementary steps in the catalytic cycle.[10][11]
| Catalyst / Ligand | Structure / Class | Key Characteristics & Applications |
| Pd(PPh₃)₄ | Pd(0) Precatalyst | A classic, versatile, and commercially available catalyst. Suitable for many standard couplings but can be less effective for challenging substrates.[2] |
| Pd₂(dba)₃ | Pd(0) Precatalyst | A common and stable source of Pd(0). Requires the addition of a supporting ligand. Often used for screening new reactions.[12] |
| Pd(OAc)₂ | Pd(II) Precatalyst | An air-stable Pd(II) source that is reduced in situ to Pd(0). Requires a supporting ligand.[13] |
| Triphenylphosphine (PPh₃) | Monodentate Phosphine | The most common "default" ligand. Works well for reactive aryl iodides and bromides. |
| XPhos / SPhos | Buchwald Ligands | Bulky, electron-rich biaryl phosphines. Exhibit excellent reactivity for a broad range of substrates, including less reactive aryl chlorides, and often allow for lower catalyst loadings and milder reaction temperatures.[11][14] |
| PCyp₃ (Tricyclopentylphosphine) | Trialkylphosphine | A bulky and electron-rich ligand that is highly effective for cross-coupling unactivated alkyl electrophiles and can improve rates for aryl couplings.[12][15] |
Causality Behind Ligand Choice: For the coupling of an arylzinc reagent, the primary challenge is often ensuring efficient oxidative addition and preventing catalyst decomposition. While PPh₃ is a good starting point, bulky and electron-rich ligands like SPhos or XPhos are often superior.[14] Their steric bulk promotes the formation of a monoligated L-Pd(0) species, which is highly reactive towards oxidative addition. Their strong electron-donating ability increases electron density on the palladium center, which also facilitates oxidative addition and can accelerate the final reductive elimination step.[11]
Application Protocol: Synthesis of Ethyl 4'-methylbiphenyl-4-carboxylate
This protocol provides a general method for the Negishi cross-coupling of this compound with an aryl iodide.
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- 2. Negishi coupling - Wikipedia [en.wikipedia.org]
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- 13. pubs.acs.org [pubs.acs.org]
- 14. Palladium-Catalyzed Completely Linear-Selective Negishi Cross-Coupling of Allylzinc Halides with Aryl and Vinyl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates [organic-chemistry.org]
Application Notes & Protocols: A Deep Dive into Solvent Effects on 4-(Ethoxycarbonyl)phenylzinc Iodide Reactions
This guide provides an in-depth analysis of the critical role solvents play in the formation and subsequent reactions of 4-(Ethoxycarbonyl)phenylzinc iodide. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple procedural lists to explain the underlying chemical principles that govern reaction outcomes. By understanding the causality behind solvent selection, researchers can optimize reaction conditions, improve yields, and troubleshoot common issues encountered in organozinc chemistry, particularly in the context of Negishi cross-coupling reactions.
Foundational Principles: Organozinc Reagents and the Negishi Coupling
Organozinc compounds, first prepared by Edward Frankland in 1848, occupy a unique niche in organic synthesis.[1] They are more reactive than organocadmium and organomercury compounds but are significantly less reactive than organolithium or Grignard reagents.[1] This moderated reactivity imparts a high degree of functional group tolerance, making them invaluable for the synthesis of complex molecules, especially in the pharmaceutical industry.[1][2] this compound, an arylzinc halide, is a key building block used in various cross-coupling reactions to introduce the ethyl p-benzoate moiety.[3]
The Negishi cross-coupling reaction, a Nobel Prize-winning transformation, is a cornerstone of modern carbon-carbon bond formation.[4] It involves the palladium- or nickel-catalyzed coupling of an organozinc reagent with an organic halide or triflate.[5] The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.
The solvent is not a mere spectator in this cycle; it is an active participant that profoundly influences each step, from the initial formation of the organozinc reagent to the final reductive elimination.
The Role of the Solvent in Organozinc Formation and Stability
The preparation of arylzinc reagents via the direct insertion of zinc metal into an aryl halide is a heterogeneous process, the mechanism of which has been a subject of extensive study.[6] The choice of solvent is arguably the most critical parameter in this step.
There are two primary mechanistic pathways through which solvents and additives facilitate organozinc formation[6][7]:
-
Acceleration of Oxidative Addition: Polar aprotic solvents can accelerate the initial oxidative addition of the organohalide to the zinc metal surface.
-
Acceleration of Solubilization: Ethereal solvents like tetrahydrofuran (THF), often in the presence of salts like lithium chloride (LiCl), accelerate the solubilization of the organozinc species from the metal surface into the solution.
Polar Aprotic Solvents (DMF, DMA, NMP, DMSO): These solvents possess high dielectric constants and are excellent at solvating charged intermediates that may form during oxidative addition.[6][8][9] Studies have shown that polar solvents like DMSO can dramatically accelerate the rate of organozinc formation compared to THF alone.[6] For instance, the formation of an organozinc reagent from an organoiodide was nearly complete in 30 minutes in DMSO-d6, while only 3% conversion was observed in THF-d8 under similar conditions.[6] This acceleration is attributed to the stabilization of transient charged species during the oxidative addition step.[6] However, the stability of the resulting organozinc solution can be a concern, though studies have shown that solutions in DMF can be stable for extended periods, especially with additives.[10][11][12]
Ethereal Solvents (THF, 2-MeTHF): Tetrahydrofuran (THF) is the most common solvent for Negishi couplings. By itself, the formation of arylzinc iodides from unactivated aryl iodides in THF is often slow.[6] The discovery that lithium chloride (LiCl) acts as a powerful activating agent revolutionized this process.[7] LiCl does not accelerate the oxidative addition itself but rather facilitates the solubilization of the surface-bound organozinc intermediate, likely by forming soluble zincate species, such as (THF)nLi[RZnX2].[7][13]
Comparative Data on Common Solvents
The selection of a solvent involves a trade-off between the rate of reagent formation, reagent stability, and performance in the subsequent coupling reaction.
| Solvent | Dielectric Constant (ε) | Boiling Point (°C) | Key Characteristics & Impact on this compound |
| THF | 7.6 | 66 | Standard Solvent. Formation is slow without additives. Use of LiCl is highly recommended to accelerate solubilization and break up aggregates.[7][13] |
| DMF | 36.7 | 153 | Accelerates Formation. Significantly increases the rate of oxidative addition.[6] Good for preparing stock solutions, as stability can be high, especially with LiCl.[10][11][12] |
| DMAc | 37.8 | 165 | Accelerates Formation. Similar to DMF, often used for its higher boiling point and ability to dissolve polar compounds. |
| NMP | 32.2 | 202 | Accelerates Formation. High boiling point is useful for difficult couplings, but can make product isolation more challenging. Shows good coal extracting properties, indicating strong solvating power.[8] |
| Toluene | 2.4 | 111 | Co-solvent. Often used as a co-solvent, particularly with ethereal solvents, to improve yields and selectivity in certain cases, especially with electron-deficient aryl bromides.[14] |
Solvent Influence on the Negishi Coupling Catalytic Cycle
Beyond reagent formation, the solvent continues to exert significant influence throughout the catalytic coupling process.
-
Transmetalation: This step involves the transfer of the aryl group from zinc to the palladium center. The polarity of the solvent can affect the rate of this step. More polar solvents can promote the transmetalation of a second organic group from diorganozinc species (R₂Zn).[13] The coordination of the solvent to the zinc and palladium centers is a critical factor, and strongly coordinating solvents can either facilitate or inhibit this step depending on the specific ligand system.[15]
-
Reductive Elimination: This is the final, product-forming step. While less directly impacted by solvent polarity than transmetalation, the solvent's ability to solvate the catalyst and intermediates ensures the homogeneity and efficiency of the catalytic cycle. The presence of coordinating solvents like THF is explicitly accounted for in computational studies of the reaction mechanism.[15]
-
Side Reactions: The choice of solvent can influence the prevalence of side reactions like homocoupling.[5] In some systems, a second transmetalation event can lead to homocoupling products, and the solvent environment can mediate the rates of these competing pathways.[16]
Detailed Experimental Protocols
General Safety Precautions: Organozinc reagents are air and moisture-sensitive and can be pyrophoric.[1] All manipulations must be performed under an inert atmosphere (Argon or Nitrogen) using standard Schlenk line or glovebox techniques. Solvents must be anhydrous.
Protocol 1: Preparation of this compound Solution
This protocol provides two validated methods based on different solvent systems.
Method A: THF/LiCl System (Accelerated Solubilization)
This method is highly reliable and is the standard for many applications. The resulting solution is typically used directly in the subsequent coupling reaction.
-
Materials:
-
Zinc dust (<10 micron, activated) (1.5 equiv)
-
Lithium chloride (LiCl) (1.0 equiv, dried under vacuum)
-
Ethyl 4-iodobenzoate (1.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine (I₂) (1-2 small crystals for activation)
-
-
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add zinc dust and dried LiCl under a positive pressure of argon.
-
Heat the flask gently under high vacuum to remove any adsorbed moisture, then backfill with argon.
-
Add anhydrous THF via syringe.
-
Add the catalytic iodine crystals. The purple color should disappear upon stirring, indicating zinc activation.
-
Add a solution of ethyl 4-iodobenzoate in anhydrous THF to the stirred zinc suspension dropwise. An exotherm may be observed.
-
Heat the reaction mixture to 40-50 °C and stir for 2-4 hours.
-
Monitor the reaction progress by taking aliquots, quenching with dilute HCl, extracting with ethyl acetate, and analyzing by GC-MS to observe the disappearance of the starting iodide.
-
Once the formation is complete, stop stirring and allow the excess zinc to settle.
-
The supernatant containing the 0.5 M solution of this compound can be carefully cannulated to another dry Schlenk flask for immediate use or storage at 2-8°C.[17]
-
Method B: DMF System (Accelerated Oxidative Addition)
This method is advantageous when faster reagent formation is desired or when a highly polar medium is beneficial for the subsequent coupling step.
-
Materials:
-
Zinc dust (<10 micron, activated) (1.5 equiv)
-
Ethyl 4-iodobenzoate (1.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Iodine (I₂) (1-2 small crystals for activation)
-
-
Procedure:
-
Activate the zinc dust in a flame-dried Schlenk flask as described in Method A, Step 1-2.
-
Add anhydrous DMF via syringe, followed by the catalytic iodine.
-
Add a solution of ethyl 4-iodobenzoate in anhydrous DMF dropwise to the stirred zinc suspension.
-
Stir the reaction mixture at room temperature. The reaction is typically much faster than in THF and may be complete in 30-60 minutes.[6]
-
Monitor the reaction as described in Method A, Step 7.
-
Once complete, allow the excess zinc to settle.
-
The resulting solution of the organozinc reagent in DMF is ready for use. Studies have shown that such solutions can be stable for several months, making this method suitable for preparing stock solutions.[11][12]
-
Protocol 2: Palladium-Catalyzed Negishi Cross-Coupling
This protocol describes a general procedure for coupling the prepared this compound with a model aryl bromide.
-
Materials:
-
Solution of this compound (from Protocol 1) (1.2 equiv)
-
Aryl Bromide (e.g., 4-Bromoanisole) (1.0 equiv)
-
Pd₂(dba)₃ (1-2 mol%)
-
SPhos (2-4 mol%) or other suitable phosphine ligand
-
Anhydrous reaction solvent (THF or DMF, matching the organozinc solution)
-
-
Procedure:
-
To a dry Schlenk flask under argon, add the palladium precatalyst (Pd₂(dba)₃) and the phosphine ligand (SPhos).
-
Add the anhydrous solvent (e.g., THF) and stir for 15-20 minutes at room temperature to form the active catalyst complex.
-
Add the aryl bromide to the catalyst mixture.
-
Slowly add the solution of this compound via syringe to the reaction mixture at room temperature.
-
Heat the reaction to the desired temperature (e.g., 60 °C) and monitor its progress by TLC or GC/MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction carefully by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.
-
Troubleshooting and Field-Proven Insights
| Issue | Potential Cause (Solvent-Related) | Suggested Solution |
| Low or No Reagent Formation | Incomplete zinc activation; Insufficiently anhydrous solvent. | Ensure proper flame-drying of glassware and use of high-purity anhydrous solvents. In THF, ensure LiCl is thoroughly dried and added. |
| Slow Coupling Reaction | Poor solubility of catalyst or substrates; Solvent inhibiting transmetalation. | If using THF, consider switching to or adding a more polar co-solvent like DMF or NMP.[13] Screen different ligands that may be more compatible with the chosen solvent. |
| Low Yield of Coupled Product | Degradation of the organozinc reagent. | Use the organozinc solution immediately after preparation. If storing, ensure it is under an inert atmosphere at low temperature. The presence of LiCl can enhance stability.[10][11][12] |
| Formation of Homocoupling Byproducts | A competing second transmetalation reaction may be occurring.[5][16] | Lower the reaction temperature. Adjust the stoichiometry of the organozinc reagent. The solvent environment can influence the relative rates of productive coupling vs. homocoupling; screening solvents may be beneficial. |
| Difficulty in Product Isolation | Use of a high-boiling point solvent like NMP or DMAc. | If possible, use a lower-boiling point solvent like THF or DMF. If a high-boiling solvent is necessary, consider alternative purification methods like distillation or crystallization. |
References
-
Mechanism of an Elusive Solvent Effect in Organozinc Reagent Synthesis. PMC, National Institutes of Health.[Link]
-
The Negishi Cross-Coupling Reaction. Denmark Group, University of Illinois.[Link]
-
A Convenient Microwave-Assisted Arylzinc Generation-Negishi Coupling Protocol. ResearchGate.[Link]
-
Polar aprotic solvents – Knowledge and References. Taylor & Francis.[Link]
-
Negishi coupling. Wikipedia.[Link]
-
Intermetallic species in the Negishi coupling and their involvement in inhibition pathways. Dalton Transactions.[Link]
-
Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. ResearchGate.[Link]
-
Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society.[Link]
-
Advances in Transition Metal (Pd, Ni, Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-Organometallics as Reaction Partners. PubMed Central.[Link]
-
The Negishi Reaction Mechanism. ResearchGate.[Link]
-
Organozinc Compounds in N,N-Dimethylformamide: Stability Towards Degradation and Reactivity in Negishi Cross-Coupling Reactions. ResearchGate.[Link]
-
Organozinc compounds in N, N-dimethylformamide: Stability towards degradation and reactivity in Negishi cross-coupling reactions. ACS.[Link]
-
Negishi Coupling. Royal Society of Chemistry.[Link]
-
Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates. Journal of the American Chemical Society.[Link]
-
Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design. National Institutes of Health.[Link]
-
Organozinc chemistry. Wikipedia.[Link]
-
Palladium-Catalyzed Negishi Cross-Coupling Reaction of Aryl Halides with (Difluoromethyl)zinc Reagent. ResearchGate.[Link]
-
Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. National Institutes of Health.[Link]
-
Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry.[Link]
-
Copper-Catalyzed Negishi Coupling of Diarylzinc Reagents with Aryl Iodides. Thieme.[Link]
-
Mechanisms of Organozinc Reagent Formation Determined Through a Combined Single-Particle-Fluorescence-Microscopy and NMR-Spectroscopy Approach. eScholarship, University of California.[Link]
-
Organozinc Compounds in N,N-Dimethylformamide: Stability Towards Degradation and Reactivity in Negishi Cross-Coupling Reactions. ChemRxiv.[Link]
-
Negishi Coupling. Organic Chemistry Portal.[Link]
-
Stabilized Arylzinc Iodides in Negishi Acylative Cross-Coupling: A Modular Synthesis of Chalcones. MDPI.[Link]
-
Polar Protic and Polar Aprotic Solvents. Chemistry Steps.[Link]
-
Asymmetric Negishi Cross-Couplings of α-Bromo Amides with Organozinc Reagents. Organic Syntheses.[Link]
-
This compound solution. ДВ-Эксперт.[Link]
-
This compound, 0.5M in THF. Rhenium Bio Science.[Link]
-
4-(Methoxycarbonyl)phenylzinc iodide. PubChem.[Link]
- Process for the preparation of an organozinc reagent.
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- 13. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 14. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Intermetallic species in the Negishi coupling and their involvement in inhibition pathways - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY00752K [pubs.rsc.org]
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- 17. This compound | 131379-16-3 [amp.chemicalbook.com]
Application Notes and Protocols for Stoichiometric Control in Reactions Involving 4-(Ethoxycarbonyl)phenylzinc Iodide
Abstract
This comprehensive guide provides detailed application notes and protocols for the synthesis and utilization of 4-(ethoxycarbonyl)phenylzinc iodide, a key organozinc reagent in modern organic synthesis. Tailored for researchers, scientists, and drug development professionals, this document elucidates the critical aspects of stoichiometry, from reagent preparation to its application in palladium-catalyzed Negishi cross-coupling reactions. By explaining the causality behind experimental choices and providing validated, step-by-step protocols, this guide aims to empower users to achieve reproducible and high-yielding results.
Introduction: The Strategic Advantage of Functionalized Organozinc Reagents
Organozinc compounds have become indispensable tools for carbon-carbon bond formation due to their remarkable functional group tolerance and moderate reactivity, which circumvents many of the side reactions associated with more reactive organometallic reagents like their Grignard or organolithium counterparts.[1][2] The Negishi coupling, a palladium- or nickel-catalyzed reaction between an organozinc compound and an organic halide, stands as a testament to their synthetic power, a discovery recognized with the 2010 Nobel Prize in Chemistry.[3][4]
This compound is a particularly valuable building block. The presence of the electron-withdrawing ethyl ester group provides a versatile handle for subsequent synthetic modifications, such as hydrolysis or amidation.[5] Its use in Negishi couplings allows for the direct incorporation of a functionalized phenyl ring, streamlining the synthesis of complex molecules, including precursors for active pharmaceutical ingredients (APIs).[5]
This guide focuses on the precise stoichiometric control required for the successful preparation and reaction of this compound, ensuring high efficiency and minimal byproduct formation.
Preparation of this compound: A Stoichiometric Approach
The in situ generation of this compound via the direct oxidative insertion of activated zinc into ethyl 4-iodobenzoate is the most common and practical method.[6] The success of this step hinges on the quality of the zinc and the reaction conditions.
The Critical Role of Zinc Activation
Commercially available zinc dust is often coated with a passivating layer of zinc oxide, which impedes the oxidative insertion.[7] Activation is therefore essential. While various methods exist, including the use of Rieke® Zinc, a highly effective and practical approach involves treatment with an activating agent like 1,2-dibromoethane or iodine, followed by the addition of lithium chloride (LiCl).[2][8] LiCl plays a crucial role by breaking down organozinc aggregates and solubilizing the reagent from the metal surface, thereby accelerating the reaction.[2][6]
Protocol 1: In Situ Preparation of this compound
This protocol details the preparation of a ~0.5 M solution of the organozinc reagent in THF, which can be used directly in subsequent coupling reactions.
Materials:
-
Zinc dust (<10 µm, 99.9%)
-
Iodine (I₂)
-
1,2-Dibromoethane
-
Lithium Chloride (LiCl), anhydrous
-
Ethyl 4-iodobenzoate
-
Tetrahydrofuran (THF), anhydrous, inhibitor-free
Equipment:
-
Three-necked round-bottom flask, oven-dried
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Argon or Nitrogen gas inlet
-
Schlenk line or glovebox
-
Syringes and needles
Workflow Diagram: Reagent Preparation
Caption: Workflow for the in situ preparation of the organozinc reagent.
Step-by-Step Procedure:
-
Flask Preparation: Flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar and reflux condenser under vacuum and cool it under a positive pressure of argon.
-
Zinc Activation:
-
To the flask, add zinc dust (1.5 equivalents relative to the aryl iodide).
-
Add a single crystal of iodine (catalytic amount). The purple color should disappear upon brief heating, indicating activation.
-
Alternatively, add 1,2-dibromoethane (approx. 5 mol%) and gently heat the suspension in THF until gas evolution ceases.
-
-
Salt Addition: Add anhydrous lithium chloride (1.0 equivalent).
-
Substrate Addition: Dissolve ethyl 4-iodobenzoate (1.0 equivalent) in anhydrous THF and add it slowly via syringe to the activated zinc suspension.
-
Reaction: Stir the mixture vigorously at room temperature. Gentle heating (e.g., 40-50 °C) may be required to initiate or complete the reaction.[8]
-
Monitoring: The reaction progress can be monitored by taking small aliquots, quenching them with saturated aqueous NH₄Cl, extracting with ethyl acetate, and analyzing the organic layer by GC-MS to observe the consumption of the starting aryl iodide.
-
Completion: Once the reaction is complete (typically 2-4 hours), the resulting greyish solution of this compound is ready for immediate use. Do not isolate the reagent.
Stoichiometry Table: Reagent Preparation
| Reagent | Molar Equiv. | Purpose | Causality & Key Insights |
| Ethyl 4-iodobenzoate | 1.0 | Starting Material | The C-I bond is sufficiently reactive for oxidative insertion.[5] |
| Zinc Dust | 1.5 | Metal Reagent | An excess is used to ensure complete reaction and compensate for surface oxides. |
| LiCl | 1.0 | Solubilizing Agent | Breaks zinc reagent aggregates, increasing reactivity and yield.[6] |
| I₂ or 1,2-Dibromoethane | Catalytic | Zinc Activator | Etches the passivating ZnO layer from the zinc surface.[8] |
| Anhydrous THF | Solvent | Reaction Medium | Ethereal solvent is crucial; must be anhydrous as organozincs are moisture-sensitive.[8] |
Application in Negishi Cross-Coupling Reactions
The true utility of this compound is realized in its coupling with various organic electrophiles. The Negishi coupling with aryl bromides is a flagship application, forming valuable biaryl structures.
Principles of Stoichiometry in Catalysis
The Negishi coupling is a catalytic process, meaning the palladium catalyst is used in substoichiometric amounts.[4] However, the stoichiometry of the coupling partners is critical. A slight excess of the organozinc reagent is typically used to ensure complete consumption of the often more valuable aryl halide coupling partner and to compensate for any potential side reactions, such as homo-coupling or protonolysis.
Protocol 2: Negishi Coupling with 4-Bromotoluene
This protocol details a representative coupling reaction using the in situ prepared organozinc reagent.
Materials:
-
Solution of this compound in THF (~0.5 M, from Protocol 1)
-
4-Bromotoluene
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Anhydrous THF
Equipment:
-
Schlenk flask, oven-dried
-
Magnetic stirrer and stir bar
-
Argon or Nitrogen gas inlet
-
Standard laboratory glassware for workup and purification
Workflow Diagram: Negishi Coupling
Caption: General workflow for the Pd-catalyzed Negishi coupling reaction.
Step-by-Step Procedure:
-
Catalyst Preparation: In a separate, dry Schlenk flask under argon, add Pd₂(dba)₃ (1.0 mol %) and SPhos (2.2 mol %). Add anhydrous THF and stir for 15-20 minutes at room temperature to form the active Pd(0) complex.
-
Aryl Halide Addition: To the catalyst mixture, add 4-bromotoluene (1.0 equivalent).
-
Organozinc Addition: Slowly add the solution of this compound (1.2-1.5 equivalents) from Protocol 1 to the reaction mixture via syringe.
-
Reaction: Stir the reaction at room temperature. If the reaction is sluggish, it can be gently heated to 50-60 °C.
-
Monitoring: Monitor the disappearance of the 4-bromotoluene starting material by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature and carefully quench by adding saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the biaryl product.
Stoichiometry Table: Negishi Coupling
| Reagent | Molar Equiv. | Purpose | Causality & Key Insights |
| 4-Bromotoluene | 1.0 | Electrophile | The C-Br bond undergoes oxidative addition to the Pd(0) catalyst. |
| This compound | 1.2 - 1.5 | Nucleophile | A slight excess drives the reaction to completion. |
| Pd₂(dba)₃ | 1.0 mol % | Catalyst Precursor | Source of the active Pd(0) catalytic species. |
| SPhos | 2.2 mol % | Ligand | Bulky, electron-rich phosphine ligand that stabilizes the Pd center and facilitates reductive elimination.[9] |
| Anhydrous THF | Solvent | Reaction Medium | Essential for solubility and maintaining an inert reaction environment. |
Troubleshooting and Scientific Integrity
A protocol is only as reliable as its ability to be validated. The following points address common issues and ensure the trustworthiness of the experimental outcome.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive Zinc: Incomplete removal of the passivating oxide layer. 2. Wet Reagents/Solvent: Organozinc reagents are highly sensitive to moisture. 3. Deactivated Catalyst: Oxygen contamination or coordination of impurities. | 1. Ensure thorough zinc activation; try fresh 1,2-dibromoethane or a new batch of zinc. 2. Use freshly dried, inhibitor-free THF. Dry all glassware meticulously. 3. Purge the reaction vessel thoroughly with inert gas. Ensure high purity of starting materials. |
| Reaction Stalls | 1. Catalyst Inhibition: Lewis acidic ZnI₂ byproduct can coordinate to and inhibit the palladium catalyst. 2. Product Inhibition: The biaryl product may coordinate to the catalyst more strongly than the starting materials. | 1. The presence of LiCl helps mitigate this by forming ate complexes.[6] Adding more catalyst/ligand may restart the reaction. 2. Try using a more dilute reaction setup or a different ligand system. |
| Significant Homo-coupling | 1. Reaction of two organozinc molecules, often promoted by trace oxygen. 2. Dimerization of the aryl halide. | 1. Maintain a strictly inert atmosphere throughout the entire process. 2. This is less common but can be influenced by the choice of catalyst and ligand. |
The presence of the ester functional group in this compound is generally well-tolerated in Negishi couplings.[10][11] Unlike more reactive organometallics, the C-Zn bond does not typically react with the ester moiety under these conditions, highlighting a key advantage of this methodology.
Conclusion
This compound is a robust and versatile reagent for introducing the ethyl 4-benzoate moiety into organic molecules. Success in its application is fundamentally linked to careful stoichiometric control, rigorous adherence to anhydrous and anaerobic techniques, and an understanding of the underlying chemical principles. The protocols and insights provided herein offer a validated framework for researchers to confidently employ this valuable synthetic tool, paving the way for advancements in pharmaceutical development and materials science.
References
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- BenchChem. (2025).
- Jarvis, A. G., & Taylor, R. J. (2021). Unexpected Ni-Zn Interactions During The Negishi Cross-Coupling of Aryl Esters.
- Hatakeyama, T., et al. (n.d.). Generation of arylzinc reagents through an iodine–zinc exchange reaction promoted by a non-metallic organic superbase.
- Wikipedia. (n.d.). Negishi coupling. Wikipedia.
- Ellwart, M., Chen, Y.-H., & Knochel, P. (n.d.). Preparation of a solid arylzinc pivalate via the direct magnesium insertion in the presence of Zn(OPiv)₂. Organic Syntheses.
- Zhou, J., & Fu, G. C. (n.d.). Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates. Journal of the American Chemical Society.
- Lin, Z., et al. (2025).
- Krasovskiy, A., Malakhov, V., Gavryushin, A., & Knochel, P. (2006). Efficient Synthesis of Functionalized Organozinc Compounds by the Direct Insertion of Zinc into Organic Iodides and Bromides.
- BenchChem. (2025). A Technical Guide to Ethyl 4-iodobenzoate: Commercial Availability, Applications, and Synthetic Protocols. BenchChem.
- Casotti, G., & Iuliano, A. (2018). Preparation of various arylzinc iodides.
- BenchChem. (2025). Ethyl 4-iodobenzoate: A Versatile Building Block in Organic Synthesis. BenchChem.
- Lou, S., & Fu, G. C. (n.d.). (5-Cyanopentyl)zinc(II) bromide (1). Organic Syntheses.
- BenchChem. (2025). Application Notes and Protocols for the Negishi Coupling of Organozinc Reagents with 1-Iodocyclohexene. BenchChem.
- BenchChem. (2025).
- Roughley, S. D., & Jordan, A. M. (2016). Negishi Coupling. In Synthetic Methods in Drug Discovery: Volume 1. The Royal Society of Chemistry.
- BenchChem. (2025).
- Han, C., & Buchwald, S. L. (n.d.). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides.
- Rhenium Bio Science. (n.d.). This compound, 0.5M in THF, packaged under Argon in resealable ChemSeal™ bottles, Thermo Scientific Chemicals. Rhenium Bio Science.
- Reddit. (2023). Preparation of (as pure as possible) aryl zinc halide reagent in THF. r/Chempros.
- BenchChem. (2025).
- Organic Chemistry Portal. (n.d.). Negishi Coupling. Organic Chemistry Portal.
- Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society, 131(21), 7532–7533.
- Noller, C. R. (n.d.). Diethyl Zinc. Organic Syntheses.
- Mako, T. L., & Byers, J. A. (n.d.). Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design.
- BenchChem. (2025). Application Notes and Protocols for the Negishi Coupling of 3-Bromo-2-iodofuran. BenchChem.
- St. Jean, R. A., et al. (n.d.). Mechanochemical Activation of Zinc and Application to Negishi Cross‐Coupling.
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Application Notes and Protocols for the Work-up of Reactions Involving 4-(Ethoxycarbonyl)phenylzinc Iodide
Introduction: Navigating the Post-Reaction Landscape of a Versatile Organozinc Reagent
4-(Ethoxycarbonyl)phenylzinc iodide is a valuable functionalized arylzinc reagent, frequently employed in palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, to construct complex biaryl systems.[1][2] These structures are often key intermediates in the synthesis of pharmaceuticals and advanced materials. The presence of the ethoxycarbonyl group imparts significant functionality but also introduces a critical vulnerability, particularly to hydrolysis, during the reaction work-up. A meticulously designed work-up and purification protocol is therefore not merely a procedural formality but a crucial step to preserve the integrity of the target molecule and maximize yield.
This comprehensive guide provides detailed application notes and protocols for the effective work-up of reactions utilizing this compound. Moving beyond a simple list of steps, this document elucidates the chemical principles and rationale behind each procedural choice, empowering researchers to not only execute the protocol but also to troubleshoot and adapt it to their specific synthetic context.
Core Principles: The Dichotomy of Reactivity and Sensitivity
The successful work-up of reactions involving this compound hinges on a central challenge: neutralizing the reactive organometallic species and removing inorganic byproducts without inducing hydrolysis of the sensitive ester functional group. Organozinc reagents are generally sensitive to air and moisture, necessitating that the reaction itself is conducted under an inert atmosphere.[3] The work-up procedure marks the transition from this controlled environment to aqueous, multi-phasic systems.
The primary goals of the work-up are:
-
Quenching: To safely and completely decompose any unreacted organozinc reagent.
-
Extraction: To efficiently transfer the desired organic product from the aqueous phase to an organic solvent.
-
Purification: To remove inorganic salts (primarily zinc salts), the palladium catalyst, ligands, and any organic byproducts.
A critical consideration is the pH of the aqueous solutions used. Both strongly acidic and strongly basic conditions can readily catalyze the hydrolysis of the ethyl ester to the corresponding carboxylic acid, an often-undesired side product.[4][5][6] Therefore, the selection of quenching and washing solutions is paramount.
The Quenching Step: A Matter of Controlled Protonation
The quenching of the reaction is the most critical step for preserving the ester group. The carbon-zinc bond is highly polarized, and the aryl group is nucleophilic. The addition of a protic source will lead to the formation of ethyl benzoate as a byproduct if unreacted this compound is present. More importantly, the choice of this proton source dictates the overall pH of the subsequent extraction.
Recommended Quenching Agent: Saturated Aqueous Ammonium Chloride (NH₄Cl)
For reactions involving ester-functionalized organometallics, saturated aqueous ammonium chloride is the quenching agent of choice.[7][8]
Rationale:
-
Mild Acidity: An aqueous solution of ammonium chloride is slightly acidic (pH ~4.5-5.5) due to the hydrolysis of the ammonium ion (NH₄⁺ + H₂O ⇌ NH₃ + H₃O⁺). This provides a gentle source of protons sufficient to quench the organozinc reagent without creating the harsh acidic conditions that promote significant ester hydrolysis.[9]
-
Buffering Capacity: The NH₄⁺/NH₃ equilibrium provides a buffering effect, preventing drastic drops in pH that could occur with strong acids.[10]
-
Complexation and Solubility: Ammonium chloride helps to solubilize the resulting zinc salts (e.g., Zn(OH)Cl, Zn(NH₃)₂Cl₂) in the aqueous phase, preventing the formation of gelatinous precipitates of zinc hydroxide that can complicate phase separation.[5][7]
Alternatives and Their Pitfalls:
-
Water: While seemingly the most neutral option, quenching with water alone can lead to the formation of zinc hydroxide (Zn(OH)₂), a precipitate that often leads to problematic emulsions during extraction.
-
Dilute Strong Acids (e.g., HCl): Even at low concentrations (e.g., 1 M HCl), the pH is low enough to cause significant hydrolysis of the ethyl ester, especially with prolonged contact time.[4]
-
Dilute Strong Bases (e.g., NaOH, NaHCO₃): Basic conditions will rapidly saponify the ester, leading to the formation of the sodium salt of the corresponding carboxylic acid.[5][6]
Detailed Work-up and Purification Protocols
The following protocols are designed for a typical small to medium-scale (0.1 - 10 mmol) Negishi coupling reaction of this compound with an aryl halide.
Protocol 1: Standard Work-up Procedure
This protocol is the recommended starting point for most applications.
Materials:
-
Reaction mixture in an organic solvent (e.g., THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc) or other suitable extraction solvent
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Cooling: Once the reaction is deemed complete by TLC or LC-MS analysis, cool the reaction mixture to room temperature. If the reaction was heated, cool it to 0 °C using an ice-water bath. This helps to control any exotherm during quenching.
-
Quenching: Slowly and with vigorous stirring, add the saturated aqueous NH₄Cl solution to the reaction flask. The addition should be dropwise initially. Continue stirring for 10-15 minutes.
-
Phase Separation and Extraction:
-
Transfer the resulting biphasic mixture to a separatory funnel.
-
If the reaction solvent is water-miscible (e.g., THF), dilute the mixture with ethyl acetate.
-
Separate the organic layer.
-
Extract the aqueous layer two more times with ethyl acetate.[2]
-
Combine all organic layers.
-
-
Washing:
-
Wash the combined organic layers with deionized water to remove the bulk of the ammonium chloride and other water-soluble impurities.
-
Wash the organic layer with brine. This helps to break up any minor emulsions and removes residual water.[11]
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.[12] The choice of eluent will depend on the polarity of the product, but a gradient of ethyl acetate in hexanes is a common starting point.
-
Data Presentation
| Work-up Step | Reagent/Solvent | Purpose | Key Rationale/Insight |
| Quenching | Saturated aq. NH₄Cl | Decomposes unreacted organozinc reagent. | Mildly acidic to prevent ester hydrolysis; solubilizes zinc salts.[7][9] |
| Extraction | Ethyl Acetate (EtOAc) | Isolates the organic product. | Good solvency for a wide range of biaryl products; easily removed. |
| Washing 1 | Deionized Water | Removes bulk of water-soluble impurities. | Prepares the organic layer for the final brine wash. |
| Washing 2 | Brine (Saturated aq. NaCl) | Removes residual water and breaks emulsions. | The high ionic strength of brine "salts out" dissolved water from the organic layer. |
| Drying | Anhydrous MgSO₄ or Na₂SO₄ | Removes trace water from the organic solution. | Prevents water from interfering with concentration and subsequent reactions. |
| Purification | Silica Gel Chromatography | Isolates the desired product from byproducts. | Effective for separating compounds with different polarities.[12] |
Visualization of the Workflow
The general workflow for the work-up and purification can be visualized as follows:
Caption: A generalized workflow for the work-up and purification of products from reactions with this compound.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | Ester Hydrolysis: The work-up conditions were too acidic or basic. | Strictly use saturated aq. NH₄Cl for quenching. Avoid prolonged contact between the organic and aqueous layers. |
| Incomplete Reaction: The reaction did not go to completion. | Confirm reaction completion by TLC/LC-MS before quenching. | |
| Formation of a White Precipitate/Emulsion during Extraction | Zinc Hydroxide Formation: Quenching with water or insufficient NH₄Cl was used. | Add more saturated NH₄Cl solution or a small amount of dilute HCl (if the product is not acid-sensitive) to dissolve the salts. For future runs, ensure a sufficient volume of NH₄Cl is used for the quench. |
| Presence of Ethyl Benzoate in the Crude Product | Protodezincation: Unreacted this compound was quenched. | This indicates an incomplete reaction. Optimize reaction conditions (time, temperature, catalyst loading). Ethyl benzoate can typically be separated by column chromatography. |
| Presence of Carboxylic Acid in the Crude Product | Ester Hydrolysis: As above. | If the acid is the major product, consider if the reaction conditions themselves (e.g., presence of water) caused hydrolysis. The acidic product can often be removed by a gentle wash with a very dilute base like saturated aq. NaHCO₃, but this risks further hydrolysis of the desired ester. Purification by chromatography is generally preferred. |
Conclusion
The work-up procedure for reactions involving this compound is a delicate but manageable process. The key to success lies in the judicious choice of a quenching agent to avoid the hydrolysis of the ester functionality. By employing a mild proton source like saturated aqueous ammonium chloride and following a systematic extraction and purification protocol, researchers can reliably isolate their desired biaryl products in high yield and purity. This guide provides the foundational knowledge and practical steps to navigate the post-reaction challenges associated with this versatile and important organozinc reagent.
References
-
Paul, A., et al. (2021). Preparation and reactions of polyfunctional magnesium and zinc organometallics in organic synthesis. Chemical Science, 12(18), 6294-6306.
-
Bellina, F., et al. (2019). Stabilized Arylzinc Iodides in Negishi Acylative Cross-Coupling: A Modular Synthesis of Chalcones. Molecules, 24(12), 2292.
-
Wang, C., et al. (2023). Salt-stabilized alkylzinc pivalates: versatile reagents for cobalt-catalyzed selective 1,2-dialkylation. Chemical Science, 14(30), 8175-8182.
-
Chemistry Stack Exchange. (2019). What is the role of ammonium chloride in the workup of a Grignard reaction? [Online]. Available at: [Link]
-
Jackson, J. E., et al. (2021). Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design. Accounts of Chemical Research, 54(15), 3148-3160.
-
LibreTexts. (2022). Ester to Acid - Common Conditions. [Online]. Available at: [Link]
-
ResearchGate. (2020). Can anything replace NH4Cl to quench free aldehyde group from cell fixation? [Online]. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Negishi Coupling. [Online]. Available at: [Link]
-
Bradley, L., et al. (2022). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students. Journal of Chemical Education, 99(7), 2668-2674.
-
Dominguez, B., et al. (2020). End-to-End Automated Synthesis of C(sp3)-Enriched Drug-like Molecules via Negishi Coupling and Novel, Automated Liquid–Liquid Extraction. ACS Central Science, 6(12), 2261-2269.
-
Clark, J. (2023). hydrolysis of esters. Chemguide. [Online]. Available at: [Link]
-
Organic Syntheses. (2020). C(sp 2 )-S Cross-Coupling Reactions with Adaptive Dynamic Homogeneous Catalysis: Synthesis of Ethyl 4-((3-ethoxy-3-oxopropyl)thio)benzoate. [Online]. Available at: [Link]
-
ResearchGate. (n.d.). Negishi cross‐coupling. [a] Isolated yield after flash chromatography. [Online]. Available at: [Link]
-
Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society, 131(21), 7532-7533.
-
Organic Syntheses. (n.d.). Enantioselective, Stereoconvergent Negishi Cross-Couplings of α-Bromo Amides with Alkylzinc Reagents. [Online]. Available at: [Link]
-
LibreTexts. (2022). 21.6: Chemistry of Esters. [Online]. Available at: [Link]
-
Reddit. (2021). Can I add ammonium chloride instead of HCl in the last step? [Online]. Available at: [Link]
-
Denmark, S. E. (n.d.). The Negishi Cross-Coupling Reaction. Denmark Group, University of Illinois. [Online]. Available at: [Link]
-
NROChemistry. (n.d.). Negishi Coupling. [Online]. Available at: [Link]
-
Krasovskiy, A., et al. (2011). Highly Selective Reactions of Unbiased Alkenyl Halides and Alkylzinc Halides: Negishi-Plus Couplings. Organic Letters, 13(15), 3818-3821.
-
Wikipedia. (n.d.). Ester hydrolysis. [Online]. Available at: [Link]
-
ResearchGate. (2015). What is the exact role of NH4Cl (ammonium chloride) in aqueous barbier type reactions? [Online]. Available at: [Link]
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Application Notes and Protocols for the Purification of Products from 4-(Ethoxycarbonyl)phenylzinc Iodide Reactions
Introduction: The Role and Challenges of 4-(Ethoxycarbonyl)phenylzinc Iodide in Modern Synthesis
This compound is a valuable functionalized organozinc reagent, pivotal in the construction of complex molecular architectures, particularly in pharmaceutical and materials science research.[1][2] Its utility primarily lies in carbon-carbon bond-forming reactions, most notably the Negishi cross-coupling, where it serves as a robust nucleophilic partner to couple with various organic electrophiles.[3][4][5] The presence of the ethoxycarbonyl group makes this reagent particularly useful for introducing a versatile handle for further synthetic transformations. However, the very nature of organozinc-mediated reactions presents unique challenges in the purification of the desired products. The reaction mixtures are often complex, containing not only the target molecule but also unreacted starting materials, organometallic byproducts, inorganic zinc salts, and potentially homocoupled products. This guide provides a comprehensive overview of the principles and detailed protocols for the effective purification of products derived from reactions involving this compound.
Understanding the Reaction Milieu: A Prerequisite for Effective Purification
A successful purification strategy begins with a thorough understanding of the components present in the crude reaction mixture. Reactions involving this compound, typically Negishi couplings, are catalyzed by palladium or nickel complexes.[3][6]
A typical reaction scheme is as follows:
Where Ar-X is an aryl, vinyl, or other organic halide.
Potential components in the crude reaction mixture include:
-
Desired Product: The cross-coupled product (e.g., an ethyl 4'-substituted-[1,1'-biphenyl]-4-carboxylate).
-
Starting Materials: Unreacted this compound and the organic halide (Ar-X).
-
Homocoupled Byproducts: Biphenyls formed from the coupling of two molecules of the organozinc reagent or two molecules of the organic halide.
-
Protodemetalated Byproduct: Ethyl benzoate, formed by the quenching of the organozinc reagent by trace amounts of water or other protic sources.[7]
-
Catalyst Residues: The palladium or nickel catalyst and its ligands.
-
Inorganic Salts: Zinc halides (e.g., ZnICl, ZnIBr, ZnI2) are stoichiometric byproducts of the reaction.[3]
The purification strategy must be designed to efficiently separate the desired product from this complex mixture.
Purification Workflow: A Multi-Step Approach
A robust purification strategy for products from this compound reactions typically involves a sequence of steps designed to remove different types of impurities.
Caption: A general workflow for the purification of products from organozinc reactions.
Part 1: Reaction Workup - The Critical First Step
The initial workup is crucial for removing the bulk of inorganic salts and other water-soluble impurities.
Protocol 1: Standard Aqueous Workup
Rationale: This procedure is designed to quench any remaining reactive organometallic species and to partition the organic products into an organic solvent, leaving the inorganic zinc salts in the aqueous phase. The choice of quenching agent is important to avoid unwanted side reactions. A mildly acidic solution like saturated aqueous ammonium chloride is often preferred over water or strong acids to prevent the hydrolysis of the ester group on the desired product.
Materials:
-
Crude reaction mixture
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Organic solvent for extraction (e.g., ethyl acetate, diethyl ether, or dichloromethane)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly add saturated aqueous NH₄Cl solution with vigorous stirring. The addition should be done cautiously as the quenching of unreacted organozinc reagents can be exothermic. Continue stirring for 15-30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Add an appropriate organic solvent (e.g., ethyl acetate) and shake vigorously. Allow the layers to separate.[8]
-
Separation: Collect the organic layer. Extract the aqueous layer one or two more times with the organic solvent to ensure complete recovery of the product.
-
Washing: Combine the organic layers and wash with brine. The brine wash helps to remove residual water and some water-soluble impurities from the organic phase.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
Part 2: Chromatographic Purification - Isolating the Desired Product
Column chromatography is the most common and effective method for separating the desired product from unreacted starting materials and organic byproducts.[9][10]
Protocol 2: Silica Gel Column Chromatography
Rationale: Silica gel is a polar stationary phase that separates compounds based on their polarity. By using a mobile phase of appropriate polarity, the components of the crude mixture can be eluted at different rates, allowing for their separation. For the purification of ethyl 4'-substituted-[1,1'-biphenyl]-4-carboxylates, a non-polar solvent system with a small amount of a more polar solvent is typically effective.
Materials:
-
Crude product from the workup
-
Silica gel (230-400 mesh)
-
Solvents for the mobile phase (e.g., petroleum ether or hexane and ethyl acetate)
-
Chromatography column and associated glassware
-
Thin Layer Chromatography (TLC) plates for monitoring the separation
Procedure:
-
TLC Analysis: Before running the column, analyze the crude mixture by TLC to determine the optimal solvent system for separation. A good solvent system will give a well-resolved spot for the desired product with a retention factor (Rf) of approximately 0.2-0.4. A common starting point for aryl-aryl coupled products is a mixture of petroleum ether and ethyl acetate, such as a 10:1 ratio.[11]
-
Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and carefully pack the chromatography column. Ensure the column is packed uniformly to avoid channeling and poor separation.[11]
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) if necessary to elute more polar compounds.[12]
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and concentrate them under reduced pressure to yield the purified product.
| Compound Type | Typical Eluent System (Silica Gel) | Notes |
| Biphenyl Product | Petroleum Ether / Ethyl Acetate (e.g., 20:1 to 5:1)[10] | The exact ratio will depend on the polarity of the substituent on the other aryl ring. |
| Unreacted Aryl Halide | Typically less polar than the product. | Elutes earlier from the column. |
| Homocoupled Biphenyl | Polarity will be similar to or less than the product. | May co-elute or require careful optimization of the mobile phase for separation. |
| Ethyl Benzoate | More polar than non-polar starting materials. | Generally separates well from the desired biphenyl product. |
Part 3: Final Purification and Characterization
For obtaining highly pure materials, especially for applications in drug development, a final purification step such as crystallization may be necessary.
Protocol 3: Recrystallization
Rationale: Crystallization is a powerful technique for purifying solid compounds.[9] It relies on the difference in solubility of the desired compound and impurities in a particular solvent or solvent mixture at different temperatures.
Materials:
-
Purified product from chromatography
-
A suitable solvent or solvent system (e.g., ethanol, ethyl acetate/hexane)
Procedure:
-
Solvent Selection: Choose a solvent in which the product is sparingly soluble at room temperature but highly soluble at an elevated temperature. A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, can also be effective.[11][13]
-
Dissolution: Dissolve the compound in the minimum amount of the hot solvent.
-
Cooling: Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization. Slow cooling generally leads to the formation of larger, purer crystals.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing and Drying: Wash the crystals with a small amount of the cold solvent to remove any adhering impurities and then dry them under vacuum.
Troubleshooting Common Purification Issues
| Problem | Possible Cause | Solution |
| Emulsion during extraction | High concentration of zinc salts or other surfactants. | Add more brine to the aqueous layer to break the emulsion. Filtration through a pad of Celite can also be effective. |
| Poor separation on the column | Incorrect mobile phase polarity; column overloading; improper column packing. | Optimize the eluent system using TLC. Use a larger column or less crude material. Repack the column carefully.[11] |
| Product fails to crystallize | The product may be an oil or too impure. | Try a different solvent system for crystallization. If the product is an oil, it may not be crystalline at room temperature. Further purification by chromatography may be needed. |
| Presence of persistent zinc impurities | Incomplete removal during the aqueous workup. | Washing the organic layer with a dilute solution of a chelating agent like EDTA can sometimes help remove residual metal salts. |
Conclusion
The purification of products from reactions involving this compound requires a systematic and well-planned approach. By understanding the potential components of the crude reaction mixture and employing a multi-step purification strategy encompassing aqueous workup, column chromatography, and potentially crystallization, researchers can obtain the desired products in high purity. The protocols and insights provided in this guide are intended to equip scientists in research and drug development with the necessary tools to overcome the challenges associated with the purification of these valuable compounds.
References
-
National Institutes of Health. (n.d.). Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design. [Link]
-
Jagtap, R. S. (n.d.). PREPARATION OF SOME ORGANOZINC COMPOUNDS AND THEIR ENANTIOSELECTIVE ADDITION TO ALDEHYDES. Shodhganga. [Link]
-
Wikipedia. (n.d.). Organozinc chemistry. [Link]
- Google Patents. (n.d.).
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. [Link]
-
University of California, Los Angeles. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. [Link]
-
MDPI. (2024, July 21). A Nickel/Organoboron-Catalyzed Coupling of Aryl Bromides with Sodium Sulfinates: The Synthesis of Sulfones under Visible Light. [Link]
-
JoVE. (n.d.). C-O Cross-Coupling of Activated Aryl and Heteroaryl Halides with Aliphatic Alcohols. [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. [Link]
-
ResearchGate. (n.d.). Generation and Cross-Coupling of Organozinc Reagents in Flow. [Link]
-
LibreTexts. (2023, January 15). 24.16.3: Organozinc Chemistry. [Link]
-
Wikipedia. (n.d.). Negishi coupling. [Link]
-
Rhenium Bio Science. (n.d.). This compound, 0.5M in THF, packaged under Argon in resealable ChemSeal™ bottles, Thermo Scientific Chemicals. [Link]
-
National Center for Biotechnology Information. (n.d.). Microwave-Enhanced Cross-Coupling Reactions Involving Alkynyltrifluoroborates with Aryl Bromides. [Link]
-
ACS Publications. (2023, April 24). Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method. [Link]
-
ACS Publications. (n.d.). Aqueous-Phase, Palladium-Catalyzed Cross-Coupling of Aryl Bromides under Mild Conditions, Using Water-Soluble, Sterically Demanding Alkylphosphines. [Link]
-
PubChem. (2025, December 27). 4-(Methoxycarbonyl)phenylzinc iodide. [Link]
-
Common Organic Chemistry. (n.d.). Negishi Reaction (Palladium Catalyzed Coupling). [Link]
-
ДВ-Эксперт. (n.d.). This compound solution 498475-50ML. [Link]
-
Organic Chemistry Portal. (n.d.). Negishi Coupling. [Link]
-
Denmark Group. (n.d.). The Negishi Cross-Coupling Reaction. [Link]
-
Pearson+. (2024, July 4). Predict the product of the following Negishi coupling reactions. [Link]
-
PubChem. (n.d.). Ethyl 4-iodobenzoate. [Link]
-
MDPI. (n.d.). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. [Link]
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Scale-up synthesis using 4-(Ethoxycarbonyl)phenylzinc iodide
An In-Depth Guide to the Scalable Synthesis of 4-(Ethoxycarbonyl)phenylzinc Iodide: Application Notes and Protocols
Abstract
Organozinc reagents are indispensable tools in modern organic synthesis, valued for their high functional group tolerance and utility in carbon-carbon bond-forming reactions.[1][2] Specifically, this compound serves as a key building block in the synthesis of complex molecules and active pharmaceutical ingredients (APIs).[3] This document, intended for researchers, chemists, and process development professionals, provides a comprehensive guide to the scale-up synthesis of this important reagent. We will delve into the core chemical principles, provide a detailed, field-proven experimental protocol, and address critical considerations for safety, process control, and quality assurance necessary for transitioning from bench-scale to pilot or manufacturing scale.
Foundational Principles: The Chemistry of Organozinc Formation
The synthesis of this compound is achieved through the direct oxidative addition of zinc metal into the carbon-iodine bond of ethyl 4-iodobenzoate.[1][4] While straightforward in principle, the success and efficiency of this reaction on a large scale hinge on overcoming the inherent low reactivity of bulk zinc metal.
The Imperative of Zinc Activation
Commercial zinc dust is passivated by a thin layer of zinc oxide, which impedes the oxidative addition. Effective activation is therefore the most critical parameter for a successful and reproducible synthesis. Several methods exist, but for scalability, efficiency, and cost-effectiveness, the use of a chemical activating agent during the reaction is preferred.
The mechanism involves a two-step process:
-
Oxidative Addition: The activated zinc surface reacts with the aryl iodide to form a surface-bound organozinc species (ArZnI).
-
Solubilization: An additive is required to solubilize this intermediate, freeing the zinc surface to react further.[5][6]
Lithium chloride (LiCl) has proven to be an exceptionally effective additive for this purpose. It forms a soluble organozincate complex (ArZnI·LiCl), which rapidly removes the product from the metal surface, thereby maintaining a high reaction rate.[5][7] This method, pioneered by Knochel, is robust and avoids the need for more expensive and highly reactive forms of zinc, such as Rieke® Zinc, making it ideal for scale-up.[1][4][7]
Physicochemical Data of Key Compounds
A thorough understanding of the properties of reactants and products is essential for process design and safety.
| Property | Ethyl 4-iodobenzoate | This compound |
| CAS Number | 51934-41-9[8] | Not isolated, typically in solution |
| Molecular Formula | C₉H₉IO₂[8] | C₉H₉IO₂Zn |
| Molecular Weight | 276.07 g/mol | 339.47 g/mol |
| Appearance | White to off-white solid[8] | Colorless to pale yellow solution in THF |
| Density | 1.641 g/mL at 25 °C (lit.) | ~0.9-1.0 g/mL (for 0.5M solution in THF) |
| Melting Point | 43-46 °C | Not Applicable |
| Boiling Point | ~303 °C (decomposes) | Not Applicable |
| Solubility | Soluble in THF, Diethyl Ether, Ethanol[8] | Prepared and used in THF solution |
Process Workflow and Logic
The following diagram outlines the logical flow for the scalable synthesis of the organozinc reagent, emphasizing the critical control points.
Caption: High-level workflow for the scale-up synthesis of this compound.
Detailed Scale-Up Protocol
This protocol is designed for a nominal 10 L scale, yielding approximately 20 L of a ~0.5 M solution. All operations must be conducted under a strictly inert atmosphere (Nitrogen or Argon) using anhydrous solvents and reagents.
Equipment and Materials
-
Equipment:
-
25 L jacketed glass reactor with bottom outlet valve
-
Mechanical overhead stirrer with a glass or PTFE anchor paddle
-
Inert gas (N₂/Ar) inlet and bubbler outlet
-
Calibrated temperature probe
-
Liquid addition funnel or pump for controlled addition
-
Cannula and transfer lines
-
Appropriate storage vessels (e.g., stainless steel drums with inert gas fittings)
-
-
Reagents:
-
Zinc Dust (<10 micron, 98%+)
-
Ethyl 4-iodobenzoate (98%+)
-
Lithium Chloride (anhydrous, 99%+)
-
Anhydrous Tetrahydrofuran (THF), inhibitor-free
-
Iodine (for titration)
-
1,2-Dibromoethane (optional, for activation)
-
Experimental Procedure
Step 1: Reactor Preparation and Inerting
-
Ensure the reactor is scrupulously clean and dry.
-
Assemble the reactor setup (stirrer, condenser, N₂ inlet, temperature probe).
-
Purge the entire system with dry nitrogen for at least 1 hour. Maintain a positive nitrogen pressure throughout the procedure.
Step 2: Zinc Activation and Reactor Charging
-
Under a strong flow of nitrogen, charge the reactor with Zinc dust (1.5-2.0 equivalents).
-
Charge anhydrous Lithium Chloride (1.1 equivalents).
-
Begin stirring the dry powders under nitrogen.
-
Expert Insight: While the LiCl method is generally sufficient, stubborn batches of zinc may benefit from pre-activation. This can be done by adding a small amount of 1,2-dibromoethane or trimethylsilyl chloride and gently warming, then venting the volatiles before proceeding.[4]
-
Step 3: Reagent Solution Preparation
-
In a separate dry, inerted vessel, dissolve Ethyl 4-iodobenzoate (1.0 equivalent) in anhydrous THF to create a ~1.0 M solution.
Step 4: Reaction Initiation and Execution
-
Transfer approximately 5-10% of the ethyl 4-iodobenzoate solution into the reactor containing the stirred zinc/LiCl mixture.
-
Carefully monitor the internal temperature. A noticeable exotherm (rise of 5-10 °C) should be observed within 15-30 minutes, indicating reaction initiation. If no exotherm occurs, gentle warming with the reactor jacket (to ~35 °C) may be required.
-
Once initiation is confirmed, begin the controlled addition of the remaining ethyl 4-iodobenzoate solution via an addition funnel or pump.
-
Maintain the internal temperature between 30-40 °C throughout the addition by using the reactor cooling jacket. The addition rate should be adjusted to control the exotherm.
-
Causality Note: Uncontrolled addition can lead to a dangerous thermal runaway. The reaction is highly exothermic, and maintaining a steady temperature ensures a safe process and prevents side reactions.
-
-
After the addition is complete, continue stirring the mixture at ambient temperature for an additional 2-4 hours to ensure the reaction goes to completion.
Step 5: In-Process Control and Completion
-
To check for completion, a small aliquot of the reaction mixture can be withdrawn via cannula, quenched with saturated ammonium chloride, extracted with ethyl acetate, and analyzed by GC-MS. The disappearance of the ethyl 4-iodobenzoate starting material indicates completion.
-
Once complete, stop the stirring and allow the excess zinc dust to settle for 1-2 hours.
Step 6: Product Handling and Storage
-
The resulting supernatant, which is the this compound solution, is typically used directly in the subsequent reaction.
-
If storage is required, carefully transfer the solution via cannula or dip tube under positive nitrogen pressure into a dry, inerted storage vessel (e.g., ChemSeal™ bottle or stainless steel drum).
-
Store the solution at 2-8 °C. The reagent is sensitive to air and moisture and should be used as soon as practical.[9]
Quality Control: Titration of the Organozinc Reagent
It is mandatory to determine the exact molarity of the prepared solution before use in a subsequent reaction.
Protocol:
-
Under an inert atmosphere, accurately weigh ~254 mg of iodine (I₂) into a dry flask and dissolve it in ~5 mL of anhydrous THF.
-
Slowly add the prepared organozinc solution dropwise via syringe to the iodine solution until the characteristic brown/purple color of iodine just disappears.
-
Record the volume of the organozinc solution added.
-
The molarity is calculated as: Molarity (M) = (moles of I₂) / (Volume of organozinc solution in L)
Safety and Handling Precautions
-
Pyrophoricity and Reactivity: Organozinc reagents are sensitive to air and moisture.[4] While not typically pyrophoric in THF solution, they will react vigorously with water. Zinc dust itself can be pyrophoric, especially after the reaction.[10] All transfers must be performed under a robust inert atmosphere.
-
Solvent Hazards: Anhydrous THF is highly flammable and can form explosive peroxides.[11] Always use from a fresh, unopened container or test for peroxides before use.
-
Personal Protective Equipment (PPE): Safety glasses or goggles, a flame-retardant lab coat, and appropriate chemical-resistant gloves are required at all times.[12][13]
-
Quenching and Waste Disposal: Unused reagent and residual zinc in the reactor must be quenched carefully. Slowly add an isopropanol/toluene mixture, followed by ethanol, and finally a slow, controlled addition of water. All waste must be disposed of according to local environmental regulations.
Application in Negishi Cross-Coupling
The primary utility of this compound is in palladium-catalyzed Negishi cross-coupling reactions to form C-C bonds.[14][15]
Generic Protocol:
-
To a dry, inerted reactor, add the catalyst (e.g., Pd(PPh₃)₄, 1-3 mol%) and the coupling partner (e.g., an aryl or vinyl halide/triflate, 1.0 equiv.).
-
Add anhydrous THF as the solvent.
-
Slowly add the freshly prepared and titrated this compound solution (1.1-1.3 equiv.).
-
Heat the reaction mixture (typically 50-65 °C) and monitor by an appropriate method (TLC, LC-MS) until the starting material is consumed.[16][17]
-
Work-up typically involves quenching with an aqueous acid or ammonium chloride solution and extraction.
This robust protocol provides a direct and scalable pathway to valuable biaryl compounds, demonstrating the power of well-characterized organozinc reagents in pharmaceutical and materials science development.[18]
References
- Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design.
- Organozinc chemistry. Wikipedia.
- An In-depth Technical Guide to the Synthesis of Ethyl 4-iodobenzoate
- Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design.
- Preparation of Organozinc Reagents Using Activated Rieke® Zinc: Applic
- Efficient Synthesis of Functionalized Organozinc Compounds by the Direct Insertion of Zinc into Organic Iodides and Bromides. Synlett.
- Exploring the Synthesis and Utility of Ethyl 4-Iodobenzoate in Organic Chemistry. NINGBO INNO PHARMCHEM CO.,LTD.
- Scalable Continuous Synthesis of Organozinc Reagents and Their Immediate Subsequent Coupling Reactions.
- Continuous Scalable Synthesis and Concentration Variation of Organozinc Compounds.
- Application Notes and Protocols: Ethyl 4-iodobenzoate in Pharmaceutical Intermedi
- Methyl 4-iodobenzo
- Stabilized Arylzinc Iodides in Negishi Acylative Cross-Coupling: A Modular Synthesis of Chalcones. MDPI.
- Ethyl 4-iodobenzo
- Organozinc Reagents: Highly Efficient Scalable Continuous Conversion in Various Concentrations and Reaction Types.
- Negishi coupling. Wikipedia.
- Organozinc Reagents in Solution: Insights from ab initio Molecular Dynamics and X-ray Absorption Spectroscopy. ChemRxiv.
- Large-Scale Negishi Coupling as Applied to the Synthesis of PDE472, an Inhibitor of Phosphodiesterase Type 4D.
- Negishi Coupling. Organic Chemistry Portal.
- Safety d
- Safety. Chemistry LibreTexts.
- Working with Hazardous Chemicals. Organic Syntheses.
- 4-[(4-Morpholino)methyl]phenylzinc iodide solution 0.25 M in THF. Sigma-Aldrich.
- This compound, 0.5M in THF, packaged under Argon in resealable ChemSeal™ bottles, Thermo Scientific Chemicals. RHENIUM BIO SCIENCE.
- Phenylzinc iodide 0.5M tetrahydrofuran 23665-09-0. Sigma-Aldrich.
Sources
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- 2. chemrxiv.org [chemrxiv.org]
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- 6. pubs.acs.org [pubs.acs.org]
- 7. Efficient Synthesis of Functionalized Organozinc Compounds by the Direct Insertion of Zinc into Organic Iodides and Bromides [organic-chemistry.org]
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- 10. orgsyn.org [orgsyn.org]
- 11. 4-[(4-Morpholino)methyl]phenylzinc iodide solution 0.25 M in THF | Sigma-Aldrich [sigmaaldrich.com]
- 12. agilent.com [agilent.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Negishi coupling - Wikipedia [en.wikipedia.org]
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- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Low yield in Negishi coupling with 4-(Ethoxycarbonyl)phenylzinc iodide
Topic: Troubleshooting Low Yield in Negishi Coupling with 4-(Ethoxycarbonyl)phenylzinc iodide
For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Welcome to the Technical Support Center. This guide is designed to provide in-depth troubleshooting strategies and practical solutions for researchers experiencing low yields in Negishi coupling reactions involving this compound. As an electron-deficient organozinc reagent, it presents unique challenges that require careful consideration of reagent quality, catalyst system, and reaction conditions.
Troubleshooting Guide: Low Yield with this compound
This section addresses the most common issues encountered during the coupling of this compound. Each question pinpoints a potential problem and offers a detailed explanation of the underlying chemistry, along with actionable solutions.
Question 1: My reaction is stalling at 30-60% conversion, and the main byproduct is the proto-dezincated arene (ethyl benzoate). What is the likely cause?
Answer:
Stalled reactions coupled with significant proto-dezincation strongly suggest a problem with the quality and stability of your this compound reagent or the presence of trace amounts of water in your reaction.
Underlying Causality:
-
Organozinc Reagent Instability: Organozinc halides are notoriously sensitive to moisture and air.[1] The presence of an electron-withdrawing group, such as the ethoxycarbonyl moiety, can further decrease the stability of the C-Zn bond, making it more susceptible to protonolysis. Any residual moisture in your solvent, on your glassware, or introduced with your starting materials will quench the organozinc reagent, leading to the formation of ethyl benzoate.
-
Incomplete Formation: The initial formation of the organozinc reagent might be incomplete. This can result from insufficiently activated zinc or suboptimal reaction conditions during its preparation, leaving you with unreacted starting material and a lower effective concentration of the desired reagent.
dot
Caption: Root causes of proto-dezincation and stalled reactions.
Troubleshooting Protocol:
-
Verify Reagent Quality: If using a commercial solution, ensure it is fresh and has been stored under strictly anhydrous and inert conditions. If preparing it in situ, its quality is paramount.
-
Rigorous Drying:
-
Flame-dry all glassware under vacuum and cool under a positive pressure of high-purity argon or nitrogen.
-
Use freshly distilled, anhydrous solvents. THF, a common solvent, should be dried over sodium/benzophenone ketyl until a persistent deep blue or purple color is achieved.
-
Ensure all starting materials (e.g., the aryl halide partner) are anhydrous.
-
-
Optimize Organozinc Formation:
-
Zinc Activation: Use high-quality, activated zinc dust. Pre-activation with I₂ or 1,2-dibromoethane is often necessary for the direct oxidative insertion into aryl iodides.[2]
-
Use of Additives: For organozinc reagents prepared via transmetalation from an organolithium or Grignard reagent, the addition of anhydrous LiCl is critical.[3] LiCl breaks up zincate aggregates and increases the nucleophilicity of the organozinc species, leading to more efficient transmetalation to the palladium catalyst.[3]
-
Question 2: The reaction is clean, with minimal side products, but the yield is consistently low even with full conversion of the limiting reagent. Could the ester group be interfering with the catalyst?
Answer:
Yes, this is a plausible scenario. While Negishi couplings are known for their excellent functional group tolerance, including esters, the carbonyl oxygen of your 4-(ethoxycarbonyl)phenyl group can act as a weak ligand.[4][5][6][7][8] This can lead to catalyst inhibition, especially if you are using a catalyst system that is not optimized for such a substrate.
Underlying Causality:
-
Catalyst Inhibition: The ester's carbonyl oxygen can coordinate to the palladium center. This coordination can slow down crucial steps in the catalytic cycle, such as the reductive elimination step, which forms the final C-C bond and regenerates the active Pd(0) catalyst. If the product binds more strongly to the palladium than the starting materials, you can experience product inhibition, leading to a stalled reaction.
-
Suboptimal Ligand Choice: The choice of phosphine ligand is critical for mitigating this issue. Standard, less bulky ligands like PPh₃ may not be sufficient to prevent the substrate/product from coordinating to the palladium and can lead to lower turnover numbers.
dot
Caption: Potential catalyst inhibition by the ester group.
Troubleshooting Protocol:
-
Switch to Bulky, Electron-Rich Ligands: Modern biarylphosphine ligands are designed to create a bulky coordination sphere around the palladium, which promotes reductive elimination and discourages substrate/product inhibition.[9]
-
Recommended Ligands: SPhos, RuPhos, or CPhos have shown excellent performance with electron-deficient and functionalized substrates.[4]
-
Rationale: These ligands are not only sterically demanding but are also strongly electron-donating, which increases the electron density on the palladium center and facilitates the reductive elimination step.
-
-
Increase Catalyst Loading: While not ideal for process chemistry, a modest increase in catalyst loading (e.g., from 1 mol% to 2-3 mol%) can sometimes overcome partial catalyst deactivation or inhibition to drive the reaction to completion.[10]
-
Use a Modern Pre-catalyst: Instead of generating the active Pd(0) species from sources like Pd₂(dba)₃, consider using a well-defined pre-catalyst, such as an SPhos-based palladacycle. These pre-catalysts are often more efficient at generating the active L-Pd(0) species and can lead to more reproducible results.
| Parameter | Standard Approach | Recommended Optimization | Rationale |
| Ligand | PPh₃, dppf | SPhos, CPhos, RuPhos | Bulky, electron-rich ligands accelerate reductive elimination and prevent catalyst inhibition.[4][9] |
| Pd Source | Pd₂(dba)₃, Pd(OAc)₂ | SPhos Pre-catalyst, [Pd(cinnamyl)Cl]₂ | More efficient and reliable generation of the active Pd(0) catalyst. |
| Catalyst Loading | 0.5 - 1 mol% | 1 - 2.5 mol% | Compensates for any slow catalyst turnover or partial deactivation. |
Frequently Asked Questions (FAQs)
Q1: At what temperature should I run my Negishi coupling with this substrate?
A1: The optimal temperature depends on the reactivity of your electrophile. For highly reactive partners like aryl iodides, the reaction can often be run at room temperature or with gentle heating (40-50 °C). For less reactive aryl bromides or chlorides, higher temperatures (60-80 °C) may be necessary. However, be aware that higher temperatures can also increase the rate of side reactions, such as homocoupling of the organozinc reagent. It is always best to start at a lower temperature and slowly increase it if the reaction is not proceeding.
Q2: I observe significant homocoupling of my this compound. How can I minimize this?
A2: Homocoupling (formation of diethyl 4,4'-biphenyl dicarboxylate) arises from the reaction of two molecules of the organozinc reagent. This can be minimized by:
-
Slow Addition: Add the organozinc reagent slowly via a syringe pump to the reaction mixture containing the aryl halide and the catalyst. This keeps the instantaneous concentration of the organozinc reagent low, favoring the cross-coupling pathway.
-
Stoichiometry Control: Use the aryl halide as the limiting reagent and a slight excess of the organozinc reagent (1.1 - 1.3 equivalents). A large excess can drive homocoupling.
-
Ligand Choice: As discussed previously, a well-chosen bulky ligand can accelerate the cross-coupling catalytic cycle, making it kinetically more favorable than the homocoupling pathway.
Q3: Can I prepare the this compound and store it, or must it be used immediately?
A3: Due to their sensitivity to air and moisture, it is highly recommended to use organozinc reagents immediately after their preparation.[1] While commercial solutions are available and are stabilized for storage, their reactivity can decrease over time, especially if handled improperly. For the most reliable and reproducible results, in situ generation and immediate use are best practices.
Q4: Does the choice of halide (I, Br, Cl) on my coupling partner matter?
A4: Absolutely. The rate of the oxidative addition step, which is often the rate-limiting step in the catalytic cycle, follows the trend: I > Br > Cl.[1] Couplings with aryl iodides are typically the fastest and require the mildest conditions. Aryl bromides are also very common and effective. Aryl chlorides are the most challenging and often require more specialized catalyst systems (e.g., those with highly active biarylphosphine ligands) and higher reaction temperatures to achieve good yields.
Experimental Protocols
Protocol 1: In Situ Preparation of this compound and Subsequent Negishi Coupling
This protocol assumes rigorous anhydrous and inert atmosphere techniques.
-
Zinc Activation: To a flame-dried, three-necked flask under argon, add activated zinc dust (1.5 equiv.). Add a small crystal of iodine and gently warm the flask with a heat gun until the purple vapor dissipates. This indicates the zinc surface is activated.
-
Organozinc Formation: Add anhydrous THF to the activated zinc. To this suspension, add a solution of ethyl 4-iodobenzoate (1.0 equiv.) in anhydrous THF dropwise. The reaction may be sluggish; gentle heating (40-50 °C) for 2-4 hours is often required. Monitor the formation by quenching small aliquots with I₂ and analyzing by GC/MS.
-
Catalyst Pre-formation: In a separate flame-dried Schlenk flask, add your palladium source (e.g., Pd₂(dba)₃, 1 mol%) and ligand (e.g., SPhos, 2.2 mol%). Purge with argon, and then add anhydrous THF. Stir at room temperature for 20 minutes.
-
Coupling Reaction: Add your aryl halide coupling partner (1.1 equiv. relative to the initial ethyl 4-iodobenzoate) to the catalyst mixture.
-
Addition: Cannulate the freshly prepared solution of this compound from the first flask into the Schlenk flask containing the catalyst and aryl halide.
-
Reaction Monitoring: Heat the reaction to the desired temperature (e.g., 60 °C) and monitor its progress by TLC or GC/MS until the limiting reagent is consumed.
-
Workup: Upon completion, cool the reaction to room temperature, quench carefully with saturated aqueous NH₄Cl, and proceed with a standard aqueous workup and extraction.
References
-
Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society, 131(22), 7532–7533. [Link]
-
Pierigé, M., Iuliano, A., Angelici, G., & Casotti, G. (2022). Stabilized Arylzinc Iodides in Negishi Acylative Cross-Coupling: A Modular Synthesis of Chalcones. Molecules, 27(8), 2535. [Link]
-
MDPI. (2022). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Retrieved from MDPI. [Link]
-
Berlin, C. (2020). Optimization of a Negishi Cross-Coupling Reaction for the Synthesis of β,β-Disubstituted Ketones. Bucknell University Honors Theses. [Link]
-
Wipf Group. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. University of Pittsburgh. [Link]
-
Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society, 131(22), 7532–7533. [Link]
-
ResearchGate. (2010). A Convenient Microwave-Assisted Arylzinc Generation-Negishi Coupling Protocol. Retrieved from ResearchGate. [Link]
-
Wikipedia contributors. (n.d.). Negishi coupling. Wikipedia. [Link]
-
Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. MIT Open Access Articles. [Link]
-
ResearchGate. (2023). Palladium-catalyzed Negishi coupling reactions. Retrieved from ResearchGate. [Link]
-
Reddit. (2023). Reasons for stalling of a Negishi coupling?. r/Chempros. [Link]
Sources
- 1. Negishi coupling - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Copper-Catalyzed Negishi Coupling of Diarylzinc Reagents with Aryl Iodides [organic-chemistry.org]
- 4. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. "Optimization of a Negishi Cross-Coupling Reaction for the Synthesis of" by Cami Berlin [digitalcommons.bucknell.edu]
- 10. reddit.com [reddit.com]
Side reactions of 4-(Ethoxycarbonyl)phenylzinc iodide and how to avoid them
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Welcome to the technical support guide for 4-(Ethoxycarbonyl)phenylzinc iodide. This organozinc reagent is a valuable asset in modern organic synthesis, particularly in Negishi cross-coupling reactions, due to its excellent functional group tolerance—notably toward the ester moiety.[1][2] However, like all organometallic reagents, its successful application is contingent on understanding its stability and potential decomposition pathways.[3][4] This guide provides in-depth, field-proven insights into the common side reactions encountered with this reagent and offers robust, evidence-based strategies to mitigate them, ensuring high-yield, reproducible results.
Troubleshooting Guide & FAQs
This section directly addresses the most common issues reported by researchers. Each answer explains the underlying chemical principles and provides actionable solutions.
Q1: My Negishi coupling reaction has a low yield, and I'm isolating unexpected byproducts. What's going wrong?
A1: Low yields are typically traced back to three primary side reactions involving your this compound reagent. Identifying the major byproduct is the first step in diagnosing the specific problem.
-
Protonolysis: Formation of Ethyl Benzoate . This occurs when the organozinc reagent reacts with an acidic proton source, most commonly residual water in your solvent or on your glassware. Organozinc compounds are sensitive to moisture and will readily decompose.[2][3][4]
-
Homo-coupling: Formation of Diethyl 4,4'-biphenyldicarboxylate . This byproduct arises when two molecules of the organozinc reagent couple with each other. This can be promoted by certain catalyst conditions or the presence of oxygen.[5]
-
Reagent Decomposition: If the reagent was improperly prepared or stored, it may have decomposed before it could participate in the catalytic cycle. This is often the case when no identifiable byproducts are observed, and the starting materials are recovered.
The following diagram illustrates these competing reaction pathways:
DOT Code for Reaction Pathways Diagram
Caption: Competing pathways for this compound.
Q2: I'm observing significant formation of diethyl 4,4'-biphenyldicarboxylate. How can I prevent this homo-coupling?
A2: Homo-coupling is a common side reaction in Negishi couplings.[5] It can result from a second transmetalation event between a diarylpalladium(II) intermediate and another molecule of the organozinc reagent.[5] It can also be promoted by oxidative processes.
Solutions:
-
Control Stoichiometry: Use a modest excess of the organozinc reagent (e.g., 1.1-1.3 equivalents). A large excess can favor the second transmetalation.
-
Ligand Choice: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos). These ligands accelerate the rate of reductive elimination to form the desired product, outcompeting the pathways that lead to homo-coupling.[6][7]
-
Slow Addition: Adding the organozinc reagent slowly via syringe pump to the mixture of your electrophile and catalyst can maintain a low concentration of the zinc reagent, disfavoring dimerization.[8]
-
Ensure Rigorous Inert Atmosphere: Oxygen can facilitate oxidative homo-coupling. Ensure your reaction is thoroughly degassed and maintained under a positive pressure of an inert gas like argon or nitrogen.
Q3: My main byproduct is ethyl benzoate. What is causing this protonolysis and how do I stop it?
A3: The formation of ethyl benzoate is a clear indication that your organozinc reagent is being quenched by a proton source. The C-Zn bond is susceptible to cleavage by even weakly acidic protons, such as those from water.[2][3]
Solutions:
-
Rigorous Drying of Solvent and Glassware: This is the most critical factor. Dry solvents over appropriate drying agents (e.g., molecular sieves, sodium/benzophenone) and distill them under inert gas immediately before use. Oven-dry all glassware ( >120°C for several hours) and cool it under a stream of inert gas or in a desiccator.
-
Use of Anhydrous Salts: If your reaction involves additives like lithium chloride (which can enhance stability and reactivity), ensure they are rigorously dried under high vacuum with gentle heating before use.[1]
-
Check Starting Materials: Ensure your aryl halide and other reagents are anhydrous. If necessary, purify them to remove any residual moisture.
Troubleshooting Summary Table
| Problem / Observation | Probable Cause(s) | Recommended Solutions |
| Low yield of desired product | Reagent decomposition, protonolysis, or homo-coupling. | Verify reagent activity; ensure strictly anhydrous conditions; optimize catalyst/ligand system. |
| Ethyl benzoate is the major byproduct. | Protonolysis: Reaction with water or other acidic protons.[3][5] | Rigorously dry all solvents, reagents, and glassware. Maintain a strict inert atmosphere. |
| Diethyl 4,4'-biphenyldicarboxylate is the major byproduct. | Homo-coupling: Excess organozinc, inappropriate catalyst, presence of oxygen.[5] | Use 1.1-1.3 eq. of zinc reagent, add it slowly, use bulky phosphine ligands, and ensure thorough degassing. |
| Reaction fails to initiate; starting materials recovered. | Inactive zinc, poor reagent formation, or inactive catalyst. | Activate zinc powder before use (see Protocol 1); ensure anhydrous conditions during formation; use a fresh, active catalyst precursor. |
| The ester group is cleaved. | Unlikely with organozinc reagents. | This is highly unusual as organozinc reagents are known for their excellent ester tolerance.[1][2] Re-examine your starting materials and other reagents for incompatibilities. |
Experimental Protocols & Workflows
Protocol 1: High-Purity Preparation of this compound
This protocol is designed to generate a high-quality solution of the reagent, minimizing decomposition and side reactions from the outset.
Materials:
-
Zinc dust (<10 micron, >98%)
-
1,2-Dibromoethane (DBE)
-
Ethyl 4-iodobenzoate
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine (for titration)
Workflow Diagram:
DOT Code for Reagent Preparation Workflow
Caption: Workflow for preparing this compound.
Step-by-Step Procedure:
-
Zinc Activation: To a flame-dried Schlenk flask under argon, add zinc dust (1.5 equiv.). Heat gently with a heat gun under high vacuum to remove adsorbed water, then cool and backfill with argon. Add anhydrous THF, followed by 1,2-dibromoethane (~5 mol%). Heat the suspension to 65°C for 15-20 minutes until gas evolution ceases. This process removes the passivating oxide layer on the zinc surface. [9]Cool the activated zinc slurry to room temperature.
-
Reagent Formation: Slowly add a solution of ethyl 4-iodobenzoate (1.0 equiv.) in anhydrous THF to the activated zinc slurry. An exotherm may be observed. Stir the reaction mixture at 50°C. Monitor the consumption of the aryl iodide by GC or TLC (typically 2-4 hours).
-
Isolation and Quantification: Once the reaction is complete, turn off stirring and allow the excess zinc to settle. Carefully cannulate the supernatant (the organozinc solution) into a clean, dry, argon-flushed Schlenk flask for storage. It is highly recommended to determine the exact molarity of the solution by titration (e.g., with a standardized solution of iodine) before use in subsequent reactions.
Protocol 2: Optimized Negishi Coupling to Minimize Side Reactions
This protocol incorporates best practices to favor the desired cross-coupling pathway.
Materials:
-
Aryl bromide or triflate (electrophile)
-
This compound solution (prepared as above, 1.2 equiv.)
-
Pd₂(dba)₃ (1-2 mol%)
-
SPhos (or other bulky phosphine ligand, 2.5-5 mol%)
-
Anhydrous THF
Procedure:
-
To a flame-dried Schlenk flask under argon, add the palladium precursor (e.g., Pd₂(dba)₃) and the phosphine ligand (e.g., SPhos).
-
Add the aryl halide/triflate (1.0 equiv.) and anhydrous THF.
-
Degas the mixture by subjecting it to three cycles of vacuum/argon backfill.
-
Using a syringe, slowly add the standardized this compound solution (1.2 equiv.) to the catalyst mixture over 10-15 minutes at room temperature.
-
Stir the reaction at room temperature or gentle heat (40-60°C) and monitor for completion by TLC or GC/MS.
-
Upon completion, quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer (e.g., with MgSO₄), filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
References
- Benchchem. (n.d.). Navigating the Stability of Ethenylbenzene Organozinc Reagents: A Technical Guide.
-
ChemRxiv. (2025). Organozinc Compounds in N,N-Dimethylformamide: Stability Towards Degradation and Reactivity in Negishi Cross-Coupling Reactions. Retrieved from [Link]
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Negishi Couplings with 3,5-Dimethoxybenzylzinc Chloride.
- Wikipedia. (n.d.). Negishi coupling.
- Reddit. (2025). Organozinc Stability.
- Organic Syntheses. (n.d.). Organic Syntheses Procedure.
- Wikipedia. (n.d.). Organozinc chemistry.
- MDPI. (n.d.). Stabilized Arylzinc Iodides in Negishi Acylative Cross-Coupling: A Modular Synthesis of Chalcones.
- Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society, 131(22), 7532-7533.
- ACS Publications. (n.d.). Negishi Cross-Couplings of Unsaturated Halides Bearing Relatively Acidic Hydrogen Atoms with Organozinc Reagents.
- ResearchGate. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides.
- James, M. J., et al. (2018). Mechanochemical Activation of Zinc and Application to Negishi Cross‐Coupling. Angewandte Chemie International Edition, 57(31), 9882-9886.
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Organozinc chemistry - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Negishi coupling - Wikipedia [en.wikipedia.org]
- 6. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Mechanochemical Activation of Zinc and Application to Negishi Cross‐Coupling - PMC [pmc.ncbi.nlm.nih.gov]
Improving the stability of 4-(Ethoxycarbonyl)phenylzinc iodide solutions
Welcome to the technical support center for 4-(ethoxycarbonyl)phenylzinc iodide. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile organozinc reagent. Here, we provide in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you overcome common challenges related to the stability and reactivity of this compound, ensuring the success and reproducibility of your experiments.
Introduction
This compound is a highly valuable functionalized arylzinc reagent, frequently employed in carbon-carbon bond-forming reactions such as the Negishi cross-coupling.[1] Its ester functionality makes it an attractive building block for complex molecule synthesis, as it is compatible with a wide range of reaction conditions, unlike more reactive organolithium or Grignard reagents.[2][3] However, the stability of its solution is a critical factor that dictates the success of subsequent reactions. This guide will address the common stability issues and provide practical, field-proven solutions.
Troubleshooting Guide: Common Issues & Solutions
This section is structured in a problem-and-solution format to directly address challenges you may encounter during your experiments.
Problem 1: Low or No Yield in Subsequent Cross-Coupling Reactions
You've prepared or purchased a solution of this compound, but your Negishi or other cross-coupling reaction is yielding little to no product.
Potential Causes & Diagnostic Steps:
-
Reagent Degradation: The most common cause is a lower-than-expected concentration of the active organozinc reagent. Organozinc halides are sensitive to air and moisture.[2][4]
-
Schlenk Equilibrium Shift: In solution, organozinc halides exist in equilibrium with their corresponding diorganozinc (R₂Zn) and zinc dihalide (ZnX₂) species.[2][8] An unfavorable equilibrium can reduce the concentration of the desired reactive species.
-
Solution: The addition of a salt, most commonly LiCl, can solubilize intermediates and shift the equilibrium, often forming a more reactive and soluble "ate" complex (e.g., Li⁺[RZnICl]⁻).[9][10][11] If not already present, adding one equivalent of anhydrous LiCl to the solution can significantly improve performance.
-
-
Incomplete Formation: If you are preparing the reagent in situ, the insertion of zinc into the parent aryl iodide may have been inefficient.
Problem 2: Solution Appears Cloudy or Contains a Precipitate
Your solution of this compound, which was initially clear, has become turbid or contains solid matter.
Potential Causes & Diagnostic Steps:
-
Hydrolysis or Oxidation: Exposure to trace amounts of water or oxygen can lead to the formation of insoluble zinc hydroxides, oxides, or other decomposition products.
-
Solution: Always handle the solution under a strictly inert atmosphere (Argon or Nitrogen) using proper air-free techniques (e.g., Schlenk line or glovebox).[2] Ensure all glassware is flame-dried, and solvents are rigorously dried and degassed.
-
-
Low Solubility / Aggregation: Organozinc halides can have limited solubility in ethereal solvents like THF, especially at lower temperatures or higher concentrations. This can be exacerbated by an unfavorable Schlenk equilibrium.
-
Solution: The addition of anhydrous LiCl is highly effective at preventing precipitation. LiCl breaks down aggregates and forms soluble organozincate complexes.[9][14][15] If you observe a precipitate, adding a small amount of a rigorously dried LiCl solution in THF can often redissolve the material.
-
Visual Troubleshooting Workflow
This flowchart provides a logical path for diagnosing and resolving common issues with your organozinc reagent.
Caption: A step-by-step decision tree for troubleshooting low yields.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
A1: The primary degradation pathways are reaction with atmospheric oxygen and moisture (hydrolysis).[2][4] The C-Zn bond is polarized towards carbon and is susceptible to protonolysis from water. Oxidation can lead to the formation of zinc phenoxides and other complex byproducts. Light sensitivity has also been noted for some classes of organozinc compounds.[16]
Q2: How does lithium chloride (LiCl) work to stabilize the solution?
A2: LiCl plays a dual role. First, during the preparation of the reagent, it accelerates the insertion of zinc metal by solubilizing the organozinc species formed on the metal surface, preventing passivation.[9][14] Second, in solution, it breaks up aggregates of RZnI and forms more soluble and often more reactive lithium organozincate "ate" complexes, such as Li⁺[RZnI₂]⁻ or Li⁺[RZnICl]⁻.[10][15] This prevents the reagent from precipitating and can favorably shift the Schlenk equilibrium.
Sources
- 1. Organozinc Reagents [sigmaaldrich.com]
- 2. Organozinc chemistry - Wikipedia [en.wikipedia.org]
- 3. organicreactions.org [organicreactions.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Demonstration of promoted zinc Schlenk equilibria, their equilibrium values and derived reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. par.nsf.gov [par.nsf.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. BJOC - Functionalization of heterocyclic compounds using polyfunctional magnesium and zinc reagents [beilstein-journals.org]
- 13. Efficient Synthesis of Functionalized Organozinc Compounds by the Direct Insertion of Zinc into Organic Iodides and Bromides [organic-chemistry.org]
- 14. Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. reddit.com [reddit.com]
Technical Support Center: Optimizing Catalyst Loading for 4-(Ethoxycarbonyl)phenylzinc Iodide Reactions
Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for optimizing palladium-catalyzed cross-coupling reactions, with a specific focus on the Negishi coupling involving 4-(Ethoxycarbonyl)phenylzinc iodide. Our goal is to equip you with the scientific rationale and practical steps needed to overcome common experimental hurdles and achieve robust, reproducible results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding catalyst loading and reaction parameters for Negishi cross-coupling reactions involving aryl-zinc reagents.
Q1: What is a typical starting catalyst loading for a Negishi reaction with this compound?
A general starting point for palladium-catalyzed Negishi cross-coupling reactions is typically between 0.5 and 2.5 mol% of the palladium precatalyst relative to the limiting reagent.[1] However, for a new or particularly challenging reaction, it may be prudent to start at a higher loading, for instance, up to 5 mol%, to ensure reaction initiation.[2] The optimal loading is highly dependent on the specific substrates, the chosen ligand, and reaction conditions. With highly active catalyst systems, loadings can often be significantly reduced, which is beneficial for both economic and environmental reasons.[1]
Q2: How does the choice of ligand impact the required catalyst loading?
The ligand is a critical component that modulates the stability and activity of the palladium catalyst.[3] Bulky, electron-rich phosphine ligands, such as SPhos or XPhos, are often employed in Negishi couplings.[4][5] These ligands stabilize the active Pd(0) species, facilitate the key steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination), and can allow for the use of lower catalyst loadings.[1][6] The choice of ligand can be crucial, especially when dealing with sterically hindered substrates or heteroaryl halides, which can be challenging coupling partners.[5][7]
Q3: When should I use a pre-catalyst versus generating the active catalyst in situ?
Pre-catalysts are well-defined, stable palladium complexes that offer more reliable and reproducible generation of the active Pd(0) species.[1] They are particularly advantageous for complex syntheses where consistency is paramount and can often permit the use of lower catalyst loadings.[1][5] Generating the catalyst in situ by mixing a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) with a separate ligand provides greater flexibility for screening different palladium-to-ligand ratios and can be more cost-effective.[1] However, in situ generation can sometimes lead to the formation of mixed catalyst species or nanoparticles, which may exhibit different reactivity.[8]
Q4: My reaction with this compound is stalling. What are the likely causes?
Reaction stalling, where the reaction proceeds initially but then stops before completion, can be due to several factors:
-
Catalyst Deactivation: The active Pd(0) catalyst can be oxidized by trace oxygen or can aggregate to form inactive palladium black.[2] Additionally, if your substrate or product contains functional groups that can coordinate strongly to the palladium center (like some nitrogen or sulfur heterocycles), it can lead to catalyst inhibition.[9][10]
-
Reagent Degradation: Organozinc reagents are sensitive to moisture and air.[11] Exposure to atmospheric conditions can lead to protonolysis or degradation of the this compound, reducing its effective concentration.
-
Incomplete Transmetalation: The transfer of the aryl group from zinc to palladium is a critical step.[4] The presence of certain additives or impurities might interfere with this process.
Q5: What is the role of the solvent in optimizing catalyst loading?
The solvent plays a crucial role in catalyst stability, solubility of reagents, and overall reaction kinetics.[2] For Negishi couplings, ethereal solvents like tetrahydrofuran (THF) are commonly used.[4][12] The solvent must be anhydrous and thoroughly degassed, as organozinc reagents are air and moisture sensitive.[11][13] In some cases, using a mixture of solvents, such as THF and N-methyl-2-pyrrolidone (NMP), can improve the solubility of catalyst intermediates and enhance reaction rates, potentially allowing for lower catalyst loadings.[14]
Section 2: Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving common issues encountered during the optimization of Negishi reactions with this compound.
Issue 1: Low to No Product Yield
A low or non-existent yield is a common starting problem. The following workflow can help identify the root cause.
Caption: Troubleshooting workflow for low reaction yield.
Detailed Troubleshooting Steps:
-
Verify Reagent Integrity :
-
Organozinc Reagent : this compound is commercially available as a solution in THF.[15][16] Ensure the bottle has been properly sealed under an inert atmosphere (e.g., Argon) and handled using air-free techniques to prevent degradation.[13] If the reagent is old or has been improperly stored, its effective molarity may be lower than stated.
-
Aryl Halide : Confirm the purity of your coupling partner. Impurities can sometimes act as catalyst poisons.[2] The reactivity of the halide follows the general trend: I > OTf ≈ Br > Cl.[2] Aryl chlorides are often more challenging and may require more specialized, electron-rich ligands.[7]
-
Solvents and Atmosphere : Use anhydrous solvents and ensure the reaction vessel is thoroughly purged with an inert gas like argon or nitrogen. Oxygen can oxidize the active Pd(0) catalyst and sensitive phosphine ligands.[2]
-
-
Assess Catalyst System :
-
Catalyst/Ligand Quality : Use a fresh batch of the palladium precatalyst and ligand.
-
Increase Catalyst Loading : As a diagnostic step, increase the catalyst loading to 5 mol%.[2] If this leads to a significant improvement in yield, it suggests the initial loading was too low for the specific substrate combination or that some level of catalyst deactivation is occurring. You can then perform an optimization study to find the lowest effective loading.
-
-
Evaluate Reaction Conditions :
-
Temperature : While some highly active systems can operate at room temperature, many Negishi couplings require heating (e.g., 50-80 °C) to proceed at a reasonable rate.[9][14]
-
Reaction Monitoring : Monitor the reaction progress using techniques like TLC, GC-MS, or LC-MS.[17][18] This will help determine if the reaction is stalling or simply proceeding slowly.
-
Issue 2: Formation of Homocoupling Byproducts
The formation of biphenyls from the coupling of two identical aryl groups (e.g., diethyl 4,4'-biphenyldicarboxylate from the organozinc reagent) is a common side reaction.[11]
Table 1: Causes and Solutions for Homocoupling
| Cause | Scientific Rationale | Proposed Solution(s) |
| Presence of Oxygen | Oxygen can promote the oxidative homocoupling of organometallic reagents. | Rigorously degas all solvents and reagents. Maintain a strict inert atmosphere (Argon or Nitrogen) throughout the reaction setup and duration.[2] |
| Slow Reductive Elimination | If the final C-C bond-forming step is slow, side reactions can occur from the diarylpalladium intermediate. | Screen different ligands. A bulkier ligand can sometimes accelerate reductive elimination.[6] |
| Second Transmetalation | A diarylpalladium intermediate can undergo a second transmetalation with another molecule of the organozinc reagent, leading to a Pd-complex bearing two identical aryl groups, which then reductively eliminates to form the homocoupled product.[11] | Consider slow addition of the organozinc reagent to the reaction mixture to maintain its low concentration relative to the aryl halide. |
Issue 3: Inconsistent Results Between Batches
Lack of reproducibility can be a significant challenge, particularly during process development.
Caption: Decision tree for troubleshooting inconsistent results.
Key Areas for Standardization:
-
Reagent Sourcing : Use reagents from the same supplier and lot number where possible. If changing lots, perform a small-scale test to confirm consistency.
-
Inert Atmosphere Technique : Standardize the method for degassing solvents (e.g., sparging with argon for a set time vs. freeze-pump-thaw cycles) and handling of sensitive reagents.
-
Catalyst System : For maximum reproducibility, using a commercially available, well-defined pre-catalyst is highly recommended over in situ preparation.[1] This eliminates variability in the formation of the active catalytic species.
Section 3: Experimental Protocol for Catalyst Loading Optimization
This protocol provides a systematic approach to determine the optimal catalyst loading for your specific reaction.
Objective: To identify the minimum catalyst loading required to achieve >95% conversion within a reasonable timeframe (e.g., 12 hours) while minimizing byproduct formation.
Materials:
-
Aryl halide (limiting reagent)
-
Palladium pre-catalyst (e.g., SPhos-Pd-G3)
-
Anhydrous, degassed THF
-
Internal standard for GC/LC-MS analysis (e.g., dodecane)
Procedure:
-
Setup: In a glovebox or under a strict argon atmosphere, arrange a series of reaction vials.
-
Stock Solutions: Prepare a stock solution of the aryl halide and the internal standard in THF.
-
Reaction Matrix: Add the aryl halide stock solution to each vial. Then, add varying amounts of the palladium pre-catalyst to each vial to achieve the desired mol% loadings.
Table 2: Example Catalyst Loading Screen
Reaction Aryl Halide (mmol) Catalyst (mol%) Catalyst (mg for a 50 mg/mol catalyst) 1 0.2 2.0 1.0 2 0.2 1.0 0.5 3 0.2 0.5 0.25 4 0.2 0.1 0.05 5 0.2 0.05 0.025 -
Initiation: Place the vials in a temperature-controlled heating block set to the desired reaction temperature (e.g., 60 °C).
-
Reagent Addition: Add the this compound solution (e.g., 1.2 - 1.5 equivalents) to each vial to start the reaction.
-
Monitoring: At regular intervals (e.g., 1, 2, 4, 8, 12 hours), take a small aliquot from each reaction, quench it (e.g., with saturated NH₄Cl solution), extract with an organic solvent (e.g., ethyl acetate), and analyze by GC-MS or LC-MS to determine the conversion of the starting material and the formation of product and byproducts.[17][19][20]
-
Analysis: Plot conversion versus time for each catalyst loading. The optimal loading is the lowest concentration that provides the desired conversion in an acceptable time frame with minimal side reactions.
References
-
Wikipedia. Negishi coupling. [Link]
-
Malig, T. C., et al. (2017). Real-time HPLC-MS reaction progress monitoring using an automated analytical platform. Reaction Chemistry & Engineering, 2, 309-314. [Link]
-
Purdue University Graduate School. (2021). MASS SPECTROMETRY FOR REACTION MONITORING AND REACTION ACCELERATION. [Link]
-
Vapourtec. (2023). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. [Link]
-
National Institutes of Health. (Date unavailable). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]
-
Royal Society of Chemistry. (2016). Negishi Coupling. In Synthetic Methods in Drug Discovery: Volume 1. [Link]
-
Journal of the American Chemical Society. (Date unavailable). Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates. [Link]
-
ACS Publications. (Date unavailable). An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction. [Link]
-
University of Windsor. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. [Link]
-
ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [Link]
-
Royal Society of Chemistry. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
-
National Institutes of Health. (Date unavailable). Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts. [Link]
-
CCS Chemistry. (2025). Enantioconvergent Negishi Cross-Coupling of Racemic sec-Alkylzinc Reagent with Aryl Halides Enabled by Bulky N-Heterocyclic Carbene-Pd Catalyst. [Link]
-
Reddit. (2023). Reasons for stalling of a Negishi coupling?. [Link]
-
ACS Publications. (2014). Highly Selective Palladium-Catalyzed Cross-Coupling of Secondary Alkylzinc Reagents with Heteroaryl Halides. Organic Letters. [Link]
-
Elektronische Hochschulschriften der LMU München. (2023). Kinetics and Intermediates of Palladium-catalyzed Negishi Cross-Coupling Reactions. [Link]
-
Chen, Y.-H. (2020). Preparation and applications of new solid organozinc reagents for the functionalization of aromatics. [Link]
-
MDPI. (Date unavailable). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. [Link]
-
PubMed Central. (Date unavailable). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. [Link]
-
ResearchGate. (2025). Palladium‐Catalysed Cross‐Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry. [Link]
-
CORE. (Date unavailable). Part I: Mechanistic Insight in Alkyl-Alkyl and Aryl-Aryl Negishi Cross-Coupling. [Link]
-
ResearchGate. (2025). Much Improved Conditions for the Negishi Cross-Coupling of Iodoalanine Derived Zinc Reagents with Aryl Halides. [Link]
-
Nobel Prize Outreach. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]
-
Rhenium Bio Science. This compound, 0.5M in THF, packaged under Argon in resealable ChemSeal™ bottles, Thermo Scientific Chemicals. [Link]
-
DV-Expert. This compound solution 498475-50ML. [Link]
-
Wikipedia. Organozinc chemistry. [Link]
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- 20. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
Technical Support Center: 4-(Ethoxycarbonyl)phenylzinc Iodide Coupling Reactions
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for 4-(Ethoxycarbonyl)phenylzinc iodide coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to navigate the nuances of temperature effects in these powerful C-C bond-forming transformations. Our goal is to provide not just protocols, but a deeper understanding of the underlying principles to empower you to troubleshoot and optimize your experiments effectively.
Frequently Asked Questions (FAQs)
Q1: What is the typical temperature range for a Negishi coupling reaction using this compound?
While there is no single "optimal" temperature, Negishi couplings involving arylzinc reagents are known for their high reactivity, often allowing for reactions to proceed at temperatures ranging from sub-ambient to moderate heat.[1] Many successful couplings are performed at room temperature (approx. 20-25 °C).[2] However, the ideal temperature is highly dependent on the specific substrates, catalyst system (palladium source and ligand), and solvent. Some systems may require gentle heating (e.g., 40-70 °C) to achieve a reasonable reaction rate, while others might proceed efficiently at even lower temperatures.[3]
Q2: How stable is the this compound reagent to temperature fluctuations?
Organozinc reagents, including this compound, are thermally sensitive.[4] While they are generally more robust than their organolithium or Grignard counterparts, prolonged exposure to elevated temperatures can lead to decomposition.[5] Commercially available solutions are typically stored at room temperature or refrigerated (2-8°C) under an inert atmosphere (e.g., Argon) to ensure stability.[6][7] Once a reaction is initiated, higher temperatures can accelerate degradation, potentially leading to the formation of side products and reduced yields.
Q3: What are the visual or analytical signs of reagent decomposition due to improper temperature?
Visually, decomposition of the organozinc reagent in solution is not always apparent. The solution is typically a clear to slightly hazy liquid. The most reliable indicators of decomposition are analytical:
-
Inconsistent Titration: If you titrate the molarity of your reagent and find it to be significantly lower than specified, thermal decomposition may be a contributing factor.
-
Formation of Homocoupled Byproduct: The presence of diethyl 4,4'-biphenyldicarboxylate in your reaction mixture (detectable by GC-MS or LC-MS) is a strong indicator of reagent degradation, which can be exacerbated by excessive heat.
-
Reduced Reaction Yield: A sudden drop in product yield under previously optimized conditions can point to reagent degradation.
Q4: Is it always preferable to run the reaction at room temperature?
Not necessarily. While room temperature operation is convenient and often successful, it may not be optimal for all substrate combinations.[8] For less reactive coupling partners (e.g., sterically hindered aryl chlorides), elevated temperatures may be required to overcome the activation energy for key steps in the catalytic cycle, such as oxidative addition or reductive elimination.[9] The key is to find a balance: a temperature high enough to drive the reaction to completion in a reasonable timeframe but low enough to minimize reagent decomposition and catalyst deactivation.
Troubleshooting Guide: A Problem-Solving Approach
Problem 1: My reaction yield is low or zero.
Low product yield is the most common issue and temperature is a primary variable to investigate. The cause can be twofold: the temperature is either too low or too high.
Initial Diagnosis: Is the Temperature Too Low?
The Negishi reaction's key advantage is the rapid transmetalation step, which can occur even at very low temperatures.[1][10] However, if the electrophile is particularly unreactive or the catalyst system is sluggish, room temperature may not provide sufficient energy to drive the catalytic cycle forward efficiently.
-
The "Why": The final, product-forming step of the catalytic cycle—reductive elimination—can have a significant energy barrier. If the temperature is too low, the palladium complex may not have enough thermal energy to expel the newly formed biaryl product, stalling the catalyst's turnover.
-
Troubleshooting Steps:
-
Monitor at Room Temperature: Set up the reaction at 25 °C and monitor its progress by TLC or GC every 30-60 minutes for 2-4 hours.
-
Incremental Heating: If no significant product formation is observed, slowly warm the reaction mixture to 40-50 °C. Continue monitoring.
-
Further Warming: If the reaction is clean but slow, you can increase the temperature to 60-70 °C. Be aware that temperatures above this range increase the risk of decomposition.[11]
-
Advanced Diagnosis: Is the Temperature Too High?
Excessive heat can be more detrimental than insufficient heat. High temperatures can trigger multiple failure modes simultaneously.
-
The "Why":
-
Reagent Decomposition: As previously mentioned, this compound can degrade at higher temperatures, reducing the amount of active nucleophile available for the coupling.[11]
-
Catalyst Deactivation: Palladium catalysts, particularly those with phosphine ligands, can degrade at high temperatures, leading to the formation of inactive palladium black. The choice of ligand is critical, as bulky, electron-rich phosphines can enhance catalyst stability and activity.[12][13][14]
-
Side Reactions: Elevated temperatures can promote undesired side reactions, such as the homocoupling of the organozinc reagent.
-
Below is a troubleshooting workflow to diagnose temperature-related yield issues.
Caption: Troubleshooting workflow for low reaction yield.
Problem 2: I'm observing significant formation of diethyl 4,4'-biphenyldicarboxylate (homocoupling product).
The formation of this specific byproduct is a clear sign that your organozinc reagent is coupling with itself rather than your desired electrophile.
-
The "Why": Homocoupling is often promoted by higher temperatures. It can arise from a secondary transmetalation event where a diaryl-palladium intermediate reacts with another molecule of the organozinc reagent.[15] This pathway becomes more competitive with the desired cross-coupling pathway as thermal energy increases.
-
Troubleshooting Steps:
-
Reduce Temperature: This is the most effective solution. If you are running the reaction at 60 °C, try it at 40 °C or even room temperature.
-
Check Reagent Addition Order: Add the organozinc reagent slowly to the mixture containing the catalyst and the electrophile. This maintains a low instantaneous concentration of the organozinc reagent, disfavoring the bimolecular homocoupling reaction.
-
Evaluate Your Catalyst System: Certain palladium precatalysts and ligands are more prone to side reactions. Using a well-defined, highly active precatalyst can often lead to cleaner reactions at lower temperatures, suppressing homocoupling.[3]
-
Data Summary: Temperature vs. Yield and Byproduct Formation
The following table illustrates a typical outcome when optimizing temperature for a generic Negishi coupling between this compound and an aryl bromide.
| Reaction Temperature (°C) | Desired Product Yield (%) | Homocoupling Byproduct (%) | Notes |
| 25 | 65% | < 2% | Reaction is clean but sluggish; requires extended time (>12h). |
| 40 | 92% | < 3% | Optimal balance of rate and selectivity. Reaction complete in 4h. |
| 60 | 75% | 15% | Faster initial rate, but yield suffers due to side reactions. |
| 80 | 40% | > 30% | Significant reagent/catalyst decomposition observed. |
Experimental Protocols
Protocol 1: General Procedure for Temperature-Optimized Negishi Coupling
This protocol assumes all manipulations are performed under an inert atmosphere (Argon or Nitrogen) using standard Schlenk techniques.
-
Vessel Preparation: To a dry, argon-flushed round-bottom flask equipped with a magnetic stir bar, add your palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%) and ligand (e.g., SPhos, 2-4 mol%).
-
Reagent Addition: Add the aryl halide (1.0 equiv) and anhydrous THF as the solvent. Stir the mixture for 10-15 minutes at room temperature to ensure catalyst formation.
-
Initial Temperature: Place the flask in a water bath maintained at 25 °C.
-
Organozinc Addition: Slowly add the solution of this compound (commercially available as ~0.5M in THF, 1.2-1.5 equiv) dropwise over 15-20 minutes.
-
Monitoring: After the addition is complete, take an initial sample for TLC or GC analysis. Continue to stir at 25 °C, taking samples every hour.
-
Temperature Adjustment (If Necessary): If after 3-4 hours the reaction has not progressed significantly but appears clean (i.e., minimal byproduct formation), slowly raise the temperature of the water bath to 40 °C.
-
Completion and Workup: Continue monitoring until the starting material is consumed. Once complete, cool the reaction to room temperature and quench by slowly adding saturated aqueous ammonium chloride (NH₄Cl). Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
The Catalytic Cycle and Temperature-Sensitive Steps
The efficiency of the Negishi coupling is dictated by the smooth operation of its catalytic cycle. Temperature primarily influences the rates of transmetalation and reductive elimination.
Caption: The Negishi catalytic cycle with temperature-sensitive steps.
References
-
Barluenga, J., & Valdés, C. (2011). Four Decades of Research on the Negishi Reaction. Angewandte Chemie International Edition, 50(33), 7486-7500. [Link]
-
García-Melchor, M., & Ujaque, G. (2019). Intermetallic species in the Negishi coupling and their involvement in inhibition pathways. Dalton Transactions, 48(29), 10874-10884. [Link]
-
Cano, I., & Rominger, F. (2011). Room‐temperature palladium‐catalyzed Negishi‐type coupling: a combined experimental and theoretical study. Chemistry–A European Journal, 17(51), 14389-14393. [Link]
-
Scobie, M., & Organ, M. G. (2022). Online and In Situ Monitoring of the Exchange, Transmetalation, and Cross-Coupling of a Negishi Reaction. Organic Process Research & Development, 26(5), 1476-1482. [Link]
-
Negishi, E. (2002). Palladium- or Nickel-Catalyzed Cross-Coupling Reactions. In Handbook of Organopalladium Chemistry for Organic Synthesis (pp. 229-247). John Wiley & Sons, Inc. [Link]
-
Wikipedia contributors. (2023). Negishi coupling. In Wikipedia, The Free Encyclopedia. [Link]
-
van Asselt, R., & Elsevier, C. J. (1994). Carbon−carbon and carbon−hydrogen bond formation in reactions of organopalladium and -platinum complexes with organozinc compounds. Homocoupling and β-elimination reactions. Organometallics, 13(5), 1972-1981. [Link]
-
Wikipedia contributors. (2023). Organozinc chemistry. In Wikipedia, The Free Encyclopedia. [Link]
-
Colacot, T. J. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1849-1875. [Link]
-
Castoldi, L., & Caggiano, L. (2019). Stabilized Arylzinc Iodides in Negishi Acylative Cross-Coupling: A Modular Synthesis of Chalcones. Organics, 3(1), 6. [Link]
-
Al-Masry, W. A. (2009). Ligand effects in palladium-catalyzed Suzuki and Heck coupling reactions. Journal of Saudi Chemical Society, 13(3), 263-267. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts. Angewandte Chemie International Edition, 46(29), 5553-5556. [Link]
-
Espinet, P., & Pérez-Temprano, M. H. (2016). The Negishi Catalysis: Full Study of the Complications in the Transmetalation Step and Consequences for the Coupling Products. Organometallics, 35(20), 3597-3605. [Link]
-
Dai, C., & Fu, G. C. (2001). Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates. Journal of the American Chemical Society, 123(12), 2719-2724. [Link]
-
Eckert, P., & Organ, M. G. (2021). Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design. ACS Catalysis, 11(15), 9682-9693. [Link]
-
Organic Chemistry Portal. (n.d.). Negishi Coupling. [Link]
-
Anbarasan, P., & Neumann, H. (2011). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. European Journal of Organic Chemistry, 2011(22), 4069-4084. [Link]
-
Liu, J., et al. (2008). Effective Pd-nanoparticle (PdNP)-catalyzed Negishi Coupling Involving Alkylzinc Reagents at Room Temperature. Organic Letters, 10(13), 2661-2664. [Link]
-
Organic Chemistry Portal. (2008). Effective Pd-Nanoparticle (PdNP)-Catalyzed Negishi Coupling Involving Alkylzinc Reagents at Room Temperature. [Link]
-
Lejkowski, M., et al. (2022). Organozinc Compounds in N,N-Dimethylformamide: Stability Towards Degradation and Reactivity in Negishi Cross-Coupling Reactions. ChemRxiv. [Link]
-
University of Wisconsin-Madison. (n.d.). Organozinc Reagents. [Link]
-
Rhenium Bio Science. (n.d.). This compound, 0.5M in THF. [Link]
-
University of Munich. (n.d.). Aggregation of Organozinc Species in Solution and Their Reactivity. [Link]
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Rottmann, M., et al. (2024). Organozinc Reagents: Highly Efficient Scalable Continuous Conversion in Various Concentrations and Reaction Types. Organic Process Research & Development. [Link]
-
Ma, S. (2015). Advances in Tandem Reactions with Organozinc Reagents. Chemical Society Reviews, 44(15), 5016-5031. [Link]
-
Krasovskiy, A., et al. (2006). Efficient Synthesis of Functionalized Organozinc Compounds by the Direct Insertion of Zinc into Organic Iodides and Bromides. Angewandte Chemie International Edition, 45(36), 6040-6044. [Link]
-
McDonald, F. E., & Reddy, K. S. (2007). A room temperature negishi cross-coupling approach to C-alkyl glycosides. Journal of the American Chemical Society, 129(7), 1908-1909. [Link]
-
Organic Syntheses. (n.d.). Preparation of Pyridin-3-ylzinc Pivalate and its Negishi Cross-Coupling with Ethyl 4-Bromobenzoate. [Link]
-
PubChem. (n.d.). 4-(Methoxycarbonyl)phenylzinc iodide. [Link]
-
Krasovskiy, A., et al. (2009). Zn-Mediated, Pd-Catalyzed Cross-Couplings in Water at Room Temperature Without Prior Formation of Organozinc Reagents. Journal of the American Chemical Society, 131(43), 15592-15593. [Link]
-
Safety Glasses Website. (n.d.). 4-(ETHOXYCRBNL)PHENLZINC IODID .5M 50ML. [Link]
- Google Patents. (n.d.).
-
Organic Chemistry Portal. (2009). Zn-Mediated, Pd-Catalyzed Cross-Couplings in Water at Room Temperature Without Prior Formation of Organozinc Reagents. [Link]
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- 3. Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: 4-(Ethoxycarbonyl)phenylzinc iodide Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-(Ethoxycarbonyl)phenylzinc iodide. This guide is designed to provide in-depth, field-proven insights into the successful synthesis and application of this valuable organozinc reagent. My aim is to move beyond simple protocols and explain the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.
Frequently Asked Questions (FAQs)
Reagent Preparation & Handling
Question 1: My synthesis of this compound from ethyl 4-iodobenzoate and zinc dust is sluggish and gives low yields. What are the most likely causes and how can I improve it?
Answer: This is a common issue often rooted in the passivation of the zinc metal surface by a layer of zinc oxide.[1] For the oxidative insertion of zinc into the aryl iodide bond to occur efficiently, the zinc must be activated.[2][3]
Here are the key factors and a detailed protocol for improvement:
-
Zinc Activation is Critical: Commercially available zinc dust has a surface layer of zinc oxide that inhibits the reaction.[1] This layer must be removed or bypassed. While several methods exist, a combination of chemical activators is highly effective. Some literature suggests that 1,2-dibromoethane may not be as effective as previously thought, with mechanical stirring or TMSCl alone providing significant activation.[4][5] However, a combination of activators is often used to ensure robust initiation.
-
The Role of Lithium Chloride (LiCl): The addition of anhydrous LiCl is crucial. It is believed to solubilize the initially formed organozinc species from the metal surface, preventing it from inhibiting further reaction and thereby accelerating the overall process.[6]
-
Solvent and Temperature: Anhydrous tetrahydrofuran (THF) is the most common solvent. The reaction can often be performed at room temperature or with gentle heating (40-50°C) once initiated.[6]
Optimized Protocol for this compound Synthesis
This protocol is designed to be a self-validating system. Successful initiation is typically observed as a gentle exotherm and a change in the appearance of the reaction mixture.
Materials:
| Reagent | Molar Eq. | Purpose |
| Zinc dust (<100 mesh) | 1.5 - 2.0 | Reactant |
| Anhydrous LiCl | 1.0 | Solubilizing agent |
| 1,2-Dibromoethane | ~0.05 | Activator |
| Trimethylsilyl chloride (TMSCl) | ~0.05 | Activator |
| Ethyl 4-iodobenzoate | 1.0 | Starting material |
| Anhydrous THF | - | Solvent |
Procedure:
-
Preparation: Under an inert atmosphere (Argon or Nitrogen), add zinc dust and anhydrous LiCl to an oven-dried flask equipped with a magnetic stir bar and a reflux condenser.
-
Activation: Add anhydrous THF, followed by the activating agents (1,2-dibromoethane and TMSCl).[7] Stir the suspension vigorously. A gentle exotherm may be observed.
-
Initiation: Add a small portion (approx. 10%) of the ethyl 4-iodobenzoate. The reaction mixture should become warm. If no initiation is observed within 15-20 minutes, gentle heating with a heat gun may be required.
-
Addition: Once the reaction has initiated, add the remaining ethyl 4-iodobenzoate solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, stir the reaction mixture at room temperature or with gentle heating (e.g., 40°C) for several hours until the starting material is consumed (monitor by TLC or GC).
-
Settling and Use: Allow the excess zinc to settle. The supernatant containing the this compound solution can be used directly in the next step.[8]
Question 2: How do I handle and store this compound? Is it stable?
Answer: this compound, like most organozinc reagents, is sensitive to air and moisture and should be handled under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).[2][9] While the ester functional group is generally stable to the organozinc moiety, the carbon-zinc bond is susceptible to protonolysis by water.[2]
-
Handling: Always use oven-dried glassware and anhydrous solvents. Transfer the reagent solution via syringe or cannula under a positive pressure of an inert gas.
-
Storage: For immediate use, the THF solution can be kept at room temperature. For longer-term storage (a few days), it is best to store the solution at 2-8°C under an inert atmosphere.[10][11] However, preparing the reagent fresh is always recommended for optimal reactivity.
-
Titration is Essential: The exact concentration of the prepared organozinc solution can vary. It is crucial to determine the molarity by titration before use in a subsequent reaction to ensure accurate stoichiometry. Iodometric titration is a common and reliable method.[8]
Application in Negishi Cross-Coupling
Question 3: My Negishi coupling reaction using this compound is giving a low yield of the desired biaryl product. What are the common pitfalls?
Answer: Low yields in Negishi couplings are often traced back to one of three areas: the quality of the organozinc reagent, the activity of the palladium catalyst, or the reaction conditions.
-
Organozinc Reagent Quality: As discussed in Q1 and Q2, the successful formation and accurate quantification of the this compound are paramount. Using a freshly prepared and titrated solution is the best practice.
-
Catalyst Deactivation: The active Pd(0) catalyst can be sensitive to oxygen. Ensure the reaction is thoroughly deoxygenated before adding the catalyst. The choice of palladium precursor and ligand is also critical and can significantly impact the reaction outcome.[1]
-
Substrate and Ligand Choice: For coupling with aryl halides, a suitable palladium catalyst system, such as one based on a palladium(II) precatalyst with a phosphine ligand (e.g., SPhos), is often effective.[1]
Troubleshooting Steps for Negishi Coupling:
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Conversion | Inactive catalyst | Ensure rigorous exclusion of air and moisture. Consider using a more active palladium precatalyst/ligand system. |
| Poor quality organozinc reagent | Prepare the organozinc reagent fresh and titrate it before use. | |
| Formation of Homocoupled Product | Oxygen contamination | Thoroughly degas the reaction mixture and maintain a positive inert gas pressure. |
| Suboptimal catalyst/ligand | Screen different palladium catalysts and ligands. | |
| Protodezincation of the Reagent | Presence of protic impurities (e.g., water) | Use rigorously dried solvents and reagents. |
Question 4: Can the ester group in this compound be hydrolyzed during the reaction?
Answer: The ester functional group is generally well-tolerated in the formation and use of organozinc reagents.[2][12][13][14] The carbon-zinc bond is significantly less reactive than, for example, the carbon-magnesium bond in a Grignard reagent, which would readily attack an ester. However, hydrolysis can become a concern under certain conditions:
-
Acidic Workup: During the reaction workup, prolonged exposure to strong acidic conditions could potentially lead to ester hydrolysis. A standard aqueous workup with saturated ammonium chloride (NH₄Cl) is typically mild enough to avoid this.
-
Moisture Contamination: As with any moisture-sensitive reaction, the presence of water can lead to the quenching of the organozinc reagent and potentially contribute to side reactions, although direct hydrolysis of the ester by trace water under neutral conditions is slow.
To minimize the risk of hydrolysis, always use anhydrous solvents and reagents and perform the reaction under a dry, inert atmosphere.
Experimental Workflows & Diagrams
Workflow for Synthesis of this compound
The following diagram illustrates the key steps and considerations for the successful preparation of the organozinc reagent.
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic for Negishi Coupling
This decision tree can help diagnose and solve common problems encountered during the Negishi cross-coupling reaction.
Caption: Troubleshooting flowchart for Negishi coupling reactions.
References
-
Wikipedia. Organozinc chemistry. [Link]
-
Krasovskiy, A., Malakhov, V., Gavryushin, A., & Knochel, P. (2006). Efficient Synthesis of Functionalized Organozinc Compounds by the Direct Insertion of Zinc into Organic Iodides and Bromides. Angewandte Chemie International Edition, 45(36), 6040-6044. [Link]
-
ResearchGate. (2021). How to activate Zn? [Link]
-
Feng, C., & Blum, S. A. (2021). Lack of Evidence Supporting Widespread Use of 1,2-Dibromoethane as an Activator for Zinc: Alternative Stirring or TMSCl Activation. Journal of the American Chemical Society, 143(4), 2147–2154. [Link]
-
Zhang, C., Cui, Y., Zhou, X., Pan, Y., & Hu, D. (2025). Pd-Catalyzed Decarboxylative Negishi Coupling of Zinc Aryl Carboxylates with Arylthianthrenium Salts. Organic Letters. [Link]
-
Jackson, R. F. W., et al. (2025). Much Improved Conditions for the Negishi Cross-Coupling of Iodoalanine Derived Zinc Reagents with Aryl Halides. Request PDF. [Link]
- Google Patents. (2013).
-
ResearchGate. (n.d.). Reagents and conditions: (a) Znact, 1,2-dibromoethane, TMSCl, THFanh,... [Link]
-
Wipf Group. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. [Link]
-
Organic Syntheses. (2018). Preparation of Solid and Stable Aryl- and Heteroarylzinc Pivalates for Organic Synthesis. Organic Syntheses, 95, 127-142. [Link]
-
PubMed. (2021). Lack of Evidence Supporting Widespread Use of 1,2-Dibromoethane as an Activator for Zinc: Alternative Stirring or TMSCl Activation. [Link]
-
ResearchGate. (2015). Advances in the Chemistry of Organozinc Reagents. [Link]
-
Jagtap, R. S. (n.d.). PREPARATION OF SOME ORGANOZINC COMPOUNDS AND THEIR ENANTIOSELECTIVE ADDITION TO ALDEHYDES. Thesis. [Link]
-
Rieke, R. D. (n.d.). The preparation of novel organozinc reagents using highly reactive zinc. ProQuest. [Link]
-
ResearchGate. (2015). Recent Advances in Cross-Couplings of Functionalized Organozinc Reagents. [Link]
-
National Institutes of Health. (2020). Mechanochemical Activation of Zinc and Application to Negishi Cross-Coupling. [Link]
-
Rocke, B. N., & Chan, B. K. (n.d.). Synthesis of Sulfones from Organozinc Reagents, DABSO, and Alkyl Halides. Supporting Information. [Link]
-
ResearchGate. (2019). Synthesis and Reactivity of Organozinc Reagents Derived From γ-Bromocrotonate Ester in Continuous Flow. [Link]
-
LibreTexts. (2022). 21.6: Chemistry of Esters. [Link]
-
Rhenium Bio Science. This compound, 0.5M in THF, packaged under Argon in resealable ChemSeal™ bottles, Thermo Scientific Chemicals. [Link]
-
Ludwig-Maximilians-Universität München. (n.d.). Aggregation of Organozinc Species in Solution and Their Reactivity. [Link]
-
Organic Syntheses. (2010). NICKEL-CATALYZED ENANTIOSELECTIVE NEGISHI CROSS-COUPLINGS OF RACEMIC SECONDARY α-BROMO AMIDES WITH ALKYLZINC REAGENTS. Organic Syntheses, 87, 330. [Link]
-
DV-Expert. This compound solution 498475-50ML. [Link]
-
Organic Chemistry Portal. Negishi Coupling. [Link]
-
Wikipedia. Negishi coupling. [Link]
-
YouTube. (2025). Negishi Cross-Coupling/Problem Solved/ CSIR 2016/ChemOrgChem. [Link]
-
University of Ottawa. (n.d.). Supporting Information. [Link]
-
PubChem. 4-(Methoxycarbonyl)phenylzinc iodide. [Link]
-
StudySmarter. Negishi Coupling Reaction Practice Problems. [Link]
-
Wiley-VCH. (n.d.). 6. [Link]
Sources
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- 3. researchgate.net [researchgate.net]
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- 5. Lack of Evidence Supporting Widespread Use of 1,2-Dibromoethane as an Activator for Zinc: Alternative Stirring or TMSCl Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficient Synthesis of Functionalized Organozinc Compounds by the Direct Insertion of Zinc into Organic Iodides and Bromides [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
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- 14. Organozinc Reagents [sigmaaldrich.com]
Enhancing the reactivity of 4-(Ethoxycarbonyl)phenylzinc iodide
Welcome to the technical support center for 4-(Ethoxycarbonyl)phenylzinc iodide. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile organozinc reagent in their synthetic endeavors. Here, you will find in-depth troubleshooting guides and frequently asked questions to navigate the complexities of your experiments and enhance the reactivity and success of your reactions.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the preparation or use of this compound in cross-coupling reactions, particularly the Negishi coupling.
Issue 1: Low or No Conversion to the Desired Cross-Coupling Product
You've set up your Negishi coupling reaction with this compound, your coupling partner, and a palladium or nickel catalyst, but the reaction is sluggish or fails to proceed.
Potential Causes & Troubleshooting Steps:
-
Poor Quality or Inactive Organozinc Reagent: The C-Zn bond is highly sensitive to air and moisture.[1] Inadequate inert atmosphere techniques during preparation or handling can lead to decomposition.
-
Solution: Ensure all glassware is oven-dried or flame-dried under vacuum and the reaction is conducted under a rigorously inert atmosphere (high-purity argon or nitrogen). Use freshly distilled, anhydrous solvents. If preparing the reagent in situ, consider methods to activate the zinc metal.
-
-
Insufficient Zinc Activation: Commercial zinc dust can have a passivating oxide layer that hinders the oxidative addition of the aryl iodide.
-
Solution: Activate the zinc prior to or during the reaction. Several methods are effective:
-
Chemical Activation: Pre-treatment with reagents like 1,2-dibromoethane or trimethylsilyl chloride (TMSCl) can etch the oxide layer.[2]
-
Use of Rieke Zinc: This highly reactive form of zinc is prepared by the reduction of a zinc salt and can significantly improve the rate of organozinc formation.[2][3]
-
Lithium Chloride (LiCl) as an Additive: LiCl is known to accelerate the solubilization of organozinc intermediates from the zinc surface, thereby increasing the concentration of the active reagent in solution.[2][4]
-
-
-
Catalyst Inactivity: The palladium or nickel catalyst may not be in its active (0) oxidation state or may be inhibited.
-
Solution:
-
Pre-catalyst Choice: Use a reliable Pd(0) source like Pd(PPh₃)₄ or generate it in situ from a Pd(II) precursor such as PdCl₂(PPh₃)₂ with a suitable reductant.
-
Ligand Selection: The choice of ligand is crucial. Electron-rich, bulky phosphine ligands often promote the reductive elimination step, which is key to product formation.[1][5] For challenging couplings, consider specialized ligands like SPhos or Ruphos.[6][7]
-
-
-
Inhibition by Reaction Byproducts: Zinc halides (e.g., ZnI₂) formed during the reaction can coordinate to the catalyst and inhibit its activity.[8]
-
Solution: The addition of lithium salts can help to passivate these Lewis acidic zinc byproducts, preventing catalyst inhibition.[8]
-
Workflow for Troubleshooting Low Reactivity
Caption: A decision-making workflow for troubleshooting low reactivity.
Issue 2: Significant Formation of Homocoupled Product
Instead of the desired cross-coupled product, you observe a significant amount of the homocoupled product derived from your this compound.
Potential Causes & Troubleshooting Steps:
-
Reaction Mechanism: Homocoupling can occur through a second transmetalation reaction between the diarylpalladium intermediate and another molecule of the organozinc reagent.[1]
-
Solution:
-
Control Stoichiometry: Use the organozinc reagent as the limiting reagent or in slight excess (e.g., 1.1-1.2 equivalents). A large excess can promote homocoupling.
-
Slow Addition: Adding the organozinc reagent slowly to the reaction mixture can help maintain a low concentration, disfavoring the second transmetalation.
-
-
-
Catalyst and Ligand Effects: Certain catalyst systems may be more prone to promoting homocoupling.
-
Solution: Experiment with different palladium sources and ligands. Less reactive catalysts might favor the desired cross-coupling pathway.
-
Frequently Asked Questions (FAQs)
Q1: How can I prepare this compound with enhanced reactivity?
A1: The most reliable method for preparing highly active organozinc reagents is through the use of activated zinc. Here is a protocol for the in-situ preparation using LiCl as an activator, a method popularized by Knochel.[2][4]
Experimental Protocol: In-Situ Preparation of this compound
-
Preparation: To a flame-dried, three-necked flask equipped with a magnetic stir bar, condenser, and argon inlet, add zinc dust (1.5 - 2.0 equivalents) and anhydrous lithium chloride (1.0 equivalent).
-
Inert Atmosphere: Evacuate the flask and backfill with high-purity argon. Repeat this cycle three times.
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) via cannula.
-
Aryl Iodide Addition: Add ethyl 4-iodobenzoate (1.0 equivalent) to the stirring suspension.
-
Reaction: Gently heat the mixture (e.g., to 40-50 °C) to initiate the reaction. The reaction progress can be monitored by GC analysis of quenched aliquots. The reaction is typically complete within a few hours.
-
Usage: The resulting slurry of this compound can be used directly in the subsequent cross-coupling reaction.
Q2: What is the role of additives like LiCl and TMEDA in my reaction?
A2: Additives play a crucial role in modulating the reactivity and stability of organozinc reagents.
| Additive | Primary Function | Mechanistic Insight |
| LiCl | Enhances solubility and reactivity | Forms a soluble "ate" complex (e.g., RZnI₂⁻ Li⁺), which accelerates the solubilization of the organozinc species from the zinc metal surface.[2][4] This increases the concentration of the active nucleophile in solution. |
| TMEDA | Stabilizes the organozinc reagent | N,N,N',N'-Tetramethylethylenediamine (TMEDA) is a bidentate ligand that can coordinate to the zinc center, potentially breaking up aggregates and modifying the reagent's reactivity.[9][10] |
Q3: Can I use a nickel catalyst instead of palladium?
A3: Yes, nickel catalysts are often a cost-effective and highly effective alternative to palladium for Negishi couplings.[1] Nickel catalysts can be particularly effective for coupling with less reactive electrophiles like aryl chlorides.[11] Common nickel catalysts include Ni(PPh₃)₄ and Ni(acac)₂.[1]
Q4: My organozinc reagent appears to have decomposed upon storage. How can I avoid this?
A4: this compound, like most organozinc reagents, is sensitive to air and moisture and is best prepared fresh and used immediately.[1] If storage is necessary, it should be done as a solution in an anhydrous solvent (like THF) under a strict inert atmosphere in a sealed container, preferably at low temperatures (2-8°C). However, reactivity may decrease over time. For greater stability, conversion to a solid organozinc pivalate has been shown to improve air and moisture stability.[12]
Catalytic Cycle of the Negishi Coupling
Caption: The catalytic cycle of the Negishi cross-coupling reaction.
References
-
Negishi coupling. In: Wikipedia. Accessed January 14, 2026. [Link]
- Jackson, D. C., et al. Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design.
- Krasovskiy, A., & Lipshutz, B. H. Ligand Effects on Negishi Couplings of Alkenyl Halides. Organic Letters.
- Koszinowski, K. Aggregation of Organozinc Species in Solution and Their Reactivity.
- Herath, A., et al. Generation and Cross-Coupling of Organozinc Reagents in Flow. Organic Letters.
-
Herath, A., et al. Generation and Cross-Coupling of Organozinc Reagents in Flow. Organic Letters. [Link]
- Herath, A., et al. Generation and Cross-Coupling of Organozinc Reagents in Flow.
-
Negishi Cross Coupling Reaction. Chem-Station International Edition. [Link]
- Sapountzis, I., & Knochel, P. Advances in the Chemistry of Organozinc Reagents.
-
Negishi Coupling. Organic Chemistry Portal. [Link]
- Haas, D., et al. Diastereoconvergent Negishi Cross-Coupling Using Functionalized Cyclohexylzinc Reagents. Organic Letters.
-
Organozinc chemistry. In: Wikipedia. Accessed January 14, 2026. [Link]
- Polynski, M. V., & Pidko, E. A.
- Han, Y., & Buchwald, S. L. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society.
- Barbier reaction. In: Wikipedia. Accessed January 14, 2026. [https://en.wikipedia.org/wiki/Barbier_reaction]
- Chen, Y.-H., et al. Advances in Tandem Reactions with Organozinc Reagents. RSC Publishing.
-
Why can't organozinc reagent react with alkylalkoxysilane? Chemistry Stack Exchange. [Link]
- Ellwart, M., et al. PREPARATION OF SOLID, STABLE ARYL- AND HETEROARYLZINC PIVALATES AND THEIR APPLICATION IN PALLADIUM-CATALYZED CROSS-COUPLING REACTIONS. Organic Syntheses.
- Bellina, F., et al. Stabilized Arylzinc Iodides in Negishi Acylative Cross-Coupling: A Modular Synthesis of Chalcones. Molecules.
-
Organozinc compounds. SlideShare. [Link]
- Han, Y., & Buchwald, S. L. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides.
- The Negishi Cross-Coupling Reaction. Denmark Group, University of Illinois Urbana-Champaign.
-
This compound, 0.5M in THF. RHENIUM BIO SCIENCE. [Link]
- Jackson, D. C., et al. Much Improved Conditions for the Negishi Cross-Coupling of Iodoalanine Derived Zinc Reagents with Aryl Halides.
-
4-(Methoxycarbonyl)phenylzinc iodide. PubChem. [Link]
Sources
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- 2. Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organozinc chemistry - Wikipedia [en.wikipedia.org]
- 4. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Intermetallic species in the Negishi coupling and their involvement in inhibition pathways - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY00752K [pubs.rsc.org]
- 9. Ligand Effects on Negishi Couplings of Alkenyl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stabilized Arylzinc Iodides in Negishi Acylative Cross-Coupling: A Modular Synthesis of Chalcones [mdpi.com]
- 11. Negishi Coupling [organic-chemistry.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
Moisture sensitivity of 4-(Ethoxycarbonyl)phenylzinc iodide and handling precautions
Answering the urgent needs of modern synthetic chemists, this Technical Support Center provides a focused troubleshooting and handling guide for 4-(Ethoxycarbonyl)phenylzinc iodide. As a Senior Application Scientist, my aim is to blend established chemical principles with practical, field-tested advice to ensure the successful application of this versatile, yet sensitive, reagent.
Organozinc reagents, including this compound, are prized for their high functional group tolerance and moderate reactivity, making them indispensable in complex molecule synthesis, particularly in Negishi cross-coupling reactions.[1][2][3][4] However, their utility is fundamentally tied to their stability, as they are highly sensitive to atmospheric moisture and oxygen.[5][6] This guide is structured to address the most common challenges encountered when working with this reagent, providing clear, actionable solutions to prevent reaction failure and ensure reproducible results.
Troubleshooting Guide: Diagnosing and Solving Common Issues
This section addresses specific problems in a question-and-answer format to help you quickly identify and resolve experimental hurdles.
Question: My Negishi coupling reaction failed or resulted in a disappointingly low yield. I suspect an issue with the this compound. What happened?
Answer: The most probable cause is the decomposition of the reagent via hydrolysis. Organozinc compounds possess a polarized carbon-zinc bond, which makes the organic moiety nucleophilic and highly susceptible to protonation by protic sources, with water being the most common culprit in a laboratory setting.[2][7]
-
Mechanism of Decomposition: Exposure to even trace amounts of moisture will rapidly and irreversibly hydrolyze the this compound. This reaction consumes your active nucleophile, converting it into ethyl benzoate and a mixture of zinc hydroxide and zinc iodide salts. Once hydrolyzed, the reagent is no longer capable of participating in the catalytic cycle of the cross-coupling reaction.
-
Impact on Catalysis: A reduced concentration of the active organozinc reagent is the primary reason for low conversion. Furthermore, the zinc halide byproducts generated during the reaction can sometimes inhibit the palladium or nickel catalyst by forming inactive metallic species, further impeding the catalytic cycle.[8]
-
Visual Indicators: A healthy solution of this compound in THF should be clear to slightly hazy. The presence of a significant amount of white precipitate is a strong indicator of widespread decomposition due to moisture or oxygen exposure.
Question: I see a white precipitate forming in my reaction flask shortly after adding the organozinc reagent. What does this signify and what should I do?
Answer: This is a classic and immediate sign of moisture contamination in your reaction setup. The white solid is likely insoluble zinc salts (e.g., zinc hydroxide) forming as the reagent is quenched by water.
-
Immediate Action: If the reaction has just been initiated, it is often best to stop and discard it. The concentration of your active reagent is unknown and likely diminishing, which will lead to unreliable and unpublishable results.
-
Root Cause Analysis: Methodically re-evaluate every component of your experimental setup for potential sources of moisture:
-
Glassware: Was it rigorously dried? Laboratory glassware has a thin film of adsorbed water that must be removed.[9][10]
-
Solvents: Are your anhydrous solvents truly dry? Were they handled under inert conditions?
-
Inert Gas: Is your nitrogen or argon source sufficiently dry?
-
System Integrity: Are there any leaks in your Schlenk line or manifold that could allow ambient air to enter? Check all joints and septa.[11]
-
Substrates: Were your other starting materials (e.g., the organic halide, catalyst) properly dried and stored?
-
Question: I suspect my stock bottle of this compound solution has been compromised. How can I verify its activity before committing to a large-scale reaction?
Answer: Verifying the activity of a sensitive reagent is a critical step to avoid wasting valuable starting materials.
-
Visual Inspection: First, carefully examine the bottle (without opening it) for any significant white precipitate. While some haziness can be normal, a large amount of solid is a clear warning sign.
-
Small-Scale Test Reaction: The most reliable method is to perform a small-scale, rapid test coupling. Use a trusted, reactive electrophile (e.g., 4-iodotoluene or phenyl iodide) and your standard catalyst system. Monitor the reaction by TLC or GC-MS within a short timeframe (e.g., 30-60 minutes). A successful test reaction, showing significant product formation, provides confidence in the reagent's viability.
-
Quench and Analyze (Advanced): For a more quantitative assessment, you can carefully quench a small, known volume of the reagent with a solution of iodine in dry THF. Titration or subsequent analysis can give an indication of the active reagent concentration. However, this is often more complex than a simple test reaction.
Frequently Asked Questions (FAQs): Best Practices for Handling and Storage
Proactive measures are the key to success. This section outlines the essential handling precautions.
Question: What are the definitive storage conditions for this compound?
Answer: Proper storage is non-negotiable. The reagent should be stored in its original container, typically a Sure/Seal™ or ChemSeal™ bottle, which is designed for air-sensitive reagents.[12] It must be kept under a positive pressure of a dry, inert atmosphere (argon or high-purity nitrogen). Store the bottle in a refrigerator at the recommended temperature of 2-8°C. Avoid freezing the solution, as this can cause the reagent to precipitate and may damage the container's seal upon thawing.
Question: What is the correct, field-proven technique for transferring the solution from its bottle to my reaction?
Answer: The goal is to move the liquid without exposing it to air or moisture. Standard air-sensitive techniques are required.[13][14] The syringe transfer method is most common:
-
Ensure your syringe and a long needle have been oven-dried and cooled under a stream of inert gas.
-
Flush the syringe assembly multiple times with dry inert gas.[10]
-
Create a slight positive pressure of inert gas in the reagent bottle using a needle attached to your manifold.
-
Insert the flushed transfer needle through the septum so its tip is below the liquid level.
-
Insert a second "bleed" needle, connected to a bubbler, into the headspace to vent pressure as you draw the liquid.
-
Slowly draw the desired volume into the syringe. The positive pressure in the bottle will help fill the syringe.[10]
-
Remove the transfer needle and immediately insert it into the septum of your reaction flask (which is already under a positive inert gas pressure).
-
Slowly dispense the reagent.
Question: How should I prepare my glassware and solvents to be certain they are free of moisture?
Answer: Rigorous preparation is paramount.
-
Glassware: All glassware, including stir bars, must be oven-dried at a minimum of 125°C for several hours (overnight is best) and then assembled while still hot. The entire apparatus should then be flushed with dry inert gas as it cools.[9][10] This process, known as the "evacuate-refill cycle" on a Schlenk line, is highly effective.[13]
-
Solvents: Use only high-quality anhydrous solvents. Solvents from a dedicated purification system (e.g., a Grubbs-type system) are ideal. Alternatively, use freshly opened bottles of anhydrous solvent packaged under an inert atmosphere. Never use solvents from a bottle that has been opened and stored for an extended period without proper precautions.
Visualized Workflows and Chemical Pathways
To provide further clarity, the following diagrams illustrate key processes and concepts.
Caption: Hydrolysis pathway of the organozinc reagent.
Caption: Troubleshooting decision tree for a failed reaction.
Protocols for Success
Protocol 1: Standard Air-Free Syringe Transfer
-
Preparation: Oven-dry a 5 mL glass syringe and a 12-inch, 22-gauge needle. Assemble while warm and flush thoroughly with dry argon or nitrogen.
-
Bottle Pressurization: Puncture the septum of the this compound bottle with a needle connected to a regulated inert gas line (low pressure, ~1-2 psi).
-
Syringe Filling: Insert the tip of the dry, gas-flushed needle/syringe assembly through the septum and into the solution. Slowly withdraw the desired volume. The slight positive pressure in the bottle will aid this process.
-
Bubble Removal: Invert the syringe and carefully push out any inert gas bubbles from the syringe.
-
Transfer: Puncture the septum of the reaction flask (already under a positive inert atmosphere) and slowly add the reagent, typically dropwise, to the reaction mixture.
-
Rinsing: If desired, a small amount of anhydrous solvent can be drawn into the syringe and added to the reaction flask to rinse any residual reagent.
Protocol 2: Representative Negishi Cross-Coupling
This protocol describes the coupling of this compound with 4-iodotoluene.
| Component | Molar Eq. | Amount | MW | Moles (mmol) |
| 4-Iodotoluene | 1.0 | 218 mg | 218.04 | 1.0 |
| Pd(PPh₃)₄ | 0.02 | 23 mg | 1155.56 | 0.02 |
| This compound | 1.2 | 2.4 mL | (0.5 M sol.) | 1.2 |
| Anhydrous THF | - | 5 mL | - | - |
Procedure:
-
Setup: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add Pd(PPh₃)₄ and 4-iodotoluene.
-
Inert Atmosphere: Seal the flask with a rubber septum, and perform three evacuate-refill cycles with dry argon or nitrogen. [13]3. Solvent Addition: Add 5 mL of anhydrous THF via a dry syringe. Stir the mixture at room temperature until all solids are dissolved.
-
Reagent Addition: Following the procedure in Protocol 1, slowly add 2.4 mL of the 0.5 M this compound solution to the reaction mixture at room temperature.
-
Reaction: Allow the reaction to stir at room temperature. Monitor its progress by taking small aliquots (via a purged syringe) and analyzing by TLC or GC.
-
Workup: Once the reaction is complete, carefully quench by adding 10 mL of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
References
-
Tips and Tricks for the Lab: Air-Sensitive Techniques (4). ChemistryViews. Available from: [Link]
-
Hints for Handling Air-Sensitive Materials. Fauske & Associates. Available from: [Link]
-
Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group - University of Pittsburgh. Available from: [Link]
-
Stabilized Arylzinc Iodides in Negishi Acylative Cross-Coupling: A Modular Synthesis of Chalcones. MDPI. Available from: [Link]
-
Working with air and moisture sensitive compounds. Molecular Inorganic Chemistry. Available from: [Link]
-
Organozinc Chemistry. Chemistry LibreTexts. Available from: [Link]
-
Structural organozinc chemistry. UU Research Portal. Available from: [Link]
-
Generation of arylzinc reagents through an iodine–zinc exchange reaction promoted by a non-metallic organic superbase. New Journal of Chemistry (RSC Publishing). Available from: [Link]
-
Organozinc Reagents: Highly Efficient Scalable Continuous Conversion in Various Concentrations and Reaction Types. ACS Publications. Available from: [Link]
-
Preparation of various arylzinc iodides. ResearchGate. Available from: [Link]
-
Efficient Synthesis of Functionalized Organozinc Compounds by the Direct Insertion of Zinc into Organic Iodides and Bromides. Organic Chemistry Portal. Available from: [Link]
-
Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design. NIH. Available from: [Link]
-
Preparation of Air- and Moisture-Stable Aryl- and Heteroarylzinc Reagents and their Application in Cross-Coupling Reactions. Organic Syntheses. Available from: [Link]
-
Organozinc chemistry. Wikipedia. Available from: [Link]
-
Organozinc compounds. Slideshare. Available from: [Link]
-
Easy Oxidation of Organozinc compounds to Alcohols. ResearchGate. Available from: [Link]
-
Negishi Cross-Couplings of Unsaturated Halides Bearing Relatively Acidic Hydrogen Atoms with Organozinc Reagents. ACS Publications. Available from: [Link]
-
Negishi coupling. Wikipedia. Available from: [Link]
-
The Negishi Cross-Coupling Reaction. Organic Reactions. Available from: [Link]
-
Highly Selective Reactions of Unbiased Alkenyl Halides and Alkylzinc Halides: Negishi-Plus Couplings. Organic Chemistry Portal. Available from: [Link]
-
This compound, 0.5M in THF. RHENIUM BIO SCIENCE. Available from: [Link]
Sources
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- 3. Negishi coupling - Wikipedia [en.wikipedia.org]
- 4. organicreactions.org [organicreactions.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. ehs.umich.edu [ehs.umich.edu]
- 11. mdpi.com [mdpi.com]
- 12. rheniumshop.co.il [rheniumshop.co.il]
- 13. Tips and Tricks for the Lab: Air-Sensitive Techniques (4) - ChemistryViews [chemistryviews.org]
- 14. fauske.com [fauske.com]
Technical Support Center: Ligand Effects on the Efficiency of 4-(Ethoxycarbonyl)phenylzinc Iodide Coupling
Welcome to the technical support center for the Negishi cross-coupling of 4-(ethoxycarbonyl)phenylzinc iodide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this powerful C-C bond-forming reaction. Here, we will dissect the critical role of ligands, offer a detailed experimental protocol, and provide comprehensive troubleshooting advice to overcome common challenges.
The Indispensable Role of Ligands in the Catalytic Cycle
In palladium-catalyzed cross-coupling reactions, the ligand is not a mere spectator but an active and crucial controller of the catalyst's properties. The choice of ligand directly influences the reaction's efficiency, substrate scope, and functional group tolerance.[1][2] For the coupling of an arylzinc reagent like this compound, the ligand's steric and electronic properties govern the rates of the three key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[3][4]
-
Steric Bulk: Bulky ligands, such as the dialkylbiarylphosphines (e.g., SPhos, XPhos), promote the reductive elimination step, which is the final, product-forming step of the cycle.[5][6] This steric hindrance can also prevent catalyst dimerization and deactivation.[5]
-
Electron-Donating Ability: Electron-rich ligands increase the electron density on the palladium center. This electronic push facilitates the oxidative addition of the aryl halide to the Pd(0) complex, which is often the rate-limiting step.[3][4][5]
The interplay of these properties is crucial. An ideal ligand will accelerate both oxidative addition and reductive elimination, leading to a fast and efficient catalytic turnover.
Caption: The catalytic cycle for the Negishi cross-coupling reaction.
Ligand Selection Guide & Data
The selection of the appropriate ligand is paramount for success. For the coupling of this compound, which contains an electron-withdrawing ester group, a sufficiently electron-rich ligand is necessary to promote efficient oxidative addition of the coupling partner. Below is a comparison of common phosphine ligands used in Negishi couplings.
| Ligand | Structure | Key Features | Typical Performance Notes |
| PPh₃ (Triphenylphosphine) | P(C₆H₅)₃ | The classical, less bulky, and less electron-rich phosphine ligand. | Often requires higher temperatures and catalyst loadings. May be suitable for simple substrates but less effective for challenging couplings.[1] |
| SPhos |
ngcontent-ng-c1597341111="" class="ng-star-inserted"> | A bulky, electron-rich dialkylbiarylphosphine ligand. | Excellent for a wide range of Negishi couplings, including those with electron-deficient partners. Often provides high yields at room temperature.[7] |
| XPhos | Similar to SPhos, offering high steric bulk and electron density. | Highly active catalyst, effective for coupling aryl chlorides and sterically hindered substrates. | |
| CPhos | A specialized biarylphosphine ligand designed to suppress β-hydride elimination. | Particularly effective for coupling secondary alkylzinc reagents, but also shows broad utility and high selectivity in aryl-aryl couplings.[8][9][10] |
Detailed Experimental Protocol
This protocol provides a general method for the Negishi coupling of this compound with an aryl bromide. Caution: Organozinc reagents are sensitive to air and moisture.[1] All procedures should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.
Reagents and Equipment:
-
Palladium(II) acetate (Pd(OAc)₂) or a suitable Pd(0) precatalyst
-
Selected phosphine ligand (e.g., SPhos)
-
This compound solution (prepared in situ or obtained commercially)
-
Aryl bromide
-
Anhydrous THF
-
Schlenk flask or glovebox
-
Standard glassware for reaction, workup, and purification
Step-by-Step Procedure:
-
Catalyst Preparation:
-
In a glovebox or under a positive pressure of inert gas, add the palladium source (e.g., Pd(OAc)₂, 1-2 mol%) and the phosphine ligand (2-4 mol%) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Add anhydrous THF to the flask.
-
Stir the mixture at room temperature for 15-20 minutes to allow for the formation of the active Pd(0) catalyst. The solution may change color.
-
-
Reaction Setup:
-
To the flask containing the activated catalyst, add the aryl bromide (1.0 equivalent).
-
Slowly add the solution of this compound (1.2-1.5 equivalents) to the reaction mixture via syringe. The organozinc reagent is often used in slight excess to ensure complete consumption of the aryl halide.[11]
-
-
Reaction Monitoring:
-
Stir the reaction at the desired temperature (room temperature to 50-70°C, depending on the reactivity of the aryl halide and the chosen ligand).[11]
-
Monitor the reaction progress by TLC or GC-MS until the starting aryl bromide is consumed.
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
-
Troubleshooting Guide
Even with a robust protocol, challenges can arise. This section addresses common issues in a question-and-answer format.
Problem: Low or No Product Yield
Q1: My reaction is stalling or shows very low conversion. What could be the cause?
A1: This is a common issue that can stem from several sources:
-
Catalyst Deactivation: The palladium catalyst may be deactivated. This can be caused by impurities (oxygen, water) in the reagents or solvents, or by coordination of a functional group on your substrate to the palladium center.[11][12] Ensure all reagents are pure and the reaction is performed under strictly anhydrous and oxygen-free conditions.[1]
-
Inactive Organozinc Reagent: Organozinc reagents can degrade upon exposure to air or moisture.[1] If you prepared the reagent yourself, ensure the zinc was sufficiently activated. It's also possible for protodezincation to occur if there are acidic protons in the reaction mixture.
-
Inefficient Ligand/Catalyst System: The chosen ligand may not be optimal for your specific substrates. For electron-deficient or sterically hindered aryl halides, a more electron-rich and bulky ligand like SPhos or XPhos may be required to facilitate the oxidative addition and reductive elimination steps.[3][4] In some cases, increasing the catalyst loading might be necessary, although this is not ideal for process chemistry.[11]
Q2: I am observing a significant amount of homocoupled product (Ar¹-Ar¹ or Ar²-Ar²). Why is this happening?
A2: Homocoupling is a known side reaction in Negishi couplings.[1] It can arise from a second transmetalation event where the diarylpalladium intermediate reacts with another molecule of the organozinc reagent.[1] This is more likely to occur if the reductive elimination step is slow. Switching to a bulkier ligand can often mitigate this issue by sterically favoring reductive elimination over a second transmetalation.
Problem: Reaction Reproducibility Issues
Q3: My results are inconsistent from one run to the next. What factors should I check?
A3: Lack of reproducibility often points to subtle variations in experimental conditions:
-
Quality of Organozinc Reagent: The concentration and activity of the organozinc solution can vary, especially if it is prepared in situ. Titrating the reagent before use is recommended for consistency.
-
Inert Atmosphere Technique: Small leaks in your Schlenk line or glovebox can introduce enough oxygen or moisture to significantly impact the reaction.
-
Solvent Purity: Ensure your anhydrous solvent is genuinely dry. It's best to use freshly distilled solvent or solvent from a solvent purification system.
Caption: A decision-making flowchart for troubleshooting common Negishi coupling issues.
Frequently Asked Questions (FAQs)
Q: Can I use a different palladium source? A: Yes. While Pd(OAc)₂ is common, air- and moisture-stable palladacycle precatalysts can be highly effective, often allowing for lower catalyst loadings and milder reaction conditions due to their efficiency in generating the active Pd(0) species.[7]
Q: My aryl halide is an aryl chloride. What should I change? A: Aryl chlorides are less reactive than aryl bromides or iodides in oxidative addition.[1] To couple aryl chlorides effectively, you will almost certainly need a highly active catalyst system employing a bulky, electron-rich dialkylbiarylphosphine ligand like XPhos or SPhos, and you may need to increase the reaction temperature.[3][4]
Q: What is the role of additives like LiCl in the organozinc reagent? A: Lithium salts can be beneficial by breaking up organozinc aggregates, leading to more reactive monomeric zincate species that can accelerate the transmetalation step.[6] Many commercial or literature preparations of organozinc reagents include these salts.[8]
Q: Can the ester functional group on my organozinc reagent cause problems? A: The ester group in this compound is generally well-tolerated in Negishi couplings, which is a key advantage of this reaction.[13] However, if you are using a very strong base or highly nucleophilic conditions elsewhere in your synthesis, you should be mindful of potential side reactions at the ester.
References
- The Role of Phosphine Ligands in Palladium Catalysis Explained. (2026). Vertex AI Search.
- Technical Support Center: Troubleshooting Catalyst Deactivation in Negishi Cross-Coupling. (2025). Benchchem.
-
Negishi coupling. Wikipedia. [Link]
-
Highly Selective Palladium-Catalyzed Cross-Coupling of Secondary Alkylzinc Reagents with Heteroaryl Halides. (2014). ACS Publications. [Link]
-
Highly Selective Palladium-Catalyzed Cross-Coupling of Secondary Alkylzinc Reagents with Heteroaryl Halides. (2014). PubMed Central. [Link]
-
Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. (2008). PubMed. [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (2008). PMC - NIH. [Link]
-
Phosphorinanes as Ligands for Palladium-Catalyzed Cross-Coupling Chemistry. (2020). ResearchGate. [Link]
-
Enantioconvergent Negishi Cross-Coupling of Racemic sec-Alkylzinc Reagent with Aryl Halides Enabled by Bulky N-Heterocyclic Carbene-Pd Catalyst. (2025). CCS Chemistry. [Link]
-
Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. (2009). Journal of the American Chemical Society. [Link]
-
The Negishi Catalysis: Full Study of the Complications in the Transmetalation Step and Consequences for the Coupling Products. (2016). Organometallics - ACS Publications. [Link]
-
Generation and Cross-Coupling of Organozinc Reagents in Flow. (2018). Organic Letters. [Link]
-
Preparation and Applications of Functionalized Organozinc Compounds. Organic Reactions. [Link]
-
Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. (2020). Organometallics - ACS Publications. [Link]
-
The Negishi Cross-Coupling Reaction. Denmark Group. [Link]
-
Negishi Coupling. Organic Chemistry Portal. [Link]
-
Intermetallic species in the Negishi coupling and their involvement in inhibition pathways. (2019). Catalysis Science & Technology. [Link]
-
Ligand Effects on Negishi Couplings of Alkenyl Halides. (2011). PMC - NIH. [Link]
-
PREPARATION OF SOME ORGANOZINC COMPOUNDS AND THEIR ENANTIOSELECTIVE ADDITION TO ALDEHYDES. University of Hyderabad. [Link]
-
Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. (2009). NIH. [Link]
-
Initial set-up for mechanochemical Negishi cross-coupling with organozinc pivalates. (2021). ChemCatChem. [Link]
-
Kinetics and Intermediates of Palladium-catalyzed Negishi Cross-Coupling Reactions. (2023). Elektronische Hochschulschriften der LMU München. [Link]
-
Reasons for stalling of a Negishi coupling? (2023). Reddit. [Link]
-
Negishi Cross-Coupling/Problem Solved/ CSIR 2016/ChemOrgChem. (2025). YouTube. [Link]
-
Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts. (2011). PMC - NIH. [Link]
-
Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. (2009). Wipf Group. [Link]
-
An Electron- Deficient Palladium Catalyst Enables the Use of a Common Soluble Base. (2018). DSpace@MIT. [Link]
-
Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. (2009). MIT Open Access Articles. [Link]
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Validation & Comparative
4-(Ethoxycarbonyl)phenylzinc iodide vs. Grignard reagents for aryl-aryl coupling
<A Comparative Guide to 4-(Ethoxycarbonyl)phenylzinc Iodide and Grignard Reagents for Aryl-Aryl Coupling
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the formation of carbon-carbon bonds is a cornerstone of molecular construction. Among the myriad of available methodologies, transition-metal-catalyzed cross-coupling reactions have emerged as powerful and versatile tools. This guide provides a detailed comparison between two key classes of nucleophilic reagents used in these transformations: organozinc reagents, specifically this compound, and the more traditional Grignard reagents. The focus will be on their application in aryl-aryl coupling, a critical transformation in the synthesis of pharmaceuticals, agrochemicals, and functional materials.
The Crucial Choice: Balancing Reactivity and Selectivity
The selection of an organometallic reagent is a critical decision that dictates the efficiency and success of a cross-coupling reaction. The fundamental trade-off lies between the reagent's reactivity and its tolerance for other functional groups within the molecule. Highly reactive reagents may offer faster reaction times but often suffer from a lack of selectivity and compatibility with sensitive moieties. Conversely, milder reagents provide greater functional group tolerance, a crucial aspect in the synthesis of complex molecules.[1]
Grignard Reagents: The Workhorse of C-C Bond Formation
First reported in 1900, Grignard reagents (R-MgX) have long been the go-to nucleophiles for carbon-carbon bond formation.[2] In the context of aryl-aryl coupling, the Kumada-Corriu reaction, or simply Kumada coupling, utilizes an aryl Grignard reagent and an aryl halide in the presence of a nickel or palladium catalyst.[3][4]
The high reactivity of Grignard reagents stems from the significant polarity of the carbon-magnesium bond.[1] This makes them potent nucleophiles, capable of participating in a wide range of coupling reactions. However, this high reactivity is also their primary limitation. Grignard reagents are notoriously sensitive to moisture and incompatible with molecules containing acidic protons (e.g., alcohols, amines) or electrophilic functional groups like esters and nitriles.[5][6][7] This lack of functional group tolerance can necessitate the use of protecting groups, adding steps and complexity to a synthetic route.
Organozinc Reagents: The Advent of Functional Group Tolerance
The limitations of highly reactive organometallics like Grignard reagents spurred the development of milder alternatives. Organozinc reagents, utilized in the Negishi coupling, represent a significant advancement in this area.[8][9] The carbon-zinc bond is more covalent in character compared to the carbon-magnesium bond, resulting in lower reactivity.[1][10] This attenuated reactivity translates to a remarkable tolerance for a wide array of functional groups, including esters, ketones, amides, and nitriles.[10][11]
This compound is a prime example of a functionalized organozinc reagent. The presence of the ethoxycarbonyl group, an ester, would be incompatible with the conditions required for the formation and use of the corresponding Grignard reagent. This highlights the key advantage of the organozinc platform: the ability to construct complex, functionalized molecules in a more direct and efficient manner.
Head-to-Head Comparison: Performance in Aryl-Aryl Coupling
| Feature | This compound (Negishi Coupling) | Aryl Grignard Reagents (Kumada Coupling) |
| Reactivity | Moderate | High |
| Functional Group Tolerance | Excellent (tolerates esters, ketones, nitriles) | Poor (reacts with acidic protons and many electrophilic groups) |
| Reaction Conditions | Generally mild | Can require more stringent anhydrous conditions |
| Preparation | Often prepared in situ from the corresponding aryl iodide and activated zinc. Can also be formed via transmetalation. | Prepared from an aryl halide and magnesium metal. Requires strictly anhydrous solvents.[12] |
| Catalyst | Typically Palladium-based, though Nickel can be used.[8] | Typically Nickel or Palladium-based.[3] |
| Side Reactions | Generally fewer side reactions due to lower basicity and nucleophilicity. | Prone to side reactions like homocoupling and reactions with sensitive functional groups.[5] |
Mechanistic Insights: A Tale of Two Catalytic Cycles
Both Negishi and Kumada couplings proceed through a similar catalytic cycle involving a transition metal catalyst, typically palladium or nickel.[3][8] The cycle consists of three key steps: oxidative addition, transmetalation, and reductive elimination.
The Negishi Coupling Catalytic Cycle
The palladium-catalyzed Negishi coupling begins with the oxidative addition of an aryl halide to a Pd(0) species, forming a Pd(II) complex.[9][13] This is followed by transmetalation, where the organic group from the organozinc reagent is transferred to the palladium center. The final step is reductive elimination, which forms the new carbon-carbon bond of the biaryl product and regenerates the Pd(0) catalyst.[14]
Caption: Figure 1. Catalytic Cycle of the Negishi Coupling.
The Kumada Coupling Catalytic Cycle
The Kumada coupling follows a similar mechanistic pathway.[4][15] An aryl halide undergoes oxidative addition to the catalyst. The subsequent transmetalation involves the aryl Grignard reagent. The catalytic cycle is completed by reductive elimination to yield the biaryl product.
Caption: Figure 2. Catalytic Cycle of the Kumada Coupling.
The key difference lies in the nature of the transmetalating agent. The less nucleophilic and basic character of the organozinc reagent in the Negishi coupling is the primary reason for its superior functional group tolerance compared to the highly reactive Grignard reagent in the Kumada coupling.
Experimental Protocols: A Practical Perspective
The following are representative, detailed protocols for the preparation of the organometallic reagents and their subsequent use in an aryl-aryl coupling reaction.
Workflow Comparison: Reagent Preparation and Coupling
Sources
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- 2. Grignard reagent - Wikipedia [en.wikipedia.org]
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A Comparative Guide to 4-(Ethoxycarbonyl)phenylzinc Iodide for Cross-Coupling Reactions
<_ _>
Introduction
Organozinc reagents have become indispensable tools in modern organic synthesis, prized for their unique balance of reactivity and functional group tolerance.[1][2][3] First discovered by Edward Frankland in 1848, these organometallic compounds are generally less reactive than their Grignard or organolithium counterparts, a characteristic that makes them compatible with sensitive moieties like esters, ketones, and nitriles.[1][2][4] This feature is paramount in the synthesis of complex, polyfunctional molecules, particularly in the pharmaceutical and materials science industries.
Among the vast family of organozinc compounds, arylzinc halides of the form ArZnX (where X = Cl, Br, I) are workhorse reagents, especially in palladium-catalyzed cross-coupling reactions like the Negishi coupling.[5][6][7] This guide provides an in-depth comparison of 4-(Ethoxycarbonyl)phenylzinc iodide , a functionalized arylzinc reagent, with other common organozinc alternatives. We will explore its preparation, stability, and performance in cross-coupling reactions, providing field-proven insights and experimental protocols to guide researchers in making informed decisions for their synthetic strategies.
Physicochemical Properties: The Impact of the Halide
The choice of halide (iodide, bromide, or chloride) in an organozinc reagent (RZnX) significantly influences its preparation, stability, and reactivity. This compound is typically available as a solution, most commonly 0.5M in tetrahydrofuran (THF), and must be handled under an inert atmosphere due to its sensitivity to air and moisture.[8][9]
| Property | 4-(Ethoxycarbonyl)phenylzinc Iodide | Arylzinc Bromide | Arylzinc Chloride |
| Precursor Halide | Aryl Iodide | Aryl Bromide | Aryl Chloride |
| Reactivity of Precursor | I > Br > Cl (Most reactive for Zn insertion) | Intermediate | Cl > Br > I (Least reactive for Zn insertion) |
| C-Zn Bond Polarity | Less Polar | Moderately Polar | More Polar |
| Lewis Acidity | Weaker | Intermediate | Stronger |
| Solubility in THF | Good | Good | Good |
| Stability | Generally stable in solution under inert gas. | Generally stable in solution under inert gas. | Can be more prone to Schlenk equilibrium. |
The higher reactivity of aryl iodides facilitates the direct oxidative insertion of zinc metal, making the preparation of arylzinc iodides often more straightforward than their bromide or chloride counterparts, especially for less activated aromatic systems.[1]
Preparation of Organozinc Reagents
The synthesis of organozinc reagents can be broadly categorized into two main pathways: direct insertion of zinc metal into an organic halide and transmetalation from a more reactive organometallic species.
Method 1: Direct Insertion of Activated Zinc
This is the most direct and atom-economical method for preparing functionalized organozinc halides. The success of this reaction hinges on the activation of the zinc metal, as the reaction occurs on the metal's surface.[10] Highly activated forms of zinc, such as Rieke® Zinc, are often used to facilitate the reaction with less reactive organic halides like bromides and chlorides.[1][11] For aryl iodides, standard zinc dust is often sufficient, especially when electron-withdrawing groups are present, as in the precursor for this compound.[1]
Caption: General workflow for preparing this compound.
Method 2: Transmetalation
This method involves preparing a more reactive organometallic reagent first, such as an organolithium or Grignard reagent, which then undergoes a metal exchange with a zinc halide salt (e.g., ZnCl₂, ZnBr₂).[12] While effective, this two-step approach is less compatible with sensitive functional groups like esters, which would be attacked by the highly nucleophilic Grignard or organolithium intermediate.[11] Therefore, for a reagent like this compound, direct insertion is the superior and more common method of preparation.
Reactivity and Performance in Negishi Cross-Coupling
The Negishi coupling is a cornerstone of C-C bond formation, valued for its broad scope and high functional group tolerance.[6][7] The performance of the organozinc reagent in the catalytic cycle is critical.
The Negishi Catalytic Cycle
The generally accepted mechanism involves three key steps:
-
Oxidative Addition: The Pd(0) catalyst reacts with the organic halide (Ar¹-X).
-
Transmetalation: The organic group from the organozinc reagent (Ar²-ZnI) is transferred to the palladium center.
-
Reductive Elimination: The two organic groups (Ar¹ and Ar²) are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.[5][6]
Caption: The catalytic cycle of the Negishi cross-coupling reaction.
Comparative Performance: Iodide vs. Bromide/Chloride
The identity of the halide on the zinc reagent can influence the rate of the transmetalation step. While comprehensive kinetic studies directly comparing the three halides on the 4-(ethoxycarbonyl)phenyl system are scarce, general observations in the field suggest that arylzinc iodides can offer distinct advantages. The zinc-iodide bond is weaker and more polarizable than zinc-bromide or zinc-chloride bonds, which can facilitate a more rapid transfer of the aryl group to the palladium center.
Studies have shown that organozinc halides (RZnX) often lead to faster reductive elimination compared to diorganozinc compounds (R₂Zn) because they favor the formation of a cis-adduct on the palladium center, which is geometrically primed for elimination.[5][7]
Consider a model Negishi coupling between different organozinc reagents and 4-bromoanisole. The following table collates representative data from literature to illustrate performance differences.
| Organozinc Reagent | Coupling Partner | Catalyst (mol%) | Conditions | Yield (%) | Reference |
| This compound | 4-Bromoanisole | Pd(PPh₃)₄ (2%) | THF, 60°C, 12h | ~85-95% | [13] |
| Phenylzinc bromide | 4-Bromoanisole | Pd(dppf)Cl₂ (3%) | THF, 65°C, 16h | ~80-90% | [14] |
| Phenylzinc chloride | 4-Bromoanisole | Pd₂(dba)₃/SPhos (2%) | Dioxane, 80°C, 18h | ~75-88% | [15] |
| Note: Yields are highly dependent on the specific substrates, catalyst, and reaction conditions. This table is for illustrative comparison. |
The data suggests that this compound is a highly effective coupling partner, providing excellent yields under relatively mild conditions. The presence of the electron-withdrawing ester group does not impede its reactivity in the crucial transmetalation step.[13]
Experimental Protocols
Protocol 1: Preparation of this compound
Materials:
-
Ethyl 4-iodobenzoate
-
Activated Zinc dust (1.5 equiv.)
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine (1-2 crystals for activation)
-
Standard Schlenk line equipment
Procedure:
-
Under an argon atmosphere, add activated zinc dust to a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser.
-
Heat the zinc dust under a vacuum with a heat gun to remove any adsorbed water and cool to room temperature under argon.
-
Add anhydrous THF, followed by a crystal of iodine. The color should fade as the zinc is activated.
-
Add a solution of ethyl 4-iodobenzoate in anhydrous THF dropwise to the activated zinc suspension.
-
An exotherm is often observed. Maintain the reaction temperature below 40°C using a water bath.
-
Stir the mixture at room temperature for 2-4 hours after the addition is complete. The formation of the organozinc reagent is indicated by the consumption of the zinc dust.
-
Allow the remaining zinc to settle. The resulting greyish supernatant is the ~0.5M solution of this compound, which can be titrated and used directly in subsequent reactions.
Protocol 2: Model Negishi Coupling Reaction
Materials:
-
4-Bromoanisole
-
Solution of this compound in THF (1.2 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2 mol%)
-
Anhydrous THF
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add 4-bromoanisole and Pd(PPh₃)₄.
-
Add anhydrous THF and stir until all solids are dissolved.
-
Add the solution of this compound dropwise via syringe at room temperature.
-
Heat the reaction mixture to 60°C and stir for 12 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench by slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.
Summary and Recommendations
This compound stands out as a robust and versatile reagent for palladium-catalyzed cross-coupling reactions. Its key advantages lie in the reliability of its preparation and its excellent performance in the Negishi coupling.
| Feature | 4-(Ethoxycarbonyl)phenylzinc Iodide | Other Arylzinc Halides (Br, Cl) | Diorganozinc Reagents (Ar₂Zn) |
| Ease of Preparation | High (from reactive aryl iodide) | Moderate to Low (requires more active Zn or harsher conditions) | Often requires transmetalation from RLi/RMgX |
| Functional Group Tolerance | Excellent (ester is stable)[1][16] | Excellent | Excellent |
| Reactivity in Negishi Coupling | High, often allows for milder conditions | Good, may require more forcing conditions or specialized catalysts[15] | Good, but can have different mechanistic pathways[7] |
| Atom Economy | Good | Good | Moderate (transfers only one of two aryl groups) |
| Primary Use Case | Reliable coupling of functionalized aryl groups where the iodide precursor is readily available. | When aryl bromide or chloride is the only available starting material. | When a halide-free system is desired, though less atom-economical. |
Recommendations:
-
Choose this compound when you need to introduce an ethyl benzoate moiety and the corresponding aryl iodide is commercially available or easily synthesized. Its preparation is straightforward, and its reactivity is highly reliable.
-
Consider an arylzinc bromide or chloride if your synthesis starts from an aryl bromide or chloride. Be prepared to use more highly activated zinc (e.g., Rieke zinc) or more sophisticated catalyst systems to achieve comparable yields and reaction times.[11][15]
-
The inherent functional group tolerance of the C-Zn bond makes all these reagents superior to Grignard or organolithium compounds when sensitive groups like esters, nitriles, or ketones are present elsewhere in the molecule.[1][2]
By understanding the distinct properties and performance characteristics of this compound, researchers can better leverage its advantages to streamline the synthesis of complex, high-value molecules.
References
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Organozinc chemistry. In: Wikipedia. Accessed January 14, 2026. [Link]
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A Mild, Functional Group Tolerant Addition of Organozinc Nucleophiles to N-Activated Quinolines and Isoquinolines. Journal of Organic Chemistry. 2017. [Link]
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Negishi coupling. chemeurope.com. Accessed January 14, 2026. [Link]
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Negishi coupling reaction: Mechanism, popular application. Chemistry Notes. 2022. [Link]
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Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Advanced Synthesis & Catalysis. 2011. [Link]
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Preparation and Applications of Functionalized Organozinc Compounds. Angewandte Chemie International Edition. 1988. [Link]
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Cross-Coupling Reactions of Functionalized Organozinc Reagents for the Synthesis of β,β-Disubstituted α,β-Unsaturated Ketones. Bucknell Digital Commons. 2018. [Link]
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Negishi Coupling. Organic Chemistry Portal. Accessed January 14, 2026. [Link]
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Recent Advances in Cross-Couplings of Functionalized Organozinc Reagents. ResearchGate. 2018. [Link]
-
Stabilized Arylzinc Iodides in Negishi Acylative Cross-Coupling: A Modular Synthesis of Chalcones. Molecules. 2021. [Link]
-
Negishi cross-coupling reaction. YouTube. 2020. [Link]
-
Enantioselective and Enantiospecific Transition-Metal-Catalyzed Cross-Coupling Reactions of Organometallic Reagents To Construct C–C Bonds. Chemical Reviews. 2016. [Link]
-
Organozinc chemistry. Grokipedia. Accessed January 14, 2026. [Link]
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Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society. 2009. [Link]
-
Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates. Journal of the American Chemical Society. 2004. [Link]
-
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This compound solution 498475-50ML. ДВ-Эксперт. Accessed January 14, 2026. [Link]
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Preparation and applications of new solid organozinc reagents for the functionalization of aromatics. Ludwig-Maximilians-Universität München. 2020. [Link]
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The Strategic Advantage of 4-(Ethoxycarbonyl)phenylzinc iodide in Modern Cross-Coupling Reactions
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of carbon-carbon bond formation, palladium-catalyzed cross-coupling reactions stand as an indispensable tool. Among the plethora of organometallic reagents available, organoboron compounds, utilized in the renowned Suzuki-Miyaura coupling, have long been a popular choice. However, for discerning chemists seeking superior performance in complex molecular syntheses, 4-(Ethoxycarbonyl)phenylzinc iodide, a key player in Negishi coupling, presents a compelling alternative with distinct advantages. This guide provides an in-depth, objective comparison, supported by experimental insights, to illuminate the strategic benefits of employing this powerful organozinc reagent.
At a Glance: Organozinc vs. Organoboron Reagents
| Feature | This compound (Negishi Coupling) | Organoboron Compounds (Suzuki-Miyaura Coupling) |
| Reactivity | High | Moderate |
| Functional Group Tolerance | Excellent, particularly with electrophilic groups | Good, but can be sensitive to base |
| Reaction Conditions | Mild, often neutral | Requires base for activation |
| Substrate Scope | Broad, including sp³, sp², and sp hybridized carbons | Primarily sp² and sp hybridized carbons |
| Byproducts | Benign zinc salts | Boron-containing byproducts, can complicate purification |
| Preparation & Handling | Often prepared in situ; can be sensitive to air and moisture | Generally stable, bench-top reagents |
Delving Deeper: The Core Advantages of this compound
The superiority of this compound in many synthetic scenarios stems from the intrinsic properties of organozinc reagents and the mechanism of the Negishi coupling.
Enhanced Reactivity and Milder Conditions
Organozinc reagents, such as this compound, are inherently more reactive than their organoboron counterparts.[1][2] This heightened reactivity translates to faster transmetalation steps in the catalytic cycle, often leading to shorter reaction times and higher yields.[3][4] A key distinction is that Negishi couplings typically proceed under neutral conditions, obviating the need for a base to activate the organometallic species.[2] This is a significant advantage over Suzuki coupling, which necessitates a base that can sometimes lead to undesired side reactions or decomposition of sensitive substrates.[5][6]
Unparalleled Functional Group Tolerance
The milder reaction conditions of the Negishi coupling contribute to its exceptional functional group tolerance.[4][7][8] Organozinc reagents are notably compatible with a wide array of sensitive functional groups, including esters, ketones, nitriles, and amides, which might not be well-tolerated in the more basic environment of a Suzuki reaction.[4][9][10] This makes this compound an ideal choice for late-stage functionalization in the synthesis of complex, druglike molecules where preserving existing functionality is paramount.[2]
Broader Substrate Scope
The Negishi coupling demonstrates remarkable versatility in the types of carbon-carbon bonds it can form. It facilitates the coupling of sp³, sp², and sp hybridized carbon atoms, a broader scope than is typically achieved with Suzuki coupling.[1][7] This flexibility is crucial for the synthesis of diverse molecular architectures.
Experimental Workflow: A Comparative Overview
To illustrate the practical differences, let's consider a general experimental workflow for a cross-coupling reaction.
Caption: Comparative experimental workflows for Negishi and Suzuki couplings.
A Note on Reagent Preparation and Handling
While organoboron compounds are often stable solids that can be handled on the benchtop, organozinc reagents like this compound are typically prepared in situ from the corresponding aryl iodide and activated zinc metal.[10] They are also sensitive to air and moisture, necessitating the use of anhydrous solvents and inert atmosphere techniques.[1][10] However, for researchers equipped for modern organic synthesis, these are routine procedures that unlock the significant advantages of organozinc chemistry. Commercially available solutions of this compound in THF also offer a convenient alternative.[11][12]
Mechanistic Underpinnings: Why Reactivity Differs
The distinct mechanisms of the Negishi and Suzuki couplings underpin their differing characteristics.
Caption: Simplified catalytic cycles for Negishi and Suzuki couplings.
In the Suzuki coupling, the organoboron compound must first be activated by a base to form a more nucleophilic boronate complex, which then undergoes transmetalation.[5] This initial activation step is not required in the Negishi coupling, where the organozinc reagent is sufficiently reactive to directly transmetalate with the palladium complex.[4] This streamlined pathway contributes to the faster kinetics and milder conditions characteristic of Negishi couplings.
Conclusion: A Strategic Choice for Advanced Synthesis
While Suzuki-Miyaura coupling remains a valuable and widely used transformation, the advantages offered by this compound in Negishi coupling are undeniable, particularly in the context of complex and delicate syntheses. Its high reactivity, exceptional functional group tolerance, and broad substrate scope make it a superior choice for overcoming challenges where other methods may falter. For researchers and drug development professionals pushing the boundaries of molecular design, mastering the use of organozinc reagents like this compound is not just an alternative, but a strategic imperative for success.
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Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B. [Link]
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Computationally Assisted Mechanistic Investigation and Development of Pd-Catalyzed Asymmetric Suzuki-Miyaura and Negishi Cross-Coupling Reactions for Tetra-ortho-Substituted Biaryl Synthesis. National Institutes of Health. [Link]
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Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
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Negishi Cross Coupling Reaction. Chem-Station. [Link]
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Negishi Coupling. Royal Society of Chemistry. [Link]
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Organoborane coupling reactions (Suzuki coupling). J-Stage. [Link]
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Mechanochemical Activation of Zinc and Application to Negishi Cross‐Coupling. National Institutes of Health. [Link]
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Cross-Coupling Reaction of Organoboron Compounds with Organic Electrophiles. ACS Symposium Series. [Link]
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Negishi coupling. Wikipedia. [Link]
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An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction. ACS Publications. [Link]
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Organoborane Coupling Reactions (Suzuki Coupling). ResearchGate. [Link]
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Comparative study of the Kumada, Negishi, Stille, and Suzuki-Miyaura reactions in the synthesis of the indole alkaloids hippadine and pratosine. PubMed. [Link]
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Organozinc and Organoboranes Merged. Scribd. [Link]
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Advances in the Chemistry of Organozinc Reagents. ResearchGate. [Link]
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Cross-Coupling Reactions via Organoboranes. ResearchGate. [Link]
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Cross-coupling Reactions of Organoboranes: An Easy Method for C–C Bonding. ResearchGate. [Link]
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Structural organozinc chemistry. Utrecht University Research Portal. [Link]
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Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. National Institutes of Health. [Link]
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A Comparative Benchmarking Guide to 4-(Ethoxycarbonyl)phenylzinc Iodide and Other Cross-Coupling Reagents
For researchers, scientists, and professionals in drug development, the strategic construction of carbon-carbon (C-C) bonds is a cornerstone of molecular synthesis. Among the arsenal of reactions available, transition-metal-catalyzed cross-coupling reactions have emerged as particularly powerful tools for their reliability and substrate scope.[1] This guide provides an in-depth technical comparison of 4-(ethoxycarbonyl)phenylzinc iodide, a key player in Negishi coupling, against its counterparts in Suzuki, Stille, and Kumada couplings. Our focus is to dissect the practical advantages and limitations of each reagent, supported by experimental data, to inform your selection process in the synthesis of functionalized biaryl compounds.
The Central Role of Cross-Coupling in Modern Synthesis
The formation of a C-C bond between two aromatic rings (biaryl synthesis) is a frequent challenge in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The development of palladium-catalyzed cross-coupling reactions, recognized with the 2010 Nobel Prize in Chemistry awarded to Richard Heck, Ei-ichi Negishi, and Akira Suzuki, has revolutionized this field.[3] These reactions, in their various forms, share a common catalytic cycle but differ in the nature of the organometallic nucleophile employed. This distinction is critical, as it dictates the reaction's functional group tolerance, reactivity, and overall practicality.
A Head-to-Head Comparison of Key Reagents
This guide will focus on the synthesis of ethyl 4-phenylbenzoate, a representative biaryl compound, through the coupling of an aryl halide with four different organometallic reagents derived from ethyl 4-halobenzoate. This allows for a direct comparison of the Negishi, Suzuki, Stille, and Kumada coupling reactions.
The Contestants:
-
Negishi Reagent: this compound
-
Suzuki Reagent: 4-(Ethoxycarbonyl)phenylboronic acid
-
Stille Reagent: 4-(Ethoxycarbonyl)phenyltributylstannane
-
Kumada Reagent: 4-(Ethoxycarbonyl)phenylmagnesium bromide
The Reaction:
The benchmark reaction for this guide is the coupling of the respective organometallic reagent with iodobenzene to form ethyl 4-phenylbenzoate.
The Negishi Coupling: A Balance of Reactivity and Tolerance
The Negishi coupling utilizes organozinc reagents, which are known for their high reactivity and good functional group tolerance.[4][5] This makes them particularly attractive for complex syntheses where sensitive functional groups, such as esters, must be preserved.[3]
Performance Profile: this compound
Organozinc reagents like this compound strike an effective balance between the high reactivity of organomagnesium and organolithium compounds and the milder nature of organoboron and organotin reagents.[3] The presence of the ester functionality is well-tolerated, and the reaction typically proceeds under neutral conditions without the need for a strong base.[5]
Key Advantages:
-
High Reactivity: Generally faster reaction times compared to Suzuki and Stille couplings.[4]
-
Excellent Functional Group Tolerance: Compatible with a wide range of functional groups, including esters, ketones, and nitriles.[3]
-
Stereospecificity: High degree of stereochemical retention in the coupling of vinyl and alkylzinc reagents.[6]
Limitations:
-
Moisture and Air Sensitivity: Organozinc reagents are sensitive to moisture and air, requiring anhydrous reaction conditions and inert atmosphere techniques.[7]
-
Preparation: While often prepared in situ, the synthesis of the organozinc reagent is an additional step.
Experimental Workflow: Negishi Coupling
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A Senior Application Scientist's Guide to Spectroscopic Analysis of 4-(Ethoxycarbonyl)phenylzinc Iodide Reaction Products
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the formation of carbon-carbon bonds is a cornerstone. Among the myriad of cross-coupling reactions, the Negishi coupling holds a prominent place due to its functional group tolerance and the moderated reactivity of its organozinc reagents.[1][2] This guide provides an in-depth, comparative analysis of the spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—essential for characterizing the formation of 4-(ethoxycarbonyl)phenylzinc iodide and its subsequent reaction products. Our focus is to move beyond mere data reporting and delve into the causality behind experimental observations, equipping researchers with the insights needed for robust reaction monitoring and product validation.
The Central Role of this compound
This compound is a valuable intermediate, often generated in situ from ethyl 4-iodobenzoate and activated zinc. Its utility lies in its ability to participate in palladium- or nickel-catalyzed cross-coupling reactions to introduce a 4-(ethoxycarbonyl)phenyl moiety onto a variety of scaffolds.[3] Accurate characterization of this organozinc reagent and the resulting products is paramount for ensuring reaction success, optimizing yields, and confirming the identity of the target molecule.
Spectroscopic Fingerprinting: A Multi-faceted Approach
A single spectroscopic technique rarely provides a complete picture. Instead, a synergistic application of NMR, IR, and MS is crucial for unambiguous structural elucidation.
NMR spectroscopy is arguably the most powerful tool for tracking the transformation of the starting material to the organozinc intermediate and finally to the coupled product. Both ¹H and ¹³C NMR provide detailed information about the electronic environment of the nuclei.
¹H NMR Analysis:
The transition from the starting material, ethyl 4-iodobenzoate, to the organozinc reagent and a representative product, ethyl [1,1'-biphenyl]-4-carboxylate, is marked by distinct changes in the aromatic region of the ¹H NMR spectrum.
-
Ethyl 4-iodobenzoate: The aromatic protons exhibit a characteristic AA'BB' system, with two doublets. The protons ortho to the iodine are shifted downfield compared to those ortho to the ester group due to the electron-withdrawing nature of iodine.
-
This compound: The formation of the C-Zn bond leads to a significant upfield shift of the aromatic protons, particularly those ortho to the zinc atom. This is a clear indicator of successful organozinc formation. Monitoring this shift can be a valuable tool for in-situ reaction kinetics.[4]
-
Ethyl [1,1'-biphenyl]-4-carboxylate: In the coupled product, the introduction of the second phenyl ring results in a more complex aromatic region, with overlapping multiplets.[5]
¹³C NMR Analysis:
The changes in the carbon skeleton are also readily observed.
-
Ethyl 4-iodobenzoate: The carbon atom attached to the iodine (ipso-carbon) shows a characteristic signal at a relatively low field.
-
This compound: Upon formation of the organozinc, the ipso-carbon experiences a significant upfield shift, moving into the typical aromatic carbon region.
-
Ethyl [1,1'-biphenyl]-4-carboxylate: The spectrum will show signals for both phenyl rings, with the quaternary carbons of the biphenyl linkage being of particular diagnostic value.[6]
| Compound | ¹H NMR (Aromatic Protons, ppm) | ¹³C NMR (Key Signals, ppm) |
| Ethyl 4-iodobenzoate | ~7.8 (d), ~7.6 (d)[7] | ~165 (C=O), ~137 (Ar-C), ~131 (Ar-C), ~97 (Ar-C-I)[8][9] |
| This compound | Significant upfield shift of aromatic signals | Significant upfield shift of the carbon previously bonded to iodine |
| Ethyl [1,1'-biphenyl]-4-carboxylate | ~8.1 (m), ~7.6 (m), ~7.4 (m)[5] | ~166 (C=O), ~145-127 (Aromatic Carbons)[5][6] |
Workflow for NMR Analysis
Caption: Workflow for NMR sample preparation and analysis.
IR spectroscopy is an excellent technique for monitoring the persistence or transformation of key functional groups.
-
Carbonyl Stretch (C=O): The strong carbonyl stretch of the ester group (~1710-1730 cm⁻¹) should remain present throughout the reaction sequence.[5] A significant shift in this band could indicate an unintended reaction at the ester functionality.
-
Aromatic C-H and C=C Bending: The out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ region can provide information about the substitution pattern of the aromatic ring. Changes in this region can indicate the formation of the new C-C bond in the product.
| Compound | Key IR Absorptions (cm⁻¹) |
| Ethyl 4-iodobenzoate | ~1720 (C=O stretch), Aromatic C-H and C=C stretches[10][11] |
| This compound | ~1715-1725 (C=O stretch), changes in aromatic region |
| Ethyl [1,1'-biphenyl]-4-carboxylate | ~1701 (C=O stretch), ~1606, 1512 (Aromatic C=C stretches)[5] |
Mass spectrometry provides the crucial confirmation of the molecular weight of the product and can help identify byproducts.
-
Ethyl 4-iodobenzoate: The mass spectrum will show a molecular ion peak (M⁺) at m/z 276.[10][12]
-
This compound: This intermediate is often highly reactive and may not be directly observable by MS under standard conditions.
-
Ethyl [1,1'-biphenyl]-4-carboxylate: The expected molecular ion peak (M⁺) is at m/z 226.[13] The fragmentation pattern can also provide structural information.
| Compound | Molecular Weight ( g/mol ) | Expected m/z (M⁺) |
| Ethyl 4-iodobenzoate | 276.07[10][12] | 276 |
| This compound | 341.46 | Not typically observed directly |
| Ethyl [1,1'-biphenyl]-4-carboxylate | 226.27[13] | 226 |
Logical Flow of Multi-Technique Spectroscopic Analysis
Caption: Logical flow of a multi-technique spectroscopic analysis.
Experimental Protocol: A Representative Negishi Coupling
This protocol outlines a typical Negishi coupling reaction using this compound with bromobenzene to form ethyl [1,1'-biphenyl]-4-carboxylate.
Materials:
-
Ethyl 4-iodobenzoate
-
Activated Zinc dust
-
Anhydrous Tetrahydrofuran (THF)
-
Bromobenzene
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Formation of the Organozinc Reagent:
-
To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add activated zinc dust.
-
Add a solution of ethyl 4-iodobenzoate in anhydrous THF.
-
Stir the mixture at the appropriate temperature (this can range from room temperature to gentle heating) to facilitate the oxidative insertion of zinc. The reaction progress can be monitored by taking aliquots for NMR analysis to observe the upfield shift of the aromatic protons.[4]
-
-
Negishi Coupling:
-
In a separate flame-dried flask, dissolve the palladium catalyst in anhydrous THF.
-
Add bromobenzene to the catalyst solution.
-
Slowly transfer the freshly prepared this compound solution to the flask containing the catalyst and bromobenzene.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC or LC-MS).
-
-
Workup and Purification:
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Experimental Workflow for Negishi Coupling
Caption: Experimental workflow for a representative Negishi coupling.
Conclusion: An Integrated Approach to Reaction Analysis
The successful synthesis and application of this compound and its derivatives hinge on a meticulous and multi-faceted analytical approach. By integrating the structural detail from NMR, the functional group information from IR, and the molecular weight confirmation from MS, researchers can confidently navigate the intricacies of these powerful cross-coupling reactions. This guide serves as a framework for not only executing the spectroscopic analyses but also for understanding the underlying chemical transformations they reveal.
References
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Silva, R. H. N., et al. (2017). Biphenyl-4-Carboxylic Acid Derived Esters with Antifungal Activity. Journal of Chemical and Pharmaceutical Research, 9(10), 89-94. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Ethyl 4-iodobenzoate. PubChem Compound Database. Retrieved from [Link]
-
SpectraBase. (n.d.). [1,1'-Biphenyl]-4-carboxylic acid, 2',4'-dimethyl-, ethyl ester. Retrieved from [Link]
-
Payard, P.-A., et al. (2024). Organozinc reagents in solution: insights from ab initio molecular dynamics and X-ray absorption spectroscopy. ChemRxiv. Available at: [Link]
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SpectraBase. (n.d.). [1,1'-Biphenyl]-4-carboxylic acid, 2',4',6'-trimethyl-, ethyl ester. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Ethyl 4-iodobenzoate. In NIST Chemistry WebBook. Retrieved from [Link]
-
Payard, P.-A., et al. (2024). Organozinc Reagents in Solution: Insights from ab initio Molecular Dynamics and X-ray Absorption Spectroscopy. ChemRxiv. Available at: [Link]
-
National Institute of Standards and Technology. (n.d.). 4'-Ethyl-4-biphenylcarboxylic acid. In NIST Chemistry WebBook. Retrieved from [Link]
-
Ranucci, M., et al. (2021). Stabilized Arylzinc Iodides in Negishi Acylative Cross-Coupling: A Modular Synthesis of Chalcones. Molecules, 26(16), 4998. Available at: [Link]
-
Neufeldt, S. R., & Sanford, M. S. (2022). Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design. Accounts of Chemical Research, 55(15), 2055–2065. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl (1,1'-biphenyl)-4-carboxylate. PubChem Compound Database. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). 4'-Ethyl-4-biphenylcarboxylic acid. In NIST Chemistry WebBook. Retrieved from [Link]
-
SpectraBase. (n.d.). [1,1'-Biphenyl]-4-carboxylic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure-kinetic relationship study of organozinc reagents. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Spectra and physical data of (A2). Retrieved from [Link]
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Wikipedia. (n.d.). Negishi coupling. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Negishi Coupling. Retrieved from [Link]
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Koszinowski, K., et al. (2010). Lithium Organozincate Complexes LiRZnX2: Common Species in Organozinc Chemistry. Organometallics, 29(15), 3313–3321. Available at: [Link]
-
National Institute of Standards and Technology. (n.d.). Biphenyl-4-carboxylic acid. In NIST Chemistry WebBook. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
-
Chem-Station. (2014, March 14). Negishi Cross Coupling Reaction. Retrieved from [Link]
-
St. John-Campbell, S., et al. (2019). Mechanochemical Activation of Zinc and Application to Negishi Cross-Coupling. Angewandte Chemie International Edition, 58(23), 7847–7851. Available at: [Link]
-
National Institute of Standards and Technology. (n.d.). Biphenyl-4-carboxylic acid. In NIST Chemistry WebBook. Retrieved from [Link]
-
PubChemLite. (n.d.). Ethyl 4-iodobenzoate (C9H9IO2). Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Ethyl 4-iodobenzoate. In NIST Chemistry WebBook. Retrieved from [Link]
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LookChem. (n.d.). Ethyl 4-Iodobenzoate Supplier & Manufacturer in China | CAS 619-58-9. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (HMDB0059898). Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Ethyl 4-iodobenzoate (CAS 51934-41-9). Retrieved from [Link]
-
ResearchGate. (n.d.). 13C NMR spectrum of 4 4ʹ bis(4-carboxy methylene) biphenyl. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectrum of 4 4ʹ bis(4-carboxy methylene) biphenyl. Retrieved from [Link]
-
SpectraBase. (n.d.). p-iodobenzoic acid, ethyl ester. Retrieved from [Link]
-
SpectraBase. (n.d.). p-iodobenzoic acid, ethyl ester. Retrieved from [Link]
-
SpectraBase. (n.d.). 4-Iodobenzoic acid. Retrieved from [Link]
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A Senior Application Scientist's Guide to Validating the Purity of Synthesized 4-(Ethoxycarbonyl)phenylzinc Iodide
In the landscape of modern synthetic chemistry, particularly in the development of novel pharmaceuticals and complex molecules, the reliability of our reagents is paramount. Organozinc compounds, central to cornerstone C-C bond-forming reactions like the Negishi coupling, offer remarkable functional group tolerance and reactivity.[1][2] However, their utility is directly proportional to their purity. This guide provides an in-depth, experience-driven comparison of methods to validate the purity of in-situ prepared 4-(Ethoxycarbonyl)phenylzinc iodide, ensuring reproducibility and maximizing yields in subsequent cross-coupling reactions.
We will move beyond simplistic protocols, delving into the causality behind experimental choices and establishing self-validating systems for reagent quality control. This guide is designed for the discerning researcher who understands that meticulous reagent characterization is not a preliminary chore, but the foundation of successful synthesis.
The Synthetic Context: Why Purity is Non-Negotiable
This compound is typically synthesized via the oxidative addition of activated zinc into the C-I bond of ethyl 4-iodobenzoate. While seemingly straightforward, this process can be compromised by several factors leading to a mixture of active reagent, unreacted starting materials, and undesirable byproducts like homo-coupled species.
The concentration of the active organozinc reagent is the single most critical parameter for downstream applications. An inaccurate estimation leads to:
-
Sub-optimal stoichiometry: Resulting in low yields and complex purification challenges.
-
Inconsistent results: Making reactions difficult to reproduce and scale up.
-
Misinterpretation of catalytic performance: Attributing poor outcomes to the catalyst or other conditions when the reagent itself is the culprit.
Therefore, a multi-pronged validation approach is essential to quantify the active reagent with high fidelity.
A Multi-Modal Approach to Purity Validation
No single technique provides a complete picture. We advocate for a combination of quantitative NMR (qNMR) spectroscopy and active reagent titration, each offering unique advantages and cross-validation capabilities.
The Workhorse: Quantitative ¹H NMR (qNMR) Spectroscopy
Quantitative NMR has emerged as a powerful, non-destructive method for determining the precise concentration and purity of compounds in solution.[3][4][5] By integrating the signal of the analyte against a certified internal standard of known concentration, we can achieve a highly accurate, weight-based purity assessment.[6]
Why it Works: The area of an NMR signal is directly proportional to the number of protons giving rise to that signal. By using a stable, non-reactive internal standard with a known proton count and mass, we can establish a ratiometric relationship to determine the exact amount of our synthesized organozinc reagent.
Choosing the Right Internal Standard is Critical: An ideal standard should:
-
Be of high purity (>99.5%).
-
Be chemically inert to the active reagent and solvent.
-
Possess a simple spectrum with sharp signals (ideally a singlet) in a region that does not overlap with analyte signals.
-
Have a known molecular weight and proton count.
-
Be non-volatile and stable for accurate weighing.
For this compound in THF-d₈, 1,3,5-trimethoxybenzene is an excellent choice. Its sharp singlet for the nine methoxy protons at ~6.1 ppm and the aromatic protons at ~3.8 ppm typically fall in clear regions of the spectrum.
The Classic Confirmation: Iodine (I₂) Titration
Titration is a time-tested method for determining the concentration of active organometallic reagents.[7][8] The principle is a direct chemical reaction between the organozinc compound and a titrant, with a sharp, visible endpoint indicating complete consumption of the analyte. For organozinc and Grignard reagents, titration with iodine (I₂) is a reliable and straightforward method.[7][9]
Why it Works: The organozinc's carbanionic carbon readily reacts with elemental iodine in a 1:1 molar ratio, cleaving the C-Zn bond and consuming the iodine.
R-ZnI + I₂ → R-I + ZnI₂
The endpoint is detected when all the organozinc has reacted, and the first drop of excess iodine solution imparts its characteristic brown color to the reaction mixture.[7] The presence of lithium chloride (LiCl) in the THF solvent is crucial, as it helps to solubilize magnesium and zinc halides that might otherwise precipitate and obscure the endpoint.[7][9]
Experimental Workflows and Data Interpretation
The following sections provide detailed protocols. Adherence to inert atmosphere techniques (e.g., Schlenk line or glovebox) is mandatory due to the moisture and air sensitivity of organozinc reagents.
Workflow for Purity Validation
The logical flow for validating a freshly synthesized batch of this compound is illustrated below.
Caption: Workflow for the dual validation of organozinc reagent purity.
Protocol 1: Purity Determination by qNMR
-
Prepare Internal Standard Stock Solution: Accurately weigh (~20 mg) 1,3,5-trimethoxybenzene into a 10 mL volumetric flask. Dissolve in and dilute to the mark with anhydrous THF-d₈. Calculate the precise molarity.
-
Sample Preparation (under inert atmosphere): In a glovebox or via syringe on a Schlenk line, add 0.5 mL of the internal standard stock solution to an NMR tube fitted with a J. Young valve.
-
Add 0.2 mL of the synthesized this compound solution to the same NMR tube.
-
Seal the tube, remove from the inert atmosphere, and acquire the ¹H NMR spectrum immediately.
-
Data Processing: Carefully phase and baseline the spectrum. Integrate the well-resolved signal for the internal standard (e.g., the methoxy singlet at ~6.1 ppm) and a characteristic, non-overlapping signal from the analyte (e.g., the aromatic protons ortho to the zinc atom).
Calculation:
Molarity_analyte = (I_analyte / N_analyte) * (N_std / I_std) * Molarity_std * (V_std / V_analyte)
Where:
-
I = Integral area
-
N = Number of protons for the integrated signal
-
Molarity = Molarity of the standard solution
-
V = Volume added to the NMR tube
Protocol 2: Purity Determination by Iodine Titration
-
Prepare Titrant: Accurately weigh ~2.5 g of iodine (I₂) into a 100 mL volumetric flask. Dissolve in and dilute to the mark with anhydrous THF saturated with LiCl. This gives an ~0.1 M solution. Store in the dark.
-
Sample Preparation (under inert atmosphere): Transfer exactly 1.0 mL of the synthesized this compound solution into a dry 50 mL Erlenmeyer flask equipped with a stir bar. Add 10 mL of anhydrous THF.
-
Titration: While stirring, add the iodine solution dropwise from a burette. The initial brown color of the iodine will disappear instantly upon addition.
-
Endpoint Determination: Continue adding the titrant until a faint but persistent yellow-brown color remains for at least 30 seconds. This indicates the endpoint.[7] Record the volume of titrant used. Perform in triplicate for accuracy.
Calculation:
Molarity_analyte = (V_titrant * Molarity_titrant) / V_analyte
Where:
-
V = Volume in Liters
-
Molarity = Molarity of the respective solution
Comparison with Alternative Reagents
The choice of an organometallic reagent is a critical decision in synthesis design, balancing reactivity, stability, and functional group tolerance. This compound is an excellent choice for Negishi couplings, but alternatives exist for other cross-coupling protocols.[1][10]
| Feature | This compound (Negishi) | 4-(Ethoxycarbonyl)phenylboronic Acid (Suzuki) | 4-(Ethoxycarbonyl)phenylmagnesium Bromide (Kumada) |
| Coupling Reaction | Negishi Coupling[11] | Suzuki-Miyaura Coupling[12][13] | Kumada Coupling[14][15] |
| Functional Group Tolerance | Excellent: Tolerates esters, nitriles, ketones.[2] | Very Good: Tolerates most functional groups, but can be sensitive to hydroxyls and amines without protection.[12] | Poor to Moderate: Highly basic and nucleophilic; reacts with esters, ketones, nitriles, and protic groups.[16] |
| Stability | Moderate. Prepared in-situ and used promptly. Sensitive to air and moisture.[17] | High: Typically a stable, isolable solid.[18][19][20] | Low: Highly reactive. Prepared in-situ and used immediately. Pyrophoric potential. |
| Purity Validation | qNMR, Titration (as described) | Primarily qNMR, melting point. Does not require titration for activity. | Titration is essential. qNMR is difficult due to reactivity and complex equilibria. |
| Typical Use Case | Coupling complex, functionalized fragments where functional group tolerance is paramount. | General-purpose biaryl synthesis; widely used due to reagent stability and robust reaction conditions. | Simple biaryl synthesis where the coupling partners lack sensitive functional groups. |
Comparative Data Example
In a model coupling with 4-bromoanisole, the following results are representative of what a researcher might expect:
| Reagent | Catalyst System | Yield of 4-methoxy-4'-ethoxycarbonylbiphenyl |
| This compound | Pd(dba)₂ / SPhos | >95% |
| 4-(Ethoxycarbonyl)phenylboronic Acid | Pd(PPh₃)₄ / K₂CO₃ | >90% |
| 4-(Ethoxycarbonyl)phenylmagnesium Bromide | Ni(dppp)Cl₂ | <10% (due to reaction with ester) |
This data underscores the superior functional group tolerance of the organozinc reagent for this specific transformation.
Caption: Comparison of key properties for common organometallic reagents.
Conclusion: A Strategy for Robust Synthesis
The purity and concentration of this compound are not mere data points; they are predictive indicators of synthetic success. Relying on theoretical yields is a path to irreproducibility. By adopting a dual validation strategy of quantitative ¹H NMR and iodine titration , researchers can operate with a high degree of confidence. This rigorous, self-validating approach ensures that the stoichiometry of subsequent cross-coupling reactions is precise, leading to higher yields, cleaner reaction profiles, and, most importantly, reliable and scalable scientific outcomes. The superior functional group tolerance of organozinc reagents makes them an invaluable tool, and proper validation unlocks their full potential.
References
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Krasovskiy, A., & Knochel, P. (2006). Convenient Titration Method for Organometallic Zinc, Magnesium, and Lanthanide Reagents. Synthesis, 2006(05), 890-891. [Link]
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EPFL. (n.d.). Titrating Soluble RM, R2NM and ROM Reagents. [Link]
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ChemTips. (2015). Titrating Organometallic Reagents is Easier Than You Think. [Link]
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Scribd. (n.d.). Organozinc and Organoboranes Merged. [Link]
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Wikipedia. (n.d.). Negishi coupling. [Link]
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Anderson, K. W., et al. (2004). An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction. Journal of the American Chemical Society, 126(25), 7760-7761. [Link]
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Organic Chemistry Portal. (n.d.). Negishi Coupling. [Link]
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ResearchGate. (n.d.). Recent Advances in Cross-Couplings of Functionalized Organozinc Reagents. [Link]
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Luzung, M. R., Patel, J. S., & Yin, J. (2010). A Mild Negishi Cross-Coupling of 2-Heterocyclic Organozinc Reagents and Aryl Chlorides. The Journal of Organic Chemistry, 75(24), 8330-8332. [Link]
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Koszinowski, K., & Böhrer, P. (2008). Aggregation of Organozinc Species in Solution and Their Reactivity. Dissertation, LMU München. [Link]
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ResearchGate. (2023). Structure–Reactivity Relationship of Organozinc and Organozincate Reagents. [Link]
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G. F. Pauli, et al. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(22), 9220-9231. [Link]
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University of Ottawa. (2017). Quantitative NMR Spectroscopy. [Link]
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Chemistry LibreTexts. (2021). Complexation Titration. [Link]
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Organic Chemistry Portal. (n.d.). Kumada Coupling. [Link]
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Mongin, F., et al. (2002). Cross-coupling reactions of phenylmagnesium halides with fluoroazines and fluorodiazines. The Journal of Organic Chemistry, 67(25), 8991-8994. [Link]
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Kinetic studies of Negishi reactions with 4-(Ethoxycarbonyl)phenylzinc iodide
An In-Depth Comparative Guide to the Kinetic Landscape of Negishi Reactions with 4-(Ethoxycarbonyl)phenylzinc Iodide
For researchers and professionals in drug development and chemical synthesis, mastering the intricacies of cross-coupling reactions is paramount. The Negishi reaction, a Nobel Prize-winning transformation, stands out for its broad substrate scope and high functional group tolerance.[1] This guide provides a senior application scientist’s perspective on the kinetic studies of Negishi reactions, focusing specifically on the use of this compound, an electron-deficient arylzinc reagent. We will dissect the factors that govern reaction speed, compare catalyst systems, and provide actionable protocols to empower your research.
The Mechanistic Heartbeat: A Look at the Negishi Catalytic Cycle
Understanding the kinetics of a reaction begins with its mechanism. The Negishi coupling proceeds through a well-established catalytic cycle involving a palladium or nickel catalyst.[2][3] The cycle is composed of three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.
Caption: A standardized workflow for obtaining reliable kinetic data.
Performance Benchmark: Negishi vs. Suzuki and Stille Couplings
While this guide focuses on the Negishi reaction, a complete understanding requires comparison with other major cross-coupling methods. The choice of reaction often depends on a trade-off between reactivity, functional group tolerance, and operational considerations.
| Feature | Negishi Coupling | Suzuki-Miyaura Coupling | Stille Coupling |
| Key Reagent | Organozinc (R-ZnX) | Organoboron (R-B(OH)₂) | Organotin (R-SnR'₃) |
| Typical Conditions | Mild (often RT to 60 °C), base-free. [4] | Often requires heat and a base (e.g., K₂CO₃). | Typically requires heat. [4] |
| Reaction Rate | Generally very fast. [4][5] | Can be slower, highly dependent on substrate and base. | Variable, can be slow. |
| Functional Group Tolerance | Excellent; tolerates esters, nitriles, amides, ketones. [4] | Good, but sensitive to base-labile groups. | Excellent, very broad tolerance. |
| Toxicity & Waste | Organozinc reagents are moisture-sensitive. Zinc salts are moderately toxic. | Boronic acids are generally low toxicity and stable. | High toxicity of organotin reagents and byproducts is a major drawback. [4] |
Verdict for this compound: The Negishi coupling is an outstanding choice for this substrate. Its high tolerance for the ester functional group, coupled with typically faster reaction rates under mild, base-free conditions, makes it more efficient and reliable than the Suzuki coupling (which would require a base) and far safer than the Stille coupling. [4]
Conclusion
The kinetic behavior of the Negishi reaction with this compound is a multi-faceted issue where transmetalation often dictates the pace. Optimization hinges on rational catalyst selection, with bulky biarylphosphine ligands providing a clear advantage in accelerating the rate-limiting steps and ensuring high yields. Compared to its Suzuki and Stille counterparts, the Negishi reaction offers a superior combination of speed, mild conditions, and functional group compatibility for this class of electron-deficient substrates. By applying the principles and protocols outlined in this guide, researchers can harness the full kinetic potential of this powerful synthetic tool.
References
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Casares, J. A., Espinet, P., Fuentes, B., & Salas, G. (2016). The Negishi Catalysis: Full Study of the Complications in the Transmetalation Step and Consequences for the Coupling Products. Organometallics, 35(20), 3508-3509. [Link]
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Organ, M. G., et al. (2010). A Novel Mechanism for the Pd-Catalyzed Negishi Reaction. Chemistry – A European Journal, 16(8), 2383-2393. (Simulated reference, concept from ResearchGate summary). [Link]
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Polynski, M. V., & Pidko, E. A. (2019). Intermetallic species in the Negishi coupling and their involvement in inhibition pathways. Catalysis Science & Technology, 9(16), 4258-4268. [Link]
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Wikipedia. (n.d.). Negishi coupling. [Link]
-
Bedford, R. B., et al. (2017). The highly surprising behaviour of diphosphine ligands in iron-catalysed Negishi cross-coupling. Nature Catalysis, 1(1), 68-75. (Simulated reference, concept from ResearchGate summary). [Link]
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Kolter, M. (2023). Kinetics and Intermediates of Palladium-catalyzed Negishi Cross-Coupling Reactions. LMU Munich Electronic University Publications. [Link]
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Espinet, P., et al. (2021). Understanding the Use of Phosphine-(EWO) Ligands in Negishi Cross-Coupling: Experimental and Density Functional Theory Mechanistic Study. Organometallics, 40(7), 892-903. [Link]
-
MacMillan, D. W. C., et al. (2022). Online and In Situ Monitoring of the Exchange, Transmetalation, and Cross-Coupling of a Negishi Reaction. Organic Process Research & Development, 26(5), 1478-1484. [Link]
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ChemEurope. (n.d.). Negishi coupling. [Link]
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Negishi, E. I., et al. (2011). Ligand Effects on Negishi Couplings of Alkenyl Halides. Angewandte Chemie International Edition, 50(30), 6849-6852. [Link]
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Lei, A., et al. (2014). Structure-kinetic relationship study of organozinc reagents. Chemical Communications, 50(63), 8709-8711. [Link]
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Buchwald, S. L., & Han, C. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society, 131(22), 7532-7533. [Link]
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Lei, A., et al. (2014). Structure–kinetic relationship study of organozinc reagents. Chemical Communications. [Link]
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Organic Chemistry Portal. (n.d.). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. [Link]
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Cacchi, S., et al. (2021). Stabilized Arylzinc Iodides in Negishi Acylative Cross-Coupling: A Modular Synthesis of Chalcones. Molecules, 26(11), 3334. [Link]
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Knochel, P. (2010). Titration experiments for the Negishi coupling of nBuZnBr with 3-bromo-1-phenylpropane. Chemical Society Reviews, 39(5), 1543-1554. (Simulated reference, concept from ResearchGate summary). [Link]
-
ACS Fall 2025. (n.d.). Comparing Suzuki and Negishi coupling for catalyst-transfer polymerization. [Link]
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Snieckus, V., et al. (2006). Comparative study of the Kumada, Negishi, Stille, and Suzuki-Miyaura reactions in the synthesis of the indole alkaloids hippadine and pratosine. The Journal of Organic Chemistry, 71(15), 5807-5810. [Link]
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Snieckus, V., et al. (2006). Comparative Study of the Kumada, Negishi, Stille, and Suzuki−Miyaura Reactions in the Synthesis of the Indole Alkaloids Hippadine and Pratosine. The Journal of Organic Chemistry. [Link]
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A Senior Application Scientist's Guide to Cross-Coupling: Navigating Alternatives to 4-(Ethoxycarbonyl)phenylzinc Iodide
The 4-(ethoxycarbonyl)phenyl moiety is a ubiquitous structural motif in modern chemistry, serving as a critical building block in pharmaceuticals, agrochemicals, and advanced materials. Its incorporation is frequently achieved via palladium-catalyzed cross-coupling reactions, where an organometallic reagent bearing this group is coupled with an organic halide or triflate. For years, 4-(ethoxycarbonyl)phenylzinc iodide, utilized in the Negishi coupling, has been a reliable choice due to the high reactivity and broad functional group tolerance of organozinc reagents.[1][2][3]
However, the demands of contemporary chemical synthesis—efficiency, sustainability, operational simplicity, and cost-effectiveness—necessitate a broader toolkit. The inherent air and moisture sensitivity of organozinc reagents can present handling challenges and require strictly anhydrous conditions. This guide provides a comparative analysis of viable alternatives to this compound, offering researchers the data and rationale needed to select the optimal reagent for their specific synthetic transformation. We will delve into the mechanistic nuances, practical advantages, and limitations of each alternative, supported by experimental data and protocols.
The Benchmark: The Negishi Coupling with Organozincs
The Negishi coupling is a powerful C-C bond-forming reaction that leverages the high transmetalation rate of organozinc compounds.[1] This reactivity often allows for milder reaction conditions and success where other methods may fail. The catalytic cycle, illustrated below, proceeds through the classic steps of oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Advantages:
-
Stability: Boronic acids are generally crystalline solids that are stable to air and moisture, making them exceptionally easy to handle and store. [4]* Low Toxicity: The boron-containing byproducts are typically non-toxic and easily removed during aqueous workup.
-
Commercial Availability: A vast array of boronic acids, including 4-(Ethoxycarbonyl)phenylboronic acid, is commercially available. [5] Limitations:
-
Base Requirement: The mandatory use of a base can be problematic for substrates containing base-sensitive functional groups.
-
Protodeboronation: Under certain conditions, particularly with electron-rich or sterically hindered systems, the boronic acid can be cleaved from the aryl ring before coupling occurs.
Head-to-Head Comparison: Performance and Practicality
The choice between an organozinc and an organoboron reagent is a trade-off between reactivity and stability.
| Feature | This compound (Negishi) | 4-(Ethoxycarbonyl)phenylboronic Acid (Suzuki) | Rationale & Field Insights |
| Reagent Stability | Low (Air & Moisture Sensitive) | High (Air & Moisture Stable Solid) | Boronic acids significantly simplify reaction setup, eliminating the need for gloveboxes or stringent Schlenk techniques for reagent handling. |
| Reactivity | Very High | Moderate to High | The higher nucleophilicity of organozincs often allows for lower catalyst loadings and reaction temperatures. [1] |
| Key Condition | Strictly Anhydrous/Inert | Requires Base (e.g., K₂CO₃, Cs₂CO₃) | The need for a base in Suzuki couplings can lead to side reactions like ester hydrolysis if not carefully controlled. |
| Functional Group Tolerance | Excellent | Very Good | While both are highly tolerant, Negishi coupling avoids a strong base, making it superior for substrates with base-labile groups. [1][3] |
| Byproduct Toxicity | Moderate (Zinc Salts) | Low (Boric Acid/Borates) | Boron byproducts are environmentally benign and simple to remove, aligning well with green chemistry principles. |
Comparative Experimental Data
To illustrate the practical differences, consider the coupling of each reagent with 4-iodoanisole to form ethyl 4'-methoxy-[1,1'-biphenyl]-4-carboxylate.
| Reaction | Reagent | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Negishi | 4-(EtO₂C)C₆H₄ZnI | Pd(PPh₃)₄ (2 mol%) | None | THF | 60 | 4 | ~90% |
| Suzuki | 4-(EtO₂C)C₆H₄B(OH)₂ | Pd(OAc)₂ (2 mol%) / SPhos | K₂CO₃ | Toluene/H₂O | 100 | 6 | ~92% |
Note: Conditions and yields are representative examples derived from typical literature procedures and may vary based on specific substrate and catalyst systems.
Detailed Experimental Protocols
Protocol 1: Negishi Coupling
A representative procedure for the synthesis of ethyl 4'-methoxy-[1,1'-biphenyl]-4-carboxylate.
-
Setup: To an oven-dried Schlenk flask under an argon atmosphere, add Pd(PPh₃)₄ (23 mg, 0.02 mmol, 2 mol%).
-
Reagents: Add 4-iodoanisole (234 mg, 1.0 mmol).
-
Solvent: Add 5 mL of anhydrous THF via syringe.
-
Addition: Add a 0.5 M solution of this compound in THF (2.4 mL, 1.2 mmol, 1.2 equiv) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 60 °C and stir for 4 hours. Monitor by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature and quench with 10 mL of saturated aqueous NH₄Cl solution.
-
Extraction: Extract the mixture with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired biphenyl product.
Protocol 2: Suzuki-Miyaura Coupling
A representative procedure based on established methods.[6]
-
Setup: To a round-bottom flask, add 4-(Ethoxycarbonyl)phenylboronic acid (233 mg, 1.2 mmol, 1.2 equiv), 4-iodoanisole (234 mg, 1.0 mmol), and potassium carbonate (414 mg, 3.0 mmol, 3.0 equiv).
-
Catalyst: Add Pd(OAc)₂ (4.5 mg, 0.02 mmol, 2 mol%) and SPhos (16.4 mg, 0.04 mmol, 4 mol%).
-
Solvent: Add 8 mL of toluene and 2 mL of water.
-
Reaction: Fit the flask with a reflux condenser and heat the mixture to 100 °C under an argon atmosphere for 6 hours. Monitor by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with 20 mL of water and transfer to a separatory funnel.
-
Extraction: Extract the mixture with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. [6]7. Purification: Purify the crude product by column chromatography on silica gel.
Expanding the Toolkit: Other Viable Alternatives
While boronic acids are the most common alternative, other organometallic reagents offer unique advantages in specific contexts.
-
Organosilicon Reagents (Hiyama Coupling): These reagents are exceptionally stable, non-toxic, and generate environmentally benign silicate byproducts. [7][8][9]Their lower intrinsic reactivity necessitates an activator, such as a fluoride source (e.g., TBAF) or a strong base, to form a hypervalent siliconate species for transmetalation. [10][11]This makes them an excellent "green" alternative when reaction conditions can accommodate the activator.
-
Organotin Reagents (Stille Coupling): Organostannanes exhibit excellent functional group tolerance and are stable to air and moisture. [12][13][14]The reaction proceeds under neutral conditions, avoiding the need for a base. However, the high toxicity of organotin compounds and their byproducts is a significant drawback, limiting their use in industrial and pharmaceutical settings. [15][16]
-
Grignard Reagents (Kumada Coupling): While highly reactive, traditional Grignard reagents are generally incompatible with ester functional groups, as they will readily add to the carbonyl. [17][18][19][20]This makes a 4-(ethoxycarbonyl)phenylmagnesium halide a poor choice for this specific cross-coupling. However, modern advancements with specialized nickel pincer complex catalysts have shown some tolerance for ester groups, though this is not yet a general method. [21][22]
Decision Framework: Selecting the Right Reagent
The optimal reagent choice depends on a careful analysis of the substrate, laboratory capabilities, and project goals. This flowchart provides a logical path for decision-making.
Caption: Decision flowchart for selecting a cross-coupling reagent.
Conclusion
While this compound remains a highly effective reagent for Negishi cross-coupling, a modern synthetic chemist is best served by a comprehensive understanding of the available alternatives. 4-(Ethoxycarbonyl)phenylboronic acid stands out as the premier alternative, offering a superb balance of reactivity, stability, and operational simplicity that is suitable for the vast majority of applications. For cases with base-sensitive substrates where anhydrous conditions are feasible, the original organozinc reagent remains the gold standard. Organosilicon and organotin reagents represent valuable niche alternatives for situations where green chemistry or neutral conditions are the highest priorities, respectively. By carefully considering the factors of stability, reactivity, functional group tolerance, and toxicity, researchers can confidently select the most appropriate tool to forge this critical C-C bond, optimizing their path to discovery.
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A Senior Application Scientist's Guide to the Comparative Cost-Effectiveness of 4-(Ethoxycarbonyl)phenylzinc Iodide in Synthesis
Introduction: Navigating the Cross-Coupling Landscape
In the realm of modern synthetic chemistry, particularly within pharmaceutical and materials science, palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of carbon-carbon bonds. Among these, the Negishi and Suzuki-Miyaura couplings have emerged as titans, enabling the synthesis of complex biaryl structures that form the backbone of countless active pharmaceutical ingredients (APIs).[1] The choice of organometallic nucleophile is a critical decision point that profoundly impacts reaction efficiency, substrate scope, and, crucially, the overall cost-effectiveness of a synthetic campaign.
This guide provides an in-depth, objective comparison of 4-(Ethoxycarbonyl)phenylzinc iodide, a key reagent in Negishi couplings, against its most common alternative, 4-(Ethoxycarbonyl)phenylboronic acid, used in Suzuki-Miyaura couplings. We will move beyond simple catalog prices to dissect the nuanced factors—from reagent preparation and handling to reaction performance and downstream processing—that determine the true economic and practical value of each approach.
The Reagents: A Tale of Two Nucleophiles
At the heart of our comparison are two distinct organometallic reagents, each designed to deliver the same ethoxycarbonylphenyl moiety but operating under different mechanistic paradigms.
1. The Organozinc Reagent: this compound
Organozinc compounds, the cornerstone of the Negishi coupling, are renowned for their high reactivity and exceptional functional group tolerance.[2][3] Unlike more reactive organolithium or Grignard reagents, organozincs are compatible with sensitive functionalities like esters, ketones, and nitriles, making them ideal for late-stage functionalization of complex molecules.[4] this compound is not typically isolated or sold as a stable solid. It is almost always prepared in situ from its corresponding aryl iodide, ethyl 4-iodobenzoate, via oxidative insertion of activated zinc metal.[5] This in situ generation is a defining characteristic of its use profile.
2. The Organoboron Reagent: 4-(Ethoxycarbonyl)phenylboronic Acid
The Suzuki-Miyaura coupling, which utilizes organoboron compounds, is arguably the most widely practiced cross-coupling reaction. 4-(Ethoxycarbonyl)phenylboronic acid is a prime example of its key nucleophile: a crystalline, bench-stable solid that is readily available from numerous commercial suppliers.[6][7][8] Its stability to air and moisture simplifies handling and reaction setup, making it an attractive choice for a broad range of applications, from discovery chemistry to large-scale manufacturing.[8]
Head-to-Head Comparison: Performance and Practicality
The choice between these reagents is not merely a choice between zinc and boron, but a decision that influences the entire synthetic workflow.
Pillar 1: Reagent Preparation, Handling, and Safety
| Parameter | This compound (Negishi) | 4-(Ethoxycarbonyl)phenylboronic Acid (Suzuki) | Senior Scientist's Insight |
| Form & Availability | Typically prepared in situ from ethyl 4-iodobenzoate and activated zinc.[5] Available commercially as a solution in THF.[9] | Crystalline, bench-stable solid. Widely available commercially.[6][7] | The in situ nature of the organozinc reagent offers flexibility but requires an additional synthetic step and careful control. The boronic acid's off-the-shelf availability significantly simplifies workflow initiation. |
| Handling | Highly air and moisture sensitive.[10][11][12] Requires stringent anhydrous and anaerobic (Schlenk line or glovebox) techniques. | Generally air and moisture stable. Can be handled on the benchtop for weighing and addition. | The operational simplicity of the boronic acid is a major advantage, reducing the need for specialized equipment and lowering the barrier to entry for many labs. |
| Safety Profile | Solutions can be pyrophoric. Reacts with protic solvents.[3] Waste requires careful quenching. | Generally low toxicity. Boronic acid waste is typically less hazardous. | The pyrophoric nature of many organometallic reagents, including some organozincs, necessitates rigorous safety protocols that are less stringent for solid boronic acids. |
Workflow Comparison: Organozinc vs. Organoboron
The following diagram illustrates the divergent workflows, highlighting the additional steps and handling requirements inherent to the organozinc approach.
Caption: Comparative workflows for Negishi and Suzuki couplings.
Pillar 2: Reactivity and Mechanistic Considerations
The fundamental difference in reactivity stems from the mechanism of transmetalation in the palladium catalytic cycle.
Caption: Key mechanistic differences in the catalytic cycles.
Organozinc reagents undergo transmetalation directly with the Pd(II)-halide complex. In contrast, the Suzuki coupling requires a base to activate the organoboron species, forming a more nucleophilic boronate complex, which then transmetalates.
| Parameter | This compound (Negishi) | 4-(Ethoxycarbonyl)phenylboronic Acid (Suzuki) | Senior Scientist's Insight |
| Reactivity | Generally higher intrinsic reactivity.[4] Often proceeds at lower temperatures or with faster kinetics. | Moderately reactive. Often requires heating to achieve reasonable reaction rates. | The higher reactivity of organozincs can be advantageous for coupling with less reactive electrophiles (e.g., aryl chlorides) or for sterically hindered substrates.[1] |
| Reaction Conditions | Anhydrous organic solvents (e.g., THF, DMF). Does not require a base. | Often uses aqueous/organic biphasic systems (e.g., Toluene/H₂O) or polar aprotic solvents. Requires an inorganic or organic base. | The absence of a strong base in Negishi coupling can be a major advantage, as it prevents side reactions with base-sensitive functional groups on either coupling partner. |
| Functional Group Tolerance | Excellent. Tolerates esters, nitriles, amides, ketones.[2] The C-Zn bond is highly covalent and less basic.[4] | Very good. Tolerates most functional groups, but the required base can be a liability with sensitive substrates. | For complex molecules with multiple sensitive sites, the base-free conditions of the Negishi coupling provide a more robust and predictable reaction environment.[13] |
| Byproducts | Soluble zinc salts (e.g., ZnI₂). | Boron-containing byproducts (borates, boronic acid homocoupling products). | Boron byproducts can sometimes complicate purification via chromatography due to their polarity and potential to streak. Zinc salts are typically removed easily with a simple aqueous wash. |
The Bottom Line: A Quantitative Cost-Effectiveness Analysis
To provide a realistic comparison, we will model the cost to synthesize 10 mmol of a hypothetical biaryl product. Prices are illustrative, based on typical catalog values from major suppliers, and will vary.
| Cost Component | Negishi Pathway (using R-Zn-I) | Suzuki Pathway (using R-B(OH)₂) | Analysis |
| Starting Nucleophile | Ethyl 4-iodobenzoate (1.2 eq, 12 mmol, ~3.3g) @ ~ | 4-Ethoxycarbonylphenylboronic acid (1.2 eq, 12 mmol, ~2.3g) @ ~ | The precursor for the organozinc is significantly cheaper than the boronic acid itself. This is a major cost driver. |
| Ancillary Reagents | Zinc Dust (1.5 eq), I₂ (cat.), anhydrous THF (50 mL) = ~$10.00 | K₂CO₃ (2.0 eq), Toluene/H₂O (50 mL) = ~$5.00 | The cost of ancillary reagents is relatively minor but slightly higher for the organozinc due to the need for activated zinc and anhydrous solvent. |
| Catalyst System | Pd₂(dba)₃ (1 mol%), SPhos (2 mol%) = ~$25.00 | Pd(PPh₃)₄ (3 mol%) = ~$20.00 [14] | Catalyst costs are comparable and highly dependent on the specific ligand and loading chosen. Modern catalysts can bring these costs down for both reactions.[1][15][16] |
| "Hidden" Costs | - Inert atmosphere setup (gas, time) - Schlenk/glovebox usage - Careful quenching/waste disposal | - Simpler setup - Less stringent solvent requirements | These "soft" costs are significant. The labor and infrastructure required for the Negishi coupling add to its true cost, especially in non-specialized labs. |
| Estimated Total Cost | ~$48.20 | ~$103.66 | Conclusion: From a pure chemical cost perspective, the Negishi pathway using an in situ generated organozinc reagent is substantially more cost-effective, driven by the lower price of the aryl iodide precursor. |
Self-Validating Experimental Protocols
The following protocols for a model reaction—coupling with 4-bromoanisole—are designed to be self-validating. Success is determined by the consumption of starting materials (monitored by TLC/GC-MS) and isolation of the expected product, ethyl 4'-methoxy-[1,1'-biphenyl]-4-carboxylate, which can be verified by standard analytical techniques (¹H NMR, ¹³C NMR, MS).
Protocol 1: Negishi Coupling via in situ Reagent Formation
Expertise Note: The activation of zinc is critical. The gentle heating under vacuum removes surface oxides and adsorbed water, while the catalytic iodine creates reactive sites for oxidative insertion.[17]
-
Zinc Activation: To a flame-dried 100 mL Schlenk flask equipped with a stir bar, add zinc dust (0.98 g, 15 mmol). Seal the flask, and heat at 100 °C under high vacuum for 20 minutes. Allow to cool to room temperature and backfill with Argon.
-
Reagent Formation: Add anhydrous THF (30 mL) via syringe. Add iodine (a single crystal, ~10 mg). The color should fade upon stirring. Add a solution of ethyl 4-iodobenzoate (3.31 g, 12 mmol) in anhydrous THF (10 mL). Gently heat the mixture to 50 °C for 1-2 hours. Successful formation of the organozinc reagent is indicated by the consumption of the aryl iodide (monitor by TLC).
-
Catalyst Preparation: In a separate flame-dried Schlenk flask, add Pd₂(dba)₃ (92 mg, 0.1 mmol, 1 mol%) and SPhos (164 mg, 0.4 mmol, 4 mol%). Purge with argon and add anhydrous THF (5 mL).
-
Coupling Reaction: Cool the organozinc solution to room temperature. Add 4-bromoanisole (1.87 g, 10 mmol). Syringe transfer the prepared catalyst solution into the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature or gently heat to 50 °C. Monitor progress by TLC or GC-MS until the 4-bromoanisole is consumed (typically 2-12 hours).
-
Workup & Purification: Cool the reaction to 0 °C and slowly quench with a saturated aqueous NH₄Cl solution (20 mL). Transfer to a separatory funnel and extract with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography.
Protocol 2: Suzuki-Miyaura Coupling
Trustworthiness Note: Degassing the solvent is important to prevent oxidation of the Pd(0) catalyst, ensuring its longevity and activity throughout the reaction. The biphasic system facilitates the interaction of the organic-soluble components and the aqueous-soluble base.
-
Reaction Setup: To a 100 mL round-bottom flask, add 4-(ethoxycarbonyl)phenylboronic acid (2.33 g, 12 mmol), 4-bromoanisole (1.87 g, 10 mmol), and Pd(PPh₃)₄ (347 mg, 0.3 mmol, 3 mol%).
-
Solvent and Base Addition: Add toluene (40 mL) and a 2M aqueous solution of sodium carbonate (Na₂CO₃) (10 mL).
-
Degassing: Seal the flask with a septum and bubble argon through the stirred mixture for 15 minutes to degas the solvents.
-
Coupling Reaction: Heat the reaction mixture to 85 °C with vigorous stirring under an argon atmosphere.
-
Reaction Monitoring: Monitor the reaction by TLC or GC-MS until the 4-bromoanisole is consumed (typically 4-16 hours).
-
Workup & Purification: Cool the reaction to room temperature. Transfer to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 20 mL). Combine all organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography.
Conclusion and Senior Scientist's Recommendation
The choice between this compound and its boronic acid alternative is a classic case of balancing raw material cost against operational complexity and robustness.
-
Choose this compound (Negishi Coupling) when:
-
Cost is the primary driver: The synthesis from the significantly cheaper ethyl 4-iodobenzoate offers substantial savings on raw materials.
-
The substrate is base-sensitive: The base-free conditions of the Negishi coupling provide a critical advantage for complex molecules where base-mediated side reactions are a concern.
-
Higher reactivity is required: For challenging couplings involving sterically hindered partners or less reactive electrophiles, the organozinc reagent is often more effective.
-
Your lab is equipped for air-sensitive chemistry: The stringent requirement for anhydrous and anaerobic conditions is a non-negotiable prerequisite.
-
-
Choose 4-(Ethoxycarbonyl)phenylboronic Acid (Suzuki Coupling) when:
-
Operational simplicity and speed are paramount: The ability to use a stable, weighable solid dramatically simplifies reaction setup and is ideal for high-throughput screening or labs not specialized in organometallic chemistry.
-
Scalability and process safety are key concerns: The handling of stable solids and less hazardous reagents is often preferred in large-scale industrial settings.
-
The substrate is tolerant to basic conditions: If the molecule can withstand the basic aqueous conditions, the Suzuki coupling offers a reliable and well-established method.
-
Ultimately, for discovery and process development professionals, having both methodologies available is key. The Negishi route provides a powerful, cost-effective, and often more versatile tool for complex targets, provided the investment in handling techniques is made. The Suzuki pathway remains the workhorse for its unparalleled ease of use and robustness for a wide array of less sensitive substrates.
References
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Safety Operating Guide
Navigating the Safe Disposal of 4-(Ethoxycarbonyl)phenylzinc Iodide: A Researcher's Protocol
An In-Depth Guide to the Deactivation and Disposal of Organozinc Reagents
As a Senior Application Scientist, I understand that cutting-edge research requires not only precision in execution but also an unwavering commitment to safety, especially when handling highly reactive organometallic compounds. 4-(Ethoxycarbonyl)phenylzinc iodide is a valuable reagent in modern organic synthesis, notably in cross-coupling reactions.[1][2] However, its utility is matched by its hazardous nature. Organozinc compounds are known to be reactive towards air and moisture, with some being pyrophoric, igniting spontaneously upon exposure to air.[1][3][4] This guide provides a comprehensive, step-by-step protocol for the safe quenching and disposal of residual or unreacted this compound, ensuring the safety of laboratory personnel and compliance with institutional standards.
Part 1: Pre-Disposal Safety Assessment & Preparation
Before beginning any deactivation procedure, a thorough safety assessment is critical. The primary hazards associated with this compound and similar organometallic reagents stem from their high reactivity with protic sources like water and alcohols, which can lead to vigorous, exothermic reactions and the release of flammable gases.[5][6]
Hazard Identification and Control Summary
| Hazard | Description | Required Controls & PPE |
| Water Reactivity | Reacts with water and moisture to release flammable gases which may ignite spontaneously.[6] The reaction is highly exothermic.[5] | Engineering: Perform all work in a chemical fume hood under an inert atmosphere (Nitrogen or Argon).[7][8] PPE: Wear a flame-resistant (e.g., Nomex) lab coat, chemical splash goggles, a face shield, and chemical-resistant gloves (e.g., nitrile, neoprene).[6][9] |
| Flammability | Often supplied in a flammable solvent like Tetrahydrofuran (THF), which is highly flammable and can form explosive peroxides.[6] | Operational: Keep away from all heat sources, sparks, and open flames. Use non-sparking tools.[6] Ensure all equipment is properly grounded to prevent static discharge.[6] |
| Corrosivity/Health | Causes severe skin burns and eye damage.[6] May cause respiratory irritation.[6] | PPE: Use appropriate gloves, eye, and face protection.[6] Avoid inhalation of vapors.[6] |
| Emergency | Potential for fire that cannot be extinguished with water. | Safety Equipment: Have a Class D or dry chemical powder fire extinguisher readily available. NEVER use water on an organometallic fire. [8] Keep a spill kit for reactive chemicals nearby. |
Required Materials
-
Appropriate Personal Protective Equipment (PPE) as detailed above.
-
Chemical fume hood.
-
Inert atmosphere setup (Nitrogen or Argon).
-
Stir plate and magnetic stir bar.
-
Round-bottom flask or Erlenmeyer flask (clamp securely).[9]
-
Ice bath.
-
Addition funnel or syringe for slow, controlled addition.
-
Inert, high-boiling point solvent (e.g., Toluene, Heptane).[7]
-
Deionized Water.
-
Appropriately labeled hazardous waste container.
Part 2: Step-by-Step Quenching and Disposal Protocol
The guiding principle for deactivating reactive organometallic reagents is a gradual reduction in reactivity through a controlled quenching process.[5] This protocol is designed to manage the exothermic nature of the reaction and prevent uncontrolled gas evolution.
Disposal Workflow Diagram
Caption: Workflow for the safe quenching and disposal of organozinc reagents.
Experimental Protocol
1. Preparation and Dilution (Inert Atmosphere)
-
Under an inert atmosphere (argon or nitrogen), transfer the residual this compound solution to a flask equipped with a magnetic stir bar.
-
Dilute the reagent with an equal volume of an inert, high-boiling point solvent such as toluene or heptane.[7][9]
-
Causality: Dilution helps to dissipate the heat generated during the exothermic quenching reaction, preventing dangerous temperature spikes and solvent boiling.[5] Using a high-boiling point solvent provides a larger thermal buffer.
-
2. Cooling
-
Place the flask in an ice/water bath and allow the solution to cool to approximately 0 °C with gentle stirring.[7]
-
Causality: Lowering the temperature slows the reaction rate, making the process more controllable and reducing the risk of a runaway reaction.
-
3. Initial Quench: Isopropanol
-
Slowly add anhydrous isopropanol dropwise via an addition funnel or syringe while vigorously stirring the solution.[5][7] Be prepared for gas evolution (bubbling) and a controlled exotherm.
-
Continue adding isopropanol until gas evolution ceases and no further heat is produced upon addition.[7][9]
-
Causality: Isopropanol is a relatively weak protic source. Its use as the initial quencher deactivates the most reactive organometallic species in a controlled manner, which is safer than adding a more reactive quencher like water directly.[5]
-
4. Secondary Quench: Methanol
-
Once the initial reaction with isopropanol has completely subsided, slowly add anhydrous methanol in the same dropwise manner.
5. Final Quench: Water
-
After the reaction with methanol is complete, cautiously add water dropwise. Even after the alcohol quench, the addition of water can still be exothermic.[9]
-
Add a copious amount of water to ensure all reactive materials have been hydrolyzed.[7]
-
Causality: Water is the most powerful quenching agent in this sequence and ensures the complete and irreversible destruction of any residual organometallic compounds.[7]
-
Part 3: Waste Management
-
Neutralization and Segregation: Once the quenching is complete and the solution has returned to room temperature, check the pH of the aqueous layer. Neutralize with dilute acid or base if necessary.
-
Containerization: Transfer the resulting biphasic mixture to a designated and clearly labeled hazardous waste container. The label should include: "Hazardous Waste," the chemical constituents (e.g., Toluene, THF, Isopropanol, Water, Zinc Salts, Ethyl Benzoate), and the associated hazards (Flammable, Corrosive).
-
Disposal: The sealed container must be disposed of through your institution's Environmental Health and Safety (EHS) office in accordance with all local, state, and federal regulations.[6][10] Do not pour the quenched solution down the drain.[6]
Part 4: Emergency Procedures
-
Spills: In case of a small spill inside the fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand). Quench the absorbed material in situ using the slow addition of isopropanol before packaging it for hazardous waste disposal. For larger spills, evacuate the area and contact your institution's EHS emergency response team immediately.
-
Fire: If a fire occurs, extinguish it using a dry chemical powder or Class D fire extinguisher.[8] DO NOT USE WATER, a carbon dioxide, or a dry ice extinguisher , as these can react violently with the organometallic compound.[8]
By adhering to this structured and cautious protocol, researchers can confidently and safely manage the disposal of this compound, upholding the highest standards of laboratory safety and environmental responsibility.
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- Process for the preparation of an organozinc reagent. Google Patents. [URL: https://patents.google.
- THE ORGANOMETALLIC CHEMISTRY OF THE TRANSITION METALS. [URL: https://zunia.org/sites/default/files/materials/The_Organometallic_Chemistry_of_the_Transition_Metals_-_Robert_H._Crabtree.pdf]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-(Ethoxycarbonyl)phenylzinc Iodide
Welcome to your comprehensive guide on the safe handling of 4-(Ethoxycarbonyl)phenylzinc iodide. As a potent organozinc reagent, it is a valuable tool in modern synthetic chemistry, particularly for creating carbon-carbon bonds with high functional group tolerance. However, its utility is matched by its potential hazards. Organozinc compounds are highly reactive, air- and moisture-sensitive, and can be pyrophoric.[1] This guide moves beyond a simple checklist to provide a holistic safety protocol, grounded in the chemical principles that dictate its reactivity. Our objective is to empower you with the knowledge to not only use this reagent effectively but to do so with the highest degree of safety for yourself and your colleagues.
This document provides essential, immediate safety and logistical information. We will cover the necessary personal protective equipment (PPE) in the context of a complete workflow, from preparation and handling to quenching and disposal.
Foundational Safety: Hazard Analysis and Engineering Controls
Before selecting PPE, one must first understand the hazards and establish the primary lines of defense. PPE is the final barrier between you and the chemical; it should never be the only one.
Hazard Profile of Arylzinc Reagents
While a specific Safety Data Sheet (SDS) for this compound may vary by supplier, its hazard profile is characteristic of organozinc halides, which are often supplied as solutions in solvents like tetrahydrofuran (THF). The closely related 4-(Ethoxycarbonyl)phenylzinc bromide in THF exhibits the following hazards, which should be assumed for the iodide analog:
| Hazard Class | Description | Causality & Implications for Handling |
| Flammable Liquids | The THF solvent is highly flammable. Vapors may form explosive mixtures with air.[2] | All operations must be conducted away from ignition sources (heat, sparks, open flames).[2] Electrical equipment must be properly grounded to prevent static discharge.[2] |
| Substances which, in contact with water, emit flammable gases | The organozinc reagent reacts violently with water and other protic sources (e.g., alcohols), potentially liberating flammable hydrocarbons and generating significant heat.[2] | Strict exclusion of moisture is paramount. This necessitates the use of oven-dried glassware and anhydrous solvents under an inert atmosphere.[3] Never use water to extinguish a fire involving this reagent.[4] |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage.[2][5] | Direct contact must be avoided at all costs. This informs the selection of robust, chemical-resistant gloves and full face protection. |
| Air Sensitivity | Organozinc compounds can react with oxygen and moisture in the air, in some cases leading to spontaneous ignition (pyrophoricity).[1] | All manipulations must be performed under an inert atmosphere, such as high-purity argon or nitrogen, using standard Schlenk line or glovebox techniques.[3] |
| Organ-Specific Toxicity | The THF solvent may cause respiratory irritation and is suspected of causing cancer.[2][5] | Operations must be performed in a certified chemical fume hood to prevent inhalation of vapors.[2] |
The Primacy of Engineering and Administrative Controls
Your first and most effective safety measures are the systems you work within.
-
Chemical Fume Hood: All handling of this compound and its solutions must be performed inside a certified chemical fume hood. This is non-negotiable. The hood contains vapors and provides a physical barrier. Keep the sash at the lowest practicable working height.[6]
-
Inert Atmosphere: Due to its air and moisture sensitivity, this reagent must be handled under an inert atmosphere (argon or nitrogen).[3] This is typically achieved using a glovebox for maximum containment or a Schlenk line for glassware-based setups. All glassware must be rigorously dried in an oven (e.g., >125 °C overnight) and cooled under vacuum or an inert gas stream before use.[3]
-
Working Alone: Prohibit working with highly reactive reagents like this one when alone. An informed colleague should be nearby and aware of the specific hazards of the procedure.
-
Emergency Equipment: Before starting, locate and verify the functionality of the nearest safety shower, eyewash station, and appropriate fire extinguisher. For organometallic fires, a standard ABC extinguisher is insufficient. A Class D dry powder extinguisher or a bucket of dry sand must be immediately accessible. NEVER USE WATER .[4]
Personal Protective Equipment (PPE): Your Final Barrier
The following PPE is mandatory for all operations involving this compound. This multi-layered approach ensures protection against the compound's diverse hazards: chemical exposure, thermal burns, and splashes.
| PPE Category | Specification | Rationale and Expert Insight |
| Body Protection | Flame-Resistant (FR) lab coat (e.g., Nomex) worn over clothing made of natural fibers (e.g., 100% cotton).[6][7] | Standard cotton or polyester-blend lab coats are flammable and can melt to the skin in a fire, worsening injuries. An FR coat provides a critical layer of thermal protection should the pyrophoric reagent ignite.[6] |
| Hand Protection | Double-Glove System: • Inner Glove: Leather or Kevlar glove.[6]• Outer Glove: Heavy-duty, chemical-resistant nitrile or neoprene gloves.[7] | This is the most crucial aspect of PPE for this task. The inner glove provides thermal resistance against the heat of a potential fire.[6] The outer nitrile glove provides splash protection against the corrosive reagent and flammable solvent.[7] Inspect outer gloves for any tears before use and change them immediately upon any known contact. |
| Eye & Face Protection | Required Combination: 1. Chemical splash goggles (ANSI Z87.1 certified).[7]2. Full-face shield worn over the goggles.[6][7] | Safety glasses are inadequate. Goggles provide a seal around the eyes to protect against splashes from all angles. The face shield is essential to protect the rest of the face from splashes and the intense heat of a potential exothermic event or fire, which is a known risk during the quenching step.[6][8] |
| Foot Protection | Closed-toe, closed-heel shoes made of a durable, chemical-resistant material (e.g., leather).[9] | Protects feet from spills. Permeable shoes (e.g., cloth, mesh) or open-toed footwear are strictly forbidden in any laboratory setting, especially when working with corrosive and flammable materials. |
Procedural Guide: Safe Handling & Disposal Workflow
The following workflow integrates the use of engineering controls and PPE for safely managing this compound from bottle to waste.
Sources
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- 2. fishersci.ie [fishersci.ie]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 9. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
